Product packaging for Tirfipiravir(Cat. No.:CAS No. 2759996-93-3)

Tirfipiravir

カタログ番号: B15361990
CAS番号: 2759996-93-3
分子量: 355.30 g/mol
InChIキー: KDWNZFQMGWEBAL-QCNRFFRDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tirfipiravir is a useful research compound. Its molecular formula is C14H17N3O8 and its molecular weight is 355.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O8 B15361990 Tirfipiravir CAS No. 2759996-93-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2759996-93-3

分子式

C14H17N3O8

分子量

355.30 g/mol

IUPAC名

[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1

InChIキー

KDWNZFQMGWEBAL-QCNRFFRDSA-N

異性体SMILES

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2

正規SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2

製品の起源

United States

Foundational & Exploratory

Tirfipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirfipiravir (also known as Favipiravir or T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a wide range of RNA viruses. Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiviral activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

The emergence and re-emergence of RNA virus pandemics underscore the urgent need for effective broad-spectrum antiviral therapies. This compound, a pyrazinecarboxamide derivative, has emerged as a promising candidate due to its potent activity against numerous RNA viruses, including influenza viruses, Arenaviruses, Bunyaviruses, and Filoviruses.[1][2] This document delves into the core of this compound's mechanism of action, providing researchers and drug development professionals with a detailed understanding of its function.

Intracellular Activation and Targeting of Viral RdRp

This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] This metabolic activation is a multi-step process mediated by host cell enzymes.

Cellular Uptake and Phosphorylation Cascade

Upon entering the cell, this compound is recognized as a purine analog and undergoes a series of enzymatic reactions:

  • Ribosylation: Host cell phosphoribosyltransferases convert this compound into its ribosylated monophosphate form (T-705RMP).

  • Phosphorylation: Cellular kinases further phosphorylate T-705RMP to the diphosphate (T-705RDP) and subsequently to the active triphosphate form, T-705RTP.[3]

This intracellular activation is a critical determinant of its antiviral activity and selectivity.

Tirfipiravir_Activation This compound This compound (T-705) T705_RMP T-705-RMP This compound->T705_RMP Host Cell Phosphoribosyltransferases T705_RDP T-705-RDP T705_RMP->T705_RDP Host Cell Kinases T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP Host Cell Kinases

Figure 1: Intracellular activation pathway of this compound.

Dual Mechanisms of Viral Replication Inhibition

The active metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Its mechanism of action is primarily attributed to two non-mutually exclusive hypotheses: chain termination and lethal mutagenesis .

Chain Termination

T-705RTP, mimicking a purine nucleotide, can be incorporated into the nascent viral RNA strand by the RdRp. The presence of the modified pyrazine base can lead to the termination of RNA chain elongation, thereby halting viral replication.[4]

Lethal Mutagenesis

Alternatively, the incorporation of T-705RTP into the viral genome can induce mutations. The ambiguous base-pairing properties of the this compound moiety can lead to an accumulation of errors in the viral RNA sequence during subsequent rounds of replication. This increase in mutation frequency beyond a tolerable threshold results in the production of non-viable viral progeny, a phenomenon known as "lethal mutagenesis."[4][5]

Mechanism_of_Action cluster_inhibition Viral RNA Replication cluster_outcome Antiviral Effect RdRp Viral RNA-dependent RNA Polymerase (RdRp) Chain_Termination Chain Termination RdRp->Chain_Termination Incorporation of T-705-RTP Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Incorporation and Ambiguous Base Pairing vRNA Viral RNA Template vRNA->RdRp NTPs Cellular Nucleoside Triphosphates (NTPs) NTPs->RdRp T705_RTP T-705-RTP T705_RTP->RdRp Competitive Inhibition Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition Lethal_Mutagenesis->Replication_Inhibition

Figure 2: Dual mechanisms of this compound's antiviral action.

Quantitative Antiviral Activity

The in vitro efficacy of this compound is typically quantified by determining its 50% inhibitory concentration (IC50) against the viral RdRp and its 50% effective concentration (EC50) in cell-based assays.

Target Virus/Enzyme IC50 (µM) Reference
RNA-dependent RNA PolymeraseInfluenza Virus0.341[5][6]
DNA Polymerase αHuman>1000[5][6]
DNA Polymerase βHuman>1000[5][6]
DNA Polymerase γHuman>1000[5][6]
RNA Polymerase IIHuman905[5][6]
Inosine Monophosphate Dehydrogenase (IMPDH)Human601[5][6]
Table 1: In vitro inhibitory activity of T-705RTP against viral and human polymerases.
Virus Virus Family Cell Line EC50 (µg/mL) Reference
Influenza A (H1N1)OrthomyxoviridaeMDCK0.014 - 0.55[1][5][6]
Influenza BOrthomyxoviridaeMDCK0.014 - 0.55[1][5][6]
Junin VirusArenaviridaeVero0.79 - 0.94[1]
Pichinde VirusArenaviridaeVero0.79 - 0.94[1]
Tacaribe VirusArenaviridaeVero0.79 - 0.94[1]
Lassa VirusArenaviridaeVero1.7 - 11.1 (EC90)[1]
SARS-CoV-2CoronaviridaeVeroE610 - >78[7]
Table 2: In vitro antiviral activity of this compound against various RNA viruses.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of T-705RTP on the enzymatic activity of viral RdRp.

Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a nascent RNA strand in the presence and absence of the inhibitor.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme, a suitable RNA template-primer, and a mixture of all four standard ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]GTP).

  • Inhibitor Addition: Serial dilutions of T-705RTP are added to the reaction mixtures.

  • Incubation: The reaction is initiated and incubated at the optimal temperature for the specific RdRp.

  • Product Separation: The reaction is stopped, and the newly synthesized radiolabeled RNA products are separated from unincorporated nucleotides using techniques like gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).

  • Quantification: The amount of incorporated radioactivity is quantified using a phosphorimager or liquid scintillation counting.

  • IC50 Determination: The IC50 value is calculated as the concentration of T-705RTP that reduces the RdRp activity by 50% compared to the control without the inhibitor.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Principle: The formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer is inhibited by the presence of an effective antiviral compound.

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus, Vero for many other viruses) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known amount of virus, typically to produce a countable number of plaques.

  • Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.[8][9][10]

Virus Yield Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Principle: An effective antiviral agent will reduce the titer of progeny virus released from infected cells.

Methodology:

  • Cell Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Following virus adsorption, the cells are washed and incubated with a medium containing various concentrations of this compound.

  • Harvesting: At a predetermined time post-infection (allowing for one or more replication cycles), the cell culture supernatant and/or cell lysates are harvested.

  • Virus Titration: The amount of infectious virus in the harvested samples is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: The reduction in viral titer in the drug-treated samples is compared to the untreated control to determine the antiviral activity.[11][12]

Experimental_Workflow cluster_RdRp RdRp Inhibition Assay cluster_Plaque Plaque Reduction Assay cluster_Yield Virus Yield Reduction Assay RdRp_1 Prepare Reaction Mix (RdRp, Template, NTPs) RdRp_2 Add this compound-RTP RdRp_1->RdRp_2 RdRp_3 Incubate RdRp_2->RdRp_3 RdRp_4 Separate RNA Products (PAGE) RdRp_3->RdRp_4 RdRp_5 Quantify Radioactivity RdRp_4->RdRp_5 RdRp_6 Calculate IC50 RdRp_5->RdRp_6 Plaque_1 Seed Cells Plaque_2 Infect with Virus Plaque_1->Plaque_2 Plaque_3 Add Overlay with This compound Plaque_2->Plaque_3 Plaque_4 Incubate for Plaque Formation Plaque_3->Plaque_4 Plaque_5 Stain and Count Plaques Plaque_4->Plaque_5 Plaque_6 Calculate EC50 Plaque_5->Plaque_6 Yield_1 Infect Cells Yield_2 Treat with this compound Yield_1->Yield_2 Yield_3 Incubate for Replication Yield_2->Yield_3 Yield_4 Harvest Supernatant/ Lysate Yield_3->Yield_4 Yield_5 Titer Virus (Plaque Assay/TCID50) Yield_4->Yield_5 Yield_6 Determine Titer Reduction Yield_5->Yield_6

Figure 3: Workflow for key in vitro antiviral assays.

Conclusion

This compound represents a significant advancement in antiviral therapy due to its broad-spectrum activity and unique mechanism of action targeting the highly conserved viral RdRp. Its dual mechanism of chain termination and lethal mutagenesis provides a robust barrier to the development of resistance. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development of this compound and other novel antiviral agents. A thorough understanding of its molecular interactions and antiviral properties is paramount for its effective clinical application and for the design of next-generation therapies to combat emerging viral threats.

References

Tirfipiravir: A Technical Overview of its Chemical Structure and Putative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Introduction

Tirfipiravir is a novel nucleoside analog with potential antiviral activity. This document provides a technical overview of its chemical structure and a discussion of its likely synthesis pathway, based on available information and general principles of nucleoside chemistry. Due to the proprietary nature of its synthesis, detailed experimental protocols and quantitative data are not publicly available. The primary source of information for this compound's synthesis is Chinese patent CN113929724A.[1] This guide, therefore, presents a generalized synthesis pathway for a similar nucleoside analog to provide a relevant framework for researchers in the field.

Chemical Structure

This compound is a complex nucleoside compound with the molecular formula C14H17N3O8 and a molecular weight of 355.3 g/mol .[2] The structure features a modified pyrazine-based heterocyclic moiety attached to a ribofuranose sugar.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H17N3O8[2]
Molecular Weight355.3 g/mol [2]
CAS Number2759996-93-3
StereochemistryAbsolute[2]
Defined Stereocenters4[2]

Synthesis Pathway

The specific, detailed synthesis pathway for this compound is proprietary and has been described in the Chinese patent CN113929724A.[1] As the full text of this patent with explicit experimental protocols is not publicly accessible, a generalized, plausible synthesis route for a nucleoside analog with a similar pyrazine carboxamide core is outlined below. This pathway is based on established methods for nucleoside synthesis and the synthesis of the related compound, Favipiravir.

The synthesis of a nucleoside analog like this compound would likely involve two key stages: the synthesis of the modified pyrazine base and the subsequent glycosylation with a protected ribose derivative.

Experimental Protocols (Generalized)

Step 1: Synthesis of the Modified Pyrazine Base

The synthesis of the heterocyclic base is a critical step. For a related compound, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), several synthetic routes have been established, often starting from 2-aminopyrazine. A plausible general approach for a modified pyrazine base would involve:

  • Halogenation and Functional Group Interconversion: Introduction of functional groups such as halogens to the pyrazine ring to allow for subsequent modifications. This can be achieved using standard halogenating agents.

  • Nitration and Reduction: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.

  • Hydroxylation: Introduction of a hydroxyl group, a key feature of many pyrazine-based antivirals.

  • Carboxamide Formation: Conversion of a carboxylic acid or ester group to a carboxamide.

Step 2: Glycosylation

The coupling of the synthesized pyrazine base with a protected ribose derivative is a crucial step in forming the nucleoside. A common method for this is the silyl-Hilbert-Johnson reaction.

  • Protection of Ribose: The hydroxyl groups of D-ribose are protected, typically with acetyl or other suitable protecting groups, to prevent unwanted side reactions. The anomeric carbon is activated, often as a halide.

  • Silylation of the Pyrazine Base: The pyrazine base is silylated to increase its nucleophilicity and solubility in organic solvents.

  • Coupling Reaction: The silylated base is reacted with the protected and activated ribose in the presence of a Lewis acid catalyst (e.g., TMSOTf). This reaction forms the N-glycosidic bond.

  • Deprotection: The protecting groups on the ribose are removed to yield the final nucleoside analog.

Step 3: Purification and Characterization

The final product would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Mechanism of Action (Putative)

Given its structural similarity to other nucleoside analogs like Favipiravir, this compound is likely a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite would then act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, the triphosphate form of this compound would be incorporated into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.

Visualizations

Synthesis_Pathway A Pyrazine Derivative B Functional Group Modification A->B Reagents D Glycosylation B->D Coupling C Protected Ribose C->D E Deprotection D->E Cleavage F This compound E->F Purification

Caption: Generalized Synthesis Pathway for a Nucleoside Analog.

Mechanism_of_Action cluster_cell Host Cell cluster_virus RNA Virus This compound This compound (Prodrug) Active_Metabolite This compound-RTP (Active Triphosphate) This compound->Active_Metabolite Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Viral_Entry Viral Entry Viral_Replication Replication Viral_Entry->Viral_Replication Viral_Replication->RdRp Viral_Assembly Assembly & Release Viral_Replication->Viral_Assembly

Caption: Putative Mechanism of Action for this compound.

References

Tirfipiravir (Favipiravir): A Technical Overview of its Antiviral Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antiviral spectrum of Tirfipiravir, more commonly known as Favipiravir (T-705). Favipiravir is a potent, broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1] This document collates in vitro efficacy data, details the methodologies of key experimental assays used to determine antiviral activity, and presents a visual representation of its mechanism of action. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a pyrazinecarboxamide derivative discovered by Toyama Chemical Co., Ltd.[1] It functions as a prodrug, undergoing intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses.[3] This mechanism confers a broad spectrum of activity against viruses from several families, including Orthomyxoviridae, Paramyxoviridae, Arenaviridae, Bunyaviridae, Flaviviridae, and Coronaviridae.[4][5][6][7]

Mechanism of Action

The antiviral activity of Favipiravir is initiated upon its intracellular conversion to the active triphosphate form, Favipiravir-RTP. This process is carried out by host cell enzymes. Favipiravir-RTP then acts as a competitive inhibitor of the viral RdRp. The two primary hypotheses for its inhibitory action are:

  • Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, acting as a purine analogue. This incorporation can prevent further elongation of the RNA chain, thus terminating viral replication.[8]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations. This "error catastrophe" results in the production of non-viable viral particles, effectively halting the infection cycle.[9]

Favipiravir-RTP shows high selectivity for viral RdRp, with minimal inhibition of human DNA and RNA polymerases, which accounts for its favorable safety profile in preclinical studies.[10]

Favipiravir_Mechanism_of_Action Favipiravir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Complex Favipiravir Favipiravir (Prodrug) Favipiravir_int Favipiravir Favipiravir->Favipiravir_int Cellular Uptake Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_int->Favipiravir_RTP Intracellular Phosphoribosylation (Host Enzymes) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Replicates Viral RNA NonViable_Virus Non-Viable Virus (Error Catastrophe) RdRp->NonViable_Virus Lethal Mutagenesis Chain_Termination Chain Termination RdRp->Chain_Termination Incorporation

Caption: Intracellular activation and inhibition of viral RdRp by Favipiravir.

Quantitative Antiviral Activity

The in vitro antiviral activity of Favipiravir is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Virus FamilyVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Orthomyxoviridae Influenza A, B, and C virusesMDCKPlaque Reduction0.09 - 3.5>6365>11572
Coronaviridae SARS-CoV-2Vero E6CPE61.88>400>6.5
SARS-CoV-2Vero E6Real-Time Cell Analysis>500--
HCoV-NL63Caco-2RNA Quantification0.62>1000>1612
Paramyxoviridae Human Metapneumovirus (HMPV)Vero-8 - 40 (EC90)--
Respiratory Syncytial Virus (RSV)Vero-8 - 40 (EC90)--
Human Parainfluenza VirusVero-8 - 40 (EC90)--
Measles VirusVero-8 - 40 (EC90)--
Arenaviridae Junin Virus (JUNV)VeroYield Reduction11.4>1000>87
Machupo Virus (MACV)VeroYield Reduction11.4>1000>87
Guanarito Virus (GTOV)VeroYield Reduction15.9>1000>62
Bunyaviridae Rift Valley Fever Virus (RVFV)VeroCPE / FFU Reduction5.7 - 191--
La Crosse Virus (LACV)VeroCPE / FFU Reduction5.7 - 191--
Sandfly Fever VirusVeroCPE / FFU Reduction5.7 - 191--
Flaviviridae West Nile Virus (WNV)VeroPlaque Assay103.1>1000>9.7
Rhabdoviridae Rabies Virus (RABV)--Reported Activity--
Bornaviridae Borna Disease Virus 1 (BoDV-1)VeroLuciferase ReporterPotent Inhibition--

(Note: EC50/CC50 values can vary based on the specific viral strain, cell line, and assay conditions used.)

Experimental Protocols

The following are generalized methodologies for common in vitro assays used to evaluate the antiviral activity of compounds like Favipiravir.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral agents.

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) in 6- or 24-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of Favipiravir in an appropriate cell culture medium.

  • Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques, e.g., 50-100 plaque-forming units, PFU) with each dilution of the compound. Incubate this mixture for a set period (e.g., 1 hour) to allow the drug to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized clusters of infected cells (plaques).

  • Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the replication kinetics of the virus.[11][12]

  • Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas. Count the number of plaques in each well.[13]

  • Calculation: The EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus-only control wells.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow A Seed host cells to form monolayer D Infect cell monolayer with virus-drug mixture A->D B Prepare serial dilutions of Favipiravir C Mix virus with drug dilutions B->C C->D E Add semi-solid overlay (e.g., agarose) D->E F Incubate for several days E->F G Fix and stain cells (e.g., crystal violet) F->G H Count plaques and calculate EC50 G->H

Caption: Key steps in the plaque reduction assay for antiviral testing.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

  • Cell Seeding: Seed host cells in 96-well microplates to form confluent or near-confluent monolayers.[14]

  • Compound Addition: Add serial dilutions of Favipiravir to the wells. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug).

  • Infection: Add a predetermined amount of virus to the wells (except cell controls). The amount of virus should be sufficient to cause >80% CPE in the virus control wells after the incubation period.[14]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for CPE to develop (typically 3-7 days).

  • Quantification of Cell Viability: Assess cell viability. This is often done by adding a dye that is taken up or metabolized by living cells, such as Neutral Red or MTT. The amount of dye is then quantified using a spectrophotometer.[3][14]

  • Calculation: The EC50 is the drug concentration that inhibits 50% of the viral CPE (i.e., restores 50% of cell viability compared to controls). The CC50 is determined in parallel on uninfected cells to assess compound toxicity.

Virus Yield Reduction Assay

This assay directly measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a defined multiplicity of infection (MOI). After an adsorption period, wash the cells and add a medium containing serial dilutions of Favipiravir.[8][15]

  • Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-72 hours) to allow for the production of progeny virions.

  • Harvesting: Collect the cell culture supernatant (and/or cell lysates) from each well. This contains the newly produced virus particles.

  • Titration of Progeny Virus: Determine the titer of infectious virus in each harvested sample. This is typically done by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on the serial dilutions of the harvested material.[8][15]

  • Calculation: The EC50 (or EC90/EC99) is the concentration of Favipiravir that reduces the yield of infectious virus by 50% (or 90%/99%) compared to the untreated virus control.

Conclusion

Favipiravir demonstrates a robust and broad-spectrum antiviral activity against a multitude of clinically significant RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, makes it a valuable agent, particularly for emerging and drug-resistant viral strains. The quantitative data and standardized protocols presented in this guide underscore its potential and provide a foundational framework for further research and development in the field of antiviral therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent initially approved in Japan for the treatment of influenza.[1][2] Its mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), has led to its investigation against a wide range of RNA viruses, including Ebola virus and, notably, SARS-CoV-2.[3][4][5] This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of favipiravir, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

Favipiravir is a prodrug that, upon entering the body's cells, is metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][6][7] This active metabolite acts as a purine analogue, primarily targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[3][4][6][7]

The precise mechanism by which favipiravir-RTP inhibits viral replication is believed to occur through two primary pathways:

  • Lethal Mutagenesis: Favipiravir-RTP is incorporated into the nascent viral RNA strand by the RdRp.[3][6] This incorporation leads to a high rate of mutations in the viral genome, resulting in non-viable virus particles.[6]

  • Chain Termination: In some instances, the incorporation of favipiravir-RTP into the growing RNA chain can lead to the termination of RNA synthesis, thereby preventing the virus from replicating its genetic material.[1][6]

The selectivity of favipiravir for viral RdRp over human DNA and RNA polymerases contributes to its safety profile.[3]

cluster_cell Host Cell cluster_virus RNA Virus Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Metabolism (Phosphoribosylation & Phosphorylation) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication Favipiravir_RTP->Viral_RNA Incorporation RdRp->Viral_RNA Catalyzes Mutated_RNA Mutated Viral RNA (Non-viable) Viral_RNA->Mutated_RNA Lethal Mutagenesis Chain_Termination Chain Termination Viral_RNA->Chain_Termination Alternative Mechanism Virus Virus Entry Virus->RdRp

Caption: Mechanism of action of Favipiravir.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of favipiravir is characterized by its conversion to an active metabolite and its subsequent distribution and elimination.

Absorption: Favipiravir is administered orally and is readily absorbed.[8]

Distribution: The apparent volume of distribution of favipiravir is approximately 15-20 L.[4] It exhibits moderate plasma protein binding, at around 54%, with 65% of this binding to serum albumin and 6.5% to ɑ1-acid glycoprotein.[4]

Metabolism: As a prodrug, favipiravir is extensively metabolized intracellularly to its active form, favipiravir-RTP.[4] The primary route of metabolism to its inactive metabolite, T-705M1, is through hydroxylation, mainly by aldehyde oxidase and to a lesser extent by xanthine oxidase.[4]

Excretion: The metabolites of favipiravir are predominantly cleared by the kidneys and excreted in the urine.[4] The elimination half-life of favipiravir is estimated to be between 2 and 5.5 hours.[4]

Pharmacokinetic Parameters

ParameterValueReference
Volume of Distribution (Vd) 15 - 20 L[4]
Plasma Protein Binding 54%[4]
   - to Serum Albumin65% of bound fraction[4]
   - to ɑ1-acid Glycoprotein6.5% of bound fraction[4]
Elimination Half-life (t1/2) 2 - 5.5 hours[4]
Primary Metabolic Enzymes Aldehyde Oxidase, Xanthine Oxidase[4]
Route of Excretion Renal (primarily as metabolites)[4]

Experimental Protocols

The following provides an overview of a representative experimental protocol adapted from clinical trials of favipiravir for COVID-19.

Study Design: An open-label, randomized, active-controlled trial was conducted to evaluate the efficacy and safety of favipiravir in patients with COVID-19.[2]

Patient Population: Patients with laboratory-confirmed COVID-19, with mild to moderate symptoms, were included in the study.[5][9]

Treatment Regimen:

  • Favipiravir Arm: Patients received oral favipiravir at a loading dose of 1600 mg twice daily on Day 1, followed by a maintenance dose of 600 mg twice daily from Days 2 to 14.[9][10][11] In some studies, this was administered concomitantly with interferon-α via aerosol inhalation.[9][10][11]

  • Control Arm: A comparator group received standard of care or another antiviral regimen, such as lopinavir/ritonavir.[2][9]

Outcome Measures:

  • Primary Endpoint: Time to viral clearance, confirmed by RT-PCR.[9][10]

  • Secondary Endpoints: Clinical improvement, changes in chest CT imaging, and incidence of adverse events.[2][9][10]

Pharmacokinetic Sampling and Analysis: Plasma concentrations of favipiravir were measured at various time points throughout the study to determine pharmacokinetic parameters.

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Lab-confirmed COVID-19, Mild-to-moderate symptoms) Randomization Randomization Patient_Screening->Randomization FPV_Arm Favipiravir Arm (Loading & Maintenance Dose) Randomization->FPV_Arm Control_Arm Control Arm (Standard of Care or Lopinavir/Ritonavir) Randomization->Control_Arm Treatment_Period Treatment Period (Up to 14 days) FPV_Arm->Treatment_Period Control_Arm->Treatment_Period Follow_up Follow-up (e.g., 60 days) Treatment_Period->Follow_up Endpoints Endpoint Analysis (Viral Clearance, Clinical Improvement, Adverse Events) Follow_up->Endpoints

Caption: Representative experimental workflow for a clinical trial of Favipiravir.

Clinical Efficacy and Safety

Clinical trials have demonstrated that favipiravir can lead to a shorter time to viral clearance and clinical improvement in patients with mild to moderate COVID-19 compared to control groups.[2][9] The drug has been generally well-tolerated, with the most common adverse events being asymptomatic hyperuricemia, transient elevation of liver enzymes, and mild gastrointestinal disorders.[2]

Favipiravir is a promising antiviral agent with a unique mechanism of action that involves inducing lethal mutagenesis in the viral genome. Its pharmacokinetic profile supports oral administration, although further studies are needed to fully elucidate the relationship between plasma concentrations and clinical efficacy. The experimental protocols from various clinical trials provide a solid foundation for the continued investigation and development of favipiravir for the treatment of a range of viral infections.

References

Tirfipiravir and the Landscape of Nucleoside Analog RNA Polymerase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for Tirfipiravir are limited. This document leverages the extensive research on the closely related and structurally similar compound, Favipiravir, as a representative model to provide a comprehensive technical guide on the core principles of pyrazinecarboxamide nucleoside analog inhibitors. All data and protocols presented herein, unless otherwise specified, pertain to Favipiravir and are intended to illuminate the anticipated mechanism and properties of this class of antiviral agents.

Introduction to this compound and Nucleoside Analog Inhibitors

This compound is a novel nucleoside analog that has been identified as a potential antiviral agent against various RNA viruses, including influenza viruses and coronaviruses.[1] It belongs to a class of pyrazinecarboxamide derivatives, which includes the well-characterized antiviral drug Favipiravir (also known as T-705). Nucleoside analogs are a cornerstone of antiviral therapy. These molecules are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of RNA and DNA. By deceiving the viral replication machinery, they can disrupt the synthesis of viral genomes, ultimately halting the propagation of the virus.

The primary target for many nucleoside analog inhibitors, including those in the pyrazinecarboxamide class, is the viral RNA-dependent RNA polymerase (RdRp).[2][3][4] This enzyme is essential for the replication of RNA viruses and is sufficiently distinct from host cell polymerases to allow for selective targeting.

Mechanism of Action: A Two-Pronged Attack

The antiviral activity of pyrazinecarboxamide nucleoside analogs like Favipiravir is multifaceted and primarily revolves around the inhibition of the viral RdRp. The mechanism is not a simple blockade but rather a more subtle and disruptive process involving two main hypotheses: chain termination and lethal mutagenesis.[2][5]

  • Prodrug Activation: this compound, like Favipiravir, is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[2][6] Intracellularly, it undergoes phosphoribosylation to form its active triphosphate metabolite, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).

  • RdRp Inhibition: The active this compound-RTP then acts as a substrate for the viral RdRp, competing with natural purine nucleoside triphosphates (ATP and GTP).[2][4]

The two proposed mechanisms of action following the incorporation of the analog into the nascent viral RNA are:

  • Chain Termination: The incorporation of the nucleoside analog into the growing RNA strand can lead to the premature termination of RNA synthesis. This is a common mechanism for many nucleoside analog inhibitors.[5]

  • Lethal Mutagenesis: Alternatively, the incorporation of the analog may not immediately halt chain elongation but instead introduce mutations into the viral genome.[1][2][7] The pyrazinecarboxamide base can be ambiguously read by the RdRp during subsequent replication rounds, leading to an accumulation of errors in the viral progeny. This increase in mutation frequency beyond a tolerable threshold, a concept known as "error catastrophe," results in non-viable virus particles.[2][7]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action Figure 1: Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tirfipiravir_prodrug This compound (Prodrug) Tirfipiravir_prodrug_in This compound Tirfipiravir_prodrug->Tirfipiravir_prodrug_in Cellular Uptake Activation Phosphoribosylation Tirfipiravir_prodrug_in->Activation Tirfipiravir_RTP This compound-RTP (Active) Activation->Tirfipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->RdRp Competitive Inhibition Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis Nonviable_Virions Non-viable Virions Lethal_Mutagenesis->Nonviable_Virions

Caption: Figure 1: Proposed Mechanism of Action of this compound.

Quantitative Data (Based on Favipiravir)

The following tables summarize the available quantitative data for Favipiravir, which is expected to be comparable to this compound.

Table 1: In Vitro Antiviral Activity of Favipiravir

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Influenza A (H1N1)MDCK0.03 - 0.47>400>851 - >13,333--INVALID-LINK--
SARS-CoV-2Vero E661.88>400>6.46--INVALID-LINK--
Ebola VirusVero E610>1000>100--INVALID-LINK--
Rift Valley Fever VirusVero1.3>1000>769--INVALID-LINK--

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Pharmacokinetic Parameters of Favipiravir in Humans (Single Oral Dose)

ParameterValue (Mean ± SD)Reference(s)
Cmax (µg/mL)5.53 ± 1.63 (at 1200 mg)--INVALID-LINK--
Tmax (hr)2.0 (median)--INVALID-LINK--
AUC0-inf (µg·hr/mL)45.4 ± 10.9 (at 1200 mg)--INVALID-LINK--
T1/2 (hr)2.0 - 5.6--INVALID-LINK--
Protein Binding (%)54--INVALID-LINK--

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antiviral nucleoside analogs. The following are generalized protocols based on standard practices for compounds like Favipiravir.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit the virus-induced cell death (cytopathic effect or CPE).

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-titered amount of the virus (e.g., at a multiplicity of infection of 0.01). Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

CPE_Assay_Workflow Figure 2: Workflow for Cytopathic Effect (CPE) Inhibition Assay A Seed host cells in 96-well plate B Prepare serial dilutions of this compound A->B C Infect cells with virus and add compound dilutions B->C D Incubate for 3-5 days C->D E Assess cell viability (e.g., MTT/MTS assay) D->E F Calculate EC50 and CC50 E->F

Caption: Figure 2: Workflow for Cytopathic Effect (CPE) Inhibition Assay.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical Assay)

This cell-free assay directly measures the inhibitory effect of the activated compound on the viral RdRp enzyme.

Methodology:

  • Reagent Preparation:

    • Synthesize or obtain the active triphosphate form of the nucleoside analog (this compound-RTP).

    • Purify recombinant viral RdRp complex (e.g., nsp12-nsp7-nsp8 for SARS-CoV-2).

    • Prepare a suitable RNA template-primer duplex.

    • Prepare a reaction buffer containing divalent cations (e.g., Mg2+) and natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-32P]GTP or a fluorescent analog).

  • Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template-primer, and varying concentrations of this compound-RTP.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of natural NTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Analysis of RNA Products: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize and quantify the amount of extended RNA product using phosphorimaging or fluorescence scanning.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of RdRp activity against the log of the this compound-RTP concentration.

RdRp_Assay_Workflow Figure 3: Workflow for RdRp Inhibition Biochemical Assay A Prepare reagents: this compound-RTP, RdRp enzyme, RNA template-primer, NTPs (one labeled) B Set up reaction with varying concentrations of this compound-RTP A->B C Initiate and incubate the polymerase reaction B->C D Terminate the reaction C->D E Separate RNA products by PAGE D->E F Visualize and quantify extended RNA E->F G Calculate IC50 F->G

References

In Vitro Efficacy of Favipiravir Against Influenza Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (also known as T-705) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses, including influenza A, B, and C viruses.[1][2] Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an effective inhibitor of viral replication and a promising candidate for the treatment of influenza infections, including those caused by strains resistant to other antiviral drugs.[3] This technical guide provides an in-depth overview of the in vitro efficacy of Favipiravir against influenza virus, detailing its quantitative antiviral activity, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Efficacy of Favipiravir Against Influenza Virus

The antiviral activity of Favipiravir has been extensively evaluated in vitro against a wide range of influenza virus strains. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Favipiravir against various influenza A and B virus subtypes, including oseltamivir-resistant strains and avian influenza viruses. The data is primarily derived from studies using Madin-Darby Canine Kidney (MDCK) cells.

Influenza Virus Strain/SubtypeResistance ProfileEC50 (µM)CC50 (µM) in MDCK CellsSelectivity Index (SI = CC50/EC50)
Influenza A (H1N1)
A/England/195/2009 (pdm09)Oseltamivir-Sensitive1.9 - 7.8>1000>128 - >526
A/Luhansk/18/2008Oseltamivir-Resistant (H275Y)2.93Not ReportedNot Reported
A/New Jersey/15/2007 (seasonal)Oseltamivir-Resistant15.07>1000>66
A/Brisbane/59/2007 (seasonal)Oseltamivir-Sensitive17.05>1000>58
Influenza A (H3N2)
A/Victoria/3/75Not Specified0.014 - 0.55>2000>3636 - >142857
A/Bethesda/956/2006Oseltamivir & Zanamivir-Resistant1.21Not ReportedNot Reported
A/Florida/01/2009Adamantane-Resistant (S31N)0.45Not ReportedNot Reported
Influenza A (Avian)
A/Vietnam/HN30408/2005 (H5N1)Oseltamivir-Resistant (H274Y)4.14Not ReportedNot Reported
A/Vietnam/HN30408/2005 (H5N1)Oseltamivir-Resistant (N294S)1.341Not ReportedNot Reported
A/turkey/VA/4529/2002 (H7N2)Oseltamivir-Sensitive1.53Not ReportedNot Reported
A/New York/107/2003 (H7N2)Adamantane-Resistant10.2Not ReportedNot Reported
Influenza B
Seasonal StrainsOseltamivir-Sensitive & Resistant0.57 - 5.3Not ReportedNot Reported

Note: EC50 and CC50 values can vary depending on the specific cell line, assay method, and virus strain used.

Experimental Protocols

The in vitro efficacy of Favipiravir is typically determined using a combination of cell-based assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound by measuring the reduction in viral plaque formation.

a. Cell Seeding:

  • Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL for a 12-well plate).[1]

  • Plates are incubated overnight at 37°C in a 5% CO2 incubator.[1]

b. Virus Dilution and Infection:

  • On the day of the experiment, serial 10-fold dilutions of the influenza virus stock are prepared in a virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).[1]

  • The cell monolayer is washed with phosphate-buffered saline (PBS).

  • A specific volume of each virus dilution is added to the wells (e.g., 100 µL for a 12-well plate).[1]

  • The plates are incubated for 1 hour at 37°C to allow for virus adsorption.[1]

c. Compound Treatment and Overlay:

  • Following adsorption, the virus inoculum is removed.

  • An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying concentrations of Favipiravir is added to each well.[1] A no-drug control is included.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.

d. Plaque Visualization and Quantification:

  • The overlay medium is carefully removed.

  • The cell monolayer is fixed with a solution such as 4% paraformaldehyde.

  • The cells are stained with a crystal violet solution, which stains the cells but not the plaques (areas of dead or lysed cells).[4]

  • The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-drug control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

a. Cell Seeding:

  • MDCK cells are seeded in 96-well plates at a density that will form a confluent monolayer (e.g., 2.5 x 10^4 cells/well).[5]

  • Plates are incubated overnight at 37°C in a 5% CO2 incubator.

b. Compound and Virus Addition:

  • The next day, the culture medium is removed.

  • Serial dilutions of Favipiravir are prepared in a suitable medium and added to the wells.

  • A pre-titered amount of influenza virus (sufficient to cause >80% CPE in control wells) is then added to the wells containing the compound dilutions.[3]

  • Control wells include cells only (no virus, no drug), virus only (no drug), and drug only (no virus, for cytotoxicity assessment).

  • The plates are incubated at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-3 days).

c. CPE Quantification:

  • Cell viability is assessed using a method such as the Neutral Red uptake assay or MTT assay (see below).

  • The EC50 is determined as the concentration of Favipiravir that inhibits 50% of the virus-induced CPE.[3]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to the host cells, providing the CC50 value.

a. Cell Seeding and Compound Treatment:

  • MDCK cells are seeded in 96-well plates as described for the CPE assay.

  • Serial dilutions of Favipiravir are added to the wells. No virus is added.

  • The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).

b. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared (e.g., 5 mg/mL in PBS).

  • The culture medium is removed from the wells, and the MTT solution is added to each well.

  • The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

c. Formazan Solubilization and Absorbance Reading:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

  • The CC50 is calculated as the concentration of Favipiravir that reduces cell viability by 50% compared to untreated control cells.

Mandatory Visualizations

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] Favipiravir-RTP acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, thereby inhibiting viral proliferation.[6]

Favipiravir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm Favipiravir_ext Favipiravir Favipiravir_int Favipiravir Favipiravir_ext->Favipiravir_int Cellular Uptake Cellular_Enzymes Host Cellular Enzymes Favipiravir_int->Cellular_Enzymes Metabolized by Favipiravir_RTP Favipiravir-RTP (Active Form) Cellular_Enzymes->Favipiravir_RTP Produces RdRp Influenza Virus RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Targets Inhibition Inhibition Favipiravir_RTP->Inhibition Chain_Termination Chain Termination & Lethal Mutagenesis Favipiravir_RTP->Chain_Termination Viral_RNA_Replication Viral RNA Replication RdRp->Viral_RNA_Replication Mediates RdRp->Chain_Termination Incorporation into nascent RNA Inhibition->Viral_RNA_Replication

Caption: Mechanism of action of Favipiravir against influenza virus.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like Favipiravir.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDCK cells) Antiviral_Assay 4a. Antiviral Efficacy Assay (Plaque Reduction or CPE Inhibition) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Compound_Prep 2. Compound Preparation (Serial Dilutions of Favipiravir) Compound_Prep->Antiviral_Assay Compound_Prep->Cytotoxicity_Assay Virus_Prep 3. Virus Preparation (Titered Influenza Virus Stock) Virus_Prep->Antiviral_Assay EC50_Calc 5a. EC50 Calculation Antiviral_Assay->EC50_Calc CC50_Calc 5b. CC50 Calculation Cytotoxicity_Assay->CC50_Calc SI_Calc 6. Selectivity Index (SI) Calculation (CC50/EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General workflow for in vitro antiviral efficacy testing.

References

Preclinical Safety and Toxicology Profile of Favipiravir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document pertains to Favipiravir. The initial request for "Tirfipiravir" did not yield relevant results in scientific and regulatory databases, suggesting a possible misspelling. Favipiravir is a prominent antiviral agent with a publicly available body of preclinical research.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals. It summarizes key findings from single-dose and repeat-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. While extensive preclinical data exists, this guide is based on publicly available information, and some proprietary details from regulatory submissions may not be fully accessible.

Mechanism of Action

Favipiravir is a prodrug that is administered orally and is readily absorbed. Once inside the cells, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular phosphoribosylation. Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral effects: termination of RNA elongation and lethal mutagenesis, where the accumulation of mutations in the viral genome renders the virus non-viable.[2][3] This mechanism of action provides a broad spectrum of activity against various RNA viruses.[1]

Favipiravir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Favipiravir Favipiravir Favipiravir_int Favipiravir Favipiravir->Favipiravir_int Cellular Uptake Favipiravir_RMP Favipiravir-RMP Favipiravir_int->Favipiravir_RMP Phosphoribosylation Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_RMP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Chain_Termination Chain Termination RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Viral_Replication Viral Replication RNA_Elongation->Viral_Replication Inhibition Inhibition Chain_Termination->Inhibition Lethal_Mutagenesis->Inhibition Inhibition->Viral_Replication Blocks

Caption: Intracellular activation and mechanism of action of Favipiravir.

Single-Dose Toxicity

Single-dose toxicity studies have been conducted in various animal species to determine the acute lethal dose (LD50) of Favipiravir.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MiceOral>2000[4][5]
MiceIntravenous>2000[4]
RatsOral>2000[4][5]
DogsOral>1000[4][5]
MonkeysOral>1000[4][5]

Experimental Protocol Summary (General): Single-dose toxicity studies typically involve the administration of a single dose of the test substance to animals, followed by a 14-day observation period. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals.

Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted in rats, dogs, and monkeys to evaluate the toxicological effects of Favipiravir following repeated administration.

Key Findings:

  • Hematopoietic System: Decreased red blood cell production has been observed.[4][5]

  • Liver: Increases in liver function parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin have been reported.[4][5] Histopathological findings include increased vacuolization in hepatocytes.[5]

  • Testes: Testicular toxicity has been noted in repeat-dose studies.[5]

SpeciesDurationKey FindingsNOAEL (mg/kg/day)Reference
RatsUp to 6 monthsLiver and testicular toxicity.Not explicitly stated in public sources.[6]
DogsNot specifiedEffects on hematopoietic tissues and liver function.Not explicitly stated in public sources.[5]
MonkeysUp to 12 monthsLiver toxicity.Not explicitly stated in public sources.[6]

Experimental Protocol Summary (General): Repeat-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent) for durations that support the intended clinical use. The test substance is administered daily at multiple dose levels. In-life observations include clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in non-rodents), and clinical pathology (hematology, clinical chemistry, urinalysis). At termination, a full necropsy is performed, with organ weights and histopathological examination of a comprehensive list of tissues.

Genotoxicity

The genotoxic potential of Favipiravir has been evaluated in a battery of in vitro and in vivo assays. The results have shown some conflicting findings, which may be dependent on the experimental conditions.

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and WithoutNegative[7]
In vitro Chromosomal AberrationMammalian CellsWith and WithoutPositive[7]
In vitro Mouse LymphomaL5178Y mouse lymphoma cellsWith and WithoutPositive[7]
In vivo MicronucleusRodent bone marrowN/ANegative[7]
In vivo Unscheduled DNA SynthesisRat hepatocytesN/ANegative[7]

Experimental Protocol Summary:

  • Ames Test: This assay evaluates the ability of the test substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In vitro Chromosomal Aberration Assay: This assay assesses the potential of a test substance to cause structural chromosomal damage in cultured mammalian cells.

  • In vivo Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in newly formed erythrocytes.

Carcinogenicity

Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have demonstrated that Favipiravir has teratogenic and embryotoxic potential in animal models.[8] The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) report highlighted teratogenicity as a major safety concern.[9]

Key Findings:

  • Embryo-fetal Development: Favipiravir has been shown to cause developmental delays and embryonic death in the first trimester in multiple animal species.[8]

  • Fertility: The No-Observed-Adverse-Effect-Level (NOAEL) for fertility effects in rats was reported to be less than 30 mg/kg/day.

Experimental Protocol Summary (General):

  • Fertility and Early Embryonic Development: The test substance is administered to male and female rats prior to and during mating, and to females during early gestation. Endpoints include effects on mating performance, fertility, and early embryonic development.

  • Embryo-Fetal Development: The test substance is administered to pregnant animals during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

Safety Pharmacology

Specific safety pharmacology studies for Favipiravir, conducted according to ICH S7A and S7B guidelines, were not detailed in the reviewed public literature. These studies are designed to assess the potential effects of a drug on vital functions, including the central nervous, cardiovascular, and respiratory systems.[10] Early concerns over QTc interval prolongation were raised in laboratory and pharmacodynamic studies.[8]

Experimental Workflows

Preclinical Toxicology Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Ames Ames Test Genotoxicity_Assessment Genotoxicity_Assessment Ames->Genotoxicity_Assessment Chrom_Aberration Chromosomal Aberration Chrom_Aberration->Genotoxicity_Assessment MLA Mouse Lymphoma Assay MLA->Genotoxicity_Assessment Single_Dose Single-Dose Toxicity (Rodent & Non-Rodent) Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-Rodent) Single_Dose->Repeat_Dose Dose Range Finding Systemic_Toxicity_Profile Systemic_Toxicity_Profile Repeat_Dose->Systemic_Toxicity_Profile Repro_Tox Reproductive & Developmental Toxicity (Rodent) Reproductive_Risk_Assessment Reproductive_Risk_Assessment Repro_Tox->Reproductive_Risk_Assessment Safety_Pharm Safety Pharmacology (Core Battery) Vital_Function_Effects Vital_Function_Effects Safety_Pharm->Vital_Function_Effects Carcinogenicity Carcinogenicity (Rodent) Carcinogenic_Potential Carcinogenic_Potential Carcinogenicity->Carcinogenic_Potential

Caption: A generalized workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion

The preclinical safety profile of Favipiravir is characterized by low acute toxicity. The primary target organs for toxicity in repeat-dose studies are the hematopoietic system, liver, and testes. A significant concern is its teratogenic and embryotoxic potential, which has been consistently observed in animal models. The genotoxicity profile shows some positive findings in in vitro assays, although in vivo studies were negative. Data on carcinogenicity and a full safety pharmacology battery were not available in the public domain. This information is crucial for a comprehensive risk assessment for human use and underscores the importance of stringent risk management measures, particularly concerning use in pregnant women or women of childbearing potential.

References

Tirfipiravir Ribofuranosyl-5'-triphosphate: A Deep Dive into the Active Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tirfipiravir, more commonly known as Favipiravir (T-705), is a potent broad-spectrum antiviral agent effective against a range of RNA viruses. As a prodrug, its therapeutic efficacy is dependent on its intracellular conversion to the active metabolite, this compound ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the core aspects of Favipiravir-RTP, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its study.

Introduction

The emergence and re-emergence of RNA viral infections pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. Favipiravir, a pyrazinecarboxamide derivative, has demonstrated significant antiviral activity against influenza viruses, filoviruses, bunyaviruses, arenaviruses, and coronaviruses.[1][2] Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp) by its active triphosphate form, provides a promising avenue for therapeutic intervention.[1] This document serves as a technical resource for professionals engaged in antiviral research and drug development, offering detailed insights into the properties and investigation of Favipiravir-RTP.

Intracellular Activation of this compound (Favipiravir)

Favipiravir is administered as a prodrug and must undergo intracellular metabolic activation to exert its antiviral effect. This process is initiated by cellular enzymes, converting the inactive parent compound into its active triphosphate form.

The primary pathway for this activation involves two key enzymatic steps:

  • Phosphoribosylation: The initial and rate-limiting step is the conversion of Favipiravir to Favipiravir ribofuranosyl-5'-monophosphate (Favipiravir-RMP). This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]

  • Phosphorylation: Subsequently, cellular kinases further phosphorylate Favipiravir-RMP to Favipiravir ribofuranosyl-5'-diphosphate (Favipiravir-RDP) and finally to the active Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3]

cluster_cell Host Cell Favipiravir This compound (Favipiravir) (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP HGPRT Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Cellular Kinases Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Cellular Kinases

Fig. 1: Intracellular metabolic activation of this compound (Favipiravir).

Mechanism of Action of Favipiravir-RTP

The antiviral activity of Favipiravir is mediated by the selective inhibition of viral RNA-dependent RNA polymerase (RdRp) by Favipiravir-RTP.[1] Favipiravir-RTP acts as a purine nucleotide analog, competing with natural purine nucleoside triphosphates (ATP and GTP) for incorporation into the nascent viral RNA strand.[4]

The proposed mechanisms of RdRp inhibition by Favipiravir-RTP include:

  • Chain Termination: Incorporation of Favipiravir-RTP into the growing RNA chain can lead to premature termination of transcription, thereby halting viral replication.[4]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high frequency, leading to the production of non-viable viral progeny.

cluster_virus Viral Replication Complex RdRp Viral RNA-dependent RNA Polymerase (RdRp) Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Viral_RNA Viral RNA Template Viral_RNA->RdRp Inhibition Inhibition of Viral Replication Nascent_RNA->Inhibition Chain Termination / Lethal Mutagenesis Favipiravir_RTP Favipiravir-RTP Favipiravir_RTP->RdRp Competitive Inhibition Natural_NTPs ATP / GTP Natural_NTPs->RdRp

Fig. 2: Mechanism of action of Favipiravir-RTP on viral RdRp.

Quantitative Antiviral Activity

The in vitro antiviral activity of Favipiravir and its active form is typically quantified by determining the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiviral Activity of Favipiravir (EC50 Values)

Virus FamilyVirusCell LineEC50 (µM)Reference
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.09 - 19.1[5]
OrthomyxoviridaeInfluenza BMDCK0.04 - 0.25[5]
ArenaviridaeJunin virusVero5 - 6[5]
ArenaviridaeMachupo virusVero21 - 53[5]
BunyaviridaeRift Valley fever virusVero0.6[5]
FlaviviridaeYellow fever virusVero6.5[5]
CoronaviridaeSARS-CoV-2Vero E661.88[5]

Table 2: Inhibitory Activity of Favipiravir-RTP (IC50 Values)

EnzymeVirusIC50 (µM)Reference
RNA-dependent RNA PolymeraseInfluenza A virus0.96[5]
RNA-dependent RNA PolymeraseSARS-CoV-2Not definitively established

Experimental Protocols

Synthesis of this compound Ribofuranosyl-5'-triphosphate (Favipiravir-RTP)

The chemical synthesis of Favipiravir-RTP is a multi-step process that is crucial for in vitro enzymatic assays. A general approach involves the phosphorylation of the corresponding nucleoside.

Protocol Outline:

  • Protection of Ribose Hydroxyl Groups: The 2'- and 3'-hydroxyl groups of the Favipiravir riboside are protected to ensure selective phosphorylation at the 5' position.

  • Phosphorylation: The protected nucleoside is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the monophosphate group.

  • Conversion to Triphosphate: The monophosphate is subsequently converted to the triphosphate form through reaction with a pyrophosphate salt in the presence of a coupling agent.

  • Deprotection and Purification: The protecting groups are removed, and the final product, Favipiravir-RTP, is purified using chromatographic techniques such as ion-exchange or reverse-phase HPLC.[3][6]

In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to inhibit virus-induced cell death.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.[7][8][9]

  • Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the virus. Include virus-only (no compound) and cell-only (no virus, no compound) controls.[7][8]

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 2-4 days).[7][9]

  • Quantification of CPE: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS or neutral red uptake assay.[7][8]

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.[7]

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.[10][11][12][13]

  • Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Favipiravir.[10][11][12]

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[12][13] Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

In Vitro RdRp Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of Favipiravir-RTP on the activity of viral RdRp.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template-primer, and a mixture of natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Inhibitor Addition: Add varying concentrations of chemically synthesized Favipiravir-RTP to the reaction mixtures.

  • Initiation and Incubation: Initiate the polymerization reaction by adding the final component (e.g., the enzyme or template) and incubate at the optimal temperature for the enzyme.

  • Reaction Quenching: Stop the reaction at a specific time point by adding a quenching solution (e.g., EDTA).

  • Product Analysis: Separate the RNA products by gel electrophoresis and visualize them using autoradiography or fluorescence imaging.

  • Data Analysis: Quantify the amount of RNA synthesis at each inhibitor concentration and calculate the IC50 value, which is the concentration of Favipiravir-RTP that inhibits RdRp activity by 50%.[14]

cluster_workflow Experimental Workflow: RdRp Inhibition Assay Start Start Prepare_Mix Prepare Reaction Mix (RdRp, RNA template, rNTPs) Start->Prepare_Mix Add_Inhibitor Add Favipiravir-RTP (Varying Concentrations) Prepare_Mix->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze RNA Products (Gel Electrophoresis) Quench->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50

Fig. 3: General workflow for an in vitro RdRp inhibition assay.

Conclusion

This compound ribofuranosyl-5'-triphosphate is the key active metabolite responsible for the broad-spectrum antiviral activity of the prodrug Favipiravir. Its mechanism of action, involving the targeted inhibition of viral RNA-dependent RNA polymerase, makes it a valuable tool in the fight against a wide array of RNA viruses. A thorough understanding of its intracellular activation, mechanism of action, and the experimental methodologies used for its characterization is essential for researchers and drug development professionals working to develop novel and effective antiviral therapies. The data and protocols presented in this guide provide a solid foundation for further investigation into this promising antiviral agent.

References

Structural Basis for Tirfipiravir's Inhibition of Viral RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirfipiravir (also known as T-705 or Favipiravir) is a potent antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound's inhibitory function. It details the intracellular activation pathway, the kinetics of RdRp inhibition, and the structural basis of its interaction with the polymerase. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

Mechanism of Action

This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705-RTP), to exert its antiviral effect.[1][2] This activation is accomplished through host cell enzymes. Once activated, T-705-RTP functions as a purine nucleotide analog, primarily competing with adenosine triphosphate (ATP) and guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the viral RdRp.[3][4]

The incorporation of T-705-RMP into the growing RNA strand can lead to two primary inhibitory outcomes:

  • Chain Termination: The presence of the modified base can sterically hinder the addition of the subsequent nucleotide, leading to premature termination of RNA synthesis.[3] While T-705-RTP possesses a 3'-hydroxyl group, which is typically required for chain elongation, the unnatural base structure is thought to disrupt the conformation of the active site, thereby preventing the formation of a phosphodiester bond with the incoming nucleotide.[3]

  • Lethal Mutagenesis: T-705-RTP can be ambiguously incorporated in place of either adenine or guanine.[5] When the viral genome containing the incorporated drug is used as a template for subsequent rounds of replication, the polymerase can misinterpret the modified base, leading to an accumulation of mutations throughout the viral genome.[6][7] This increase in mutation frequency beyond a tolerable threshold, known as "lethal mutagenesis," results in the production of non-viable viral progeny.[8][9]

The dual mechanisms of chain termination and lethal mutagenesis contribute to the potent antiviral activity of this compound across a wide range of RNA viruses.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound and its active metabolite has been quantified in various assays against a range of RNA viruses. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound (EC₅₀)

Virus FamilyVirusCell LineEC₅₀ (µg/mL)Reference
OrthomyxoviridaeInfluenza A, B, CMDCK0.014 - 0.55[1]
ArenaviridaeJunin virusVero0.79[10]
ArenaviridaePichinde virusVero0.94[10]
ArenaviridaeTacaribe virusVero0.79[10]
ArenaviridaeLassa virusVero1.7 (EC₉₀)[10]
PicornaviridaeFoot-and-mouth disease virus-14[2]
PicornaviridaePoliovirusVero4.8[2]
PicornaviridaeRhinovirusHeLa29[2]

Table 2: Inhibition of Viral RNA Polymerase by T-705-RTP (IC₅₀)

VirusPolymeraseIC₅₀ (µM)Reference
Influenza VirusRdRp0.341[1]
Influenza VirusRdRp2.7[4]
Human NorovirusRdRp2.7[11]

Table 3: Selectivity of T-705-RTP for Viral vs. Host Polymerases

PolymeraseOrganismIC₅₀ (µM)Selectivity (Host IC₅₀ / Viral IC₅₀)Reference
RNA-dependent RNA polymeraseInfluenza Virus0.341-[1]
DNA polymerase αHuman> 1000> 2932[1]
DNA polymerase βHuman> 1000> 2932[1]
DNA polymerase γHuman> 1000> 2932[1]
RNA polymerase IIHuman9052650[1]

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of T-705-RTP to inhibit the activity of viral RdRp.

Materials:

  • Purified recombinant viral RdRp

  • RNA template/primer duplex

  • Radionuclide-labeled nucleotide triphosphate (e.g., [α-³²P]GTP or [³H]GTP)

  • Unlabeled ATP, CTP, UTP, and GTP

  • T-705-RTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., EDTA)

  • Scintillation fluid and counter or polyacrylamide gel electrophoresis (PAGE) apparatus

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, purified RdRp, and the RNA template/primer duplex.

  • Add varying concentrations of T-705-RTP to the reaction mixtures.

  • Initiate the polymerase reaction by adding a mix of the four NTPs, including the radionuclide-labeled NTP.

  • Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30°C for influenza virus).

  • Stop the reaction after a defined period (e.g., 60 minutes) by adding the quenching solution.

  • Quantify the amount of incorporated labeled nucleotide. This can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the retained radioactivity using a scintillation counter. Alternatively, the reaction products can be separated by size using denaturing PAGE, and the amount of full-length product can be quantified by phosphorimaging.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of T-705-RTP.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit viral replication in a cellular context.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza virus, Vero for many other viruses)

  • Virus stock with a known titer

  • This compound stock solution

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Methodology:

  • Seed the host cells in multi-well plates and grow them to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., multiplicity of infection of 0.01).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add the medium containing the different concentrations of this compound to the respective wells.

  • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Quantification of Favipiravir-Induced Mutagenesis by Next-Generation Sequencing (NGS)

This protocol allows for the precise determination of the mutation frequency and bias induced by this compound.

Materials:

  • Virus grown in the presence and absence of this compound

  • Viral RNA extraction kit

  • Reverse transcriptase and primers for cDNA synthesis

  • PCR amplification reagents

  • NGS library preparation kit

  • Next-generation sequencer

Methodology:

  • Infect host cells with the virus and treat with a sub-lethal concentration of this compound. A no-drug control is run in parallel.

  • Harvest the virus at a specific time point post-infection and extract the viral RNA.

  • Perform reverse transcription to generate cDNA. For accurate quantification of mutations, primers containing unique molecular identifiers (barcodes) can be used to tag individual RNA molecules.

  • Amplify the cDNA of the gene or genomic region of interest by PCR.

  • Prepare NGS libraries from the amplified DNA.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Analyze the sequencing data. After aligning the reads to a reference sequence, mutations are called. The use of molecular barcodes allows for the correction of sequencing and PCR errors, providing a more accurate mutation rate.

  • Compare the mutation frequency and the types of mutations (e.g., transitions vs. transversions) between the this compound-treated and control samples to determine the mutagenic effect of the drug.[6][7]

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway: Intracellular Activation of this compound

Intracellular Activation of this compound T705 This compound (T-705) (Prodrug) Host_Enzymes1 Host Enzymes (e.g., HGPRT) T705->Host_Enzymes1 Phosphoribosylation T705_RMP T-705-RMP (Ribofuranosyl Monophosphate) Host_Enzymes2 Host Kinases T705_RMP->Host_Enzymes2 Phosphorylation T705_RDP T-705-RDP (Ribofuranosyl Diphosphate) T705_RDP->Host_Enzymes2 Phosphorylation T705_RTP T-705-RTP (Active Form) Host_Enzymes1->T705_RMP Host_Enzymes2->T705_RDP Host_Enzymes2->T705_RTP

Caption: Intracellular conversion of this compound to its active triphosphate form.

Experimental Workflow: RdRp Inhibition Assay

Workflow for RdRp Inhibition Assay Start Start Prepare_Mix Prepare Reaction Mix (RdRp, RNA template/primer) Start->Prepare_Mix Add_Inhibitor Add T-705-RTP (Varying Concentrations) Prepare_Mix->Add_Inhibitor Initiate_Reaction Initiate with NTPs (including labeled NTP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Quantify Quantify Incorporation (Scintillation or PAGE) Stop_Reaction->Quantify Analyze Calculate IC₅₀ Quantify->Analyze Dual Inhibition Mechanism of T-705-RTP T705_RTP T-705-RTP RdRp Viral RdRp T705_RTP->RdRp Competitive Inhibition Incorporation Incorporation into Nascent RNA RdRp->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Incorporation->Lethal_Mutagenesis Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Lethal_Mutagenesis->Inhibition

References

Technical Whitepaper: The Mechanism of Favipiravir-Induced Lethal Mutagenesis in RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This document provides an in-depth technical guide on the antiviral agent Favipiravir (also known as T-705). Initial searches for "Tirfipiravir" did not yield relevant scientific literature in the context of lethal mutagenesis. It is presumed that "this compound" may be a typographical error or a lesser-known designation for Favipiravir, the subject of this paper.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This paper details the mechanism, experimental validation, and quantitative impact of Favipiravir as a lethal mutagen against a variety of RNA viruses.

Introduction to Lethal Mutagenesis

RNA viruses exhibit high mutation rates due to the low fidelity of their RNA-dependent RNA polymerase (RdRp).[1] This genetic plasticity allows for rapid adaptation but also positions them precariously close to an "error threshold."[1][2] Exceeding this threshold leads to a catastrophic accumulation of deleterious mutations, a phenomenon known as "error catastrophe," which results in the production of non-viable viral progeny and the eventual extinction of the viral population.[1][2] Lethal mutagenesis is an antiviral strategy that exploits this vulnerability by using mutagenic nucleoside analogs to intentionally increase the viral mutation rate beyond its threshold of viability.[2][3] Compounds like Favipiravir, Ribavirin, and Molnupiravir have been identified as agents capable of inducing lethal mutagenesis.[2][3]

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[4] The primary antiviral mechanism of Favipiravir is the induction of lethal mutagenesis through its incorporation into nascent viral RNA by the RdRp.[5][6]

T-705-RTP acts as a purine analog, primarily competing with guanine and secondarily with adenine for incorporation into the growing RNA strand.[7] This incorporation does not typically cause immediate chain termination.[8] Instead, the incorporated Favipiravir can then mispair during subsequent rounds of RNA replication, leading to a significant increase in transition mutations, specifically G-to-A and C-to-U (or C-to-T in cDNA sequencing) substitutions.[2][5][6][7] This accumulation of mutations across the viral genome leads to the production of non-functional proteins and defective viral particles, ultimately reducing the specific infectivity of the viral population and driving it toward extinction.[5][6][9][10]

Lethal_Mutagenesis_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Cycle Favipiravir Favipiravir (Prodrug) T705_RTP T-705-RTP (Active Metabolite) Favipiravir->T705_RTP Intracellular Metabolism Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Incorporation Nascent_RNA Nascent Viral RNA (with incorporated T-705-RMP) RdRp->Nascent_RNA Replication Mutated_Progeny Mutated Progeny RNA Nascent_RNA->Mutated_Progeny Template for next round Nonviable_Virus Non-viable Virus (Error Catastrophe) Mutated_Progeny->Nonviable_Virus Accumulation of Mutations (G->A, C->U)

Caption: Mechanism of Favipiravir-induced lethal mutagenesis.

Quantitative Data on Favipiravir-Induced Mutagenesis

The mutagenic effect of Favipiravir has been quantified across various studies, demonstrating its ability to increase mutation frequencies and decrease viral infectivity.

Table 1: In Vitro Efficacy and Mutagenesis of Favipiravir

VirusCell LineMetricValueReference
Influenza A (H1N1)MDCKEC501.9 µmol/L[4]
Influenza A (H1N1)MDCKIncrease in Mutations4 to 18-fold vs. control[11]
Influenza A (H1N1)MDCKDominant MutationsG→A and C→T transitions[5][6]
Rift Valley Fever Virus (RVFV)-Decrease in Specific InfectivityUp to 8-fold over 4 passages[10]
Chikungunya Virus (CHIKV)-EC5025 ± 3 µmol/L[4]

Table 2: In Vivo Mutagenic Effect of Favipiravir

Virus ModelAnimal ModelMetricFindingReference
NorovirusMouseIncrease in Mutation Frequency2.9-fold increase relative to control[9]
SARS-CoV-2HamsterIncrease in G→A substitutions4.2-fold increase vs. control[12]
SARS-CoV-2HamsterIncrease in Non-synonymous MutationsSignificant increase at 75mg/day TID dose[12]

Experimental Protocols for Assessing Lethal Mutagenesis

The evaluation of a compound's potential to induce lethal mutagenesis typically involves a series of in vitro experiments designed to measure changes in viral titer, RNA levels, and mutation frequency over time.

Serial Passage Experiment in Cell Culture

This protocol is designed to observe the cumulative effect of a mutagenic agent on a viral population over multiple replication cycles.

  • Cell and Virus Preparation:

    • Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to confluence in multi-well plates.

    • Prepare a stock of the virus to be tested (e.g., Influenza A/H1N1).

  • Initial Infection (Passage 0):

    • Infect the cell monolayers at a low multiplicity of infection (MOI), for instance, 0.0001 PFU/cell, to allow for multiple replication cycles within the incubation period.[5]

    • After a 1-hour adsorption period, remove the inoculum and add fresh medium.

  • Drug Treatment and Incubation:

    • Divide the infected cultures into a treatment group and a control (mock-treated) group.

    • To the treatment group, add the medium containing Favipiravir at a sub-lethal concentration (e.g., 0.5-2 µM).[6] The control group receives a medium with the drug vehicle.

    • Incubate the plates for a defined period, typically 72 hours, to allow for viral replication and progeny release.[6]

  • Subsequent Passages:

    • Harvest the supernatant from each well at the end of the incubation period.

    • Use a small volume of the harvested supernatant to infect fresh cell monolayers, repeating the infection and treatment steps as described above. This constitutes one passage.

    • Repeat this process for a predetermined number of passages (e.g., 10-14 passages).

  • Sample Analysis:

    • At the end of each passage, quantify the infectious virus yield (titer) using a plaque assay or TCID50 assay.

    • Quantify the total viral RNA copy number using RT-qPCR.

    • Calculate the specific infectivity by determining the ratio of infectious virus titer to the viral RNA copy number. A decrease in specific infectivity is a key indicator of lethal mutagenesis.[5][6]

    • For genetic analysis, extract viral RNA from the supernatant, reverse transcribe to cDNA, and amplify a target gene region (e.g., NP gene for influenza) via PCR. Sequence the amplicons (using Sanger or Next-Generation Sequencing) to determine the mutation frequency and identify the types of mutations (e.g., transitions vs. transversions).[5][6]

Experimental_Workflow cluster_analysis Analysis per Passage P0 Passage 0: Infect cells (low MOI) Add Favipiravir or Control Incubate Incubate (e.g., 72h) P0->Incubate Harvest Harvest Supernatant Incubate->Harvest Titer Quantify Titer (Plaque Assay) Harvest->Titer RNA_Quant Quantify Viral RNA (RT-qPCR) Harvest->RNA_Quant Sequencing Sequence Viral Genome (NGS) Harvest->Sequencing P_Next Passage 1...N: Use supernatant to infect fresh cells with drug Harvest->P_Next Next Passage Calc Calculate: - Specific Infectivity - Mutation Frequency Titer->Calc RNA_Quant->Calc Sequencing->Calc

Caption: Workflow for an in vitro lethal mutagenesis experiment.

Clinical Perspective

While in vitro and in vivo animal studies provide strong evidence for Favipiravir's lethal mutagenesis mechanism, its clinical efficacy has been the subject of numerous trials, particularly for COVID-19, with varied outcomes. Some studies have suggested that early administration may be beneficial, while meta-analyses have shown no significant difference in outcomes like time to viral clearance or the need for ICU admission in hospitalized patients.[13][14][15] The disconnect between the clear in vitro mechanism and inconsistent clinical results highlights the complexities of translating a lethal mutagenesis strategy to effective patient therapy, which can be influenced by factors such as dosing, timing of administration, and the specific viral pathogen.

Conclusion

Favipiravir acts as a potent antiviral agent against a broad range of RNA viruses through the mechanism of lethal mutagenesis. By incorporating into the viral genome and inducing an unsustainable number of G-to-A and C-to-U transition mutations, it effectively reduces viral fitness and drives viral populations to extinction. The quantitative data from preclinical studies consistently support this mechanism. While clinical outcomes remain under investigation, the principle of lethal mutagenesis, as exemplified by Favipiravir, represents a significant and promising strategy in antiviral drug development.

References

Cellular Uptake and Metabolism of Tirfipiravir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The vast body of scientific literature focuses on the antiviral agent Favipiravir (also known as T-705) . Information regarding "Tirfipiravir" is sparse and appears primarily in patent literature, suggesting it may be a related but distinct compound or a developmental codename. This guide will focus on the extensively studied cellular uptake and metabolism of Favipiravir, which is presumed to be the compound of primary interest for researchers in this therapeutic area.

Executive Summary

Favipiravir is a broad-spectrum antiviral agent that exhibits potent activity against a range of RNA viruses. As a prodrug, its efficacy is contingent upon cellular uptake and subsequent metabolic activation to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This document provides a comprehensive overview of the cellular transport and metabolic pathways of Favipiravir, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Cellular Uptake

The precise mechanism of Favipiravir's entry into host cells is not fully elucidated in publicly available literature. However, as a nucleoside analog, it is hypothesized to be transported into the cytoplasm via one or more of the cell's native nucleoside transporter proteins. Once inside the cell, it becomes a substrate for the host cell's metabolic machinery.

Intracellular Metabolism and Mechanism of Action

The intracellular transformation of Favipiravir into its active antiviral form is a critical multi-step process mediated by host cell enzymes.

  • Step 1: Phosphoribosylation: Upon entering the cell, Favipiravir is recognized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phospho-ribosyl-1-pyrophosphate (PRPP) to Favipiravir, forming Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[1][2]

  • Step 2: Phosphorylation: Cellular kinases then further phosphorylate Favipiravir-RMP to its active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4] The diphosphate intermediate, Favipiravir-RDP, is typically present at concentrations below the level of detection.

  • Mechanism of Action: The active metabolite, Favipiravir-RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3][4][5] By mimicking the natural purine nucleosides (GTP and ATP), it is incorporated into the nascent viral RNA strand.[2][3] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of errors in the viral genome prevents the production of viable viral particles.[3]

Systemic Metabolism and Pharmacokinetics

Systemically, Favipiravir is primarily metabolized in the liver by aldehyde oxidase, and to a lesser extent by xanthine oxidase, into its inactive hydroxylated metabolite, T-705M1.[5] This metabolite is then predominantly cleared from the body via the kidneys.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and activity of Favipiravir.

Table 1: In Vitro Activity and Metabolism

ParameterValueCell Line/SystemReference
IC₅₀ (Influenza Virus RdRp)341 nMIn vitro enzyme assay
Accumulation of T-705 RTP3 to 320 pmol/10⁶ cellsMadin-Darby canine kidney (MDCK) cells (24h exposure to 1-1000 µM T-705)[1][6]
Half-life of T-705 RTP decay5.6 ± 0.6 hMDCK cells[1]

Table 2: Pharmacokinetic Parameters

ParameterValueConditionReference
Elimination Half-life2 to 5.5 hoursHuman[5]
Apparent Volume of Distribution15 - 20 LHuman[5]
Plasma Protein Binding54%Human[5]
Bioavailability~97.6%Human[5]

Experimental Protocols

Quantification of Intracellular T-705 RTP using HPLC

This protocol describes the methodology used to measure the intracellular concentration of the active metabolite of Favipiravir.

  • Cell Culture and Treatment: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media. For metabolism studies, cells are exposed to varying concentrations of Favipiravir (T-705) for specified time periods (e.g., 24 hours).[1][6]

  • Cell Lysis and Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed to release intracellular contents.

  • Sample Preparation: The cell lysate is treated to precipitate proteins and other macromolecules, leaving the small molecule metabolites in the supernatant.

  • HPLC Analysis: The supernatant containing the metabolites is injected into a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) system.[6]

  • Detection: The eluent is monitored by a UV detector. T-705 RTP can be specifically detected at a wavelength of 360 nm, which distinguishes it from endogenous nucleotides like ATP that absorb at 254 nm.[6]

  • Quantification: The concentration of T-705 RTP is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified T-705 RTP.

Primer Extension Assay for RdRp Inhibition

This assay is used to investigate the mechanism of action of Favipiravir-RTP on viral RNA synthesis.[3]

  • Reaction Setup: A reaction mixture is prepared containing the viral RNA-dependent RNA polymerase (RdRp), a template RNA strand, a primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Addition of Inhibitor: Favipiravir-RTP (FTP) is added to the reaction mixture at various concentrations.

  • RNA Synthesis: The reaction is initiated and allowed to proceed for a set period, during which the RdRp synthesizes a new RNA strand complementary to the template.

  • Analysis of RNA Products: The reaction is stopped, and the resulting RNA products are separated by size using gel electrophoresis.

  • Interpretation: The length and quantity of the synthesized RNA strands are analyzed. A reduction in the amount of full-length product or the appearance of shorter products indicates inhibition of RNA synthesis or chain termination by Favipiravir-RTP.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Metabolism_of_this compound Cellular Metabolism of Favipiravir (T-705) cluster_cell Host Cell T705_in Favipiravir (T-705) T705_RMP Favipiravir-RMP T705_in->T705_RMP HGPRT T705_RTP Favipiravir-RTP (Active Metabolite) T705_RMP->T705_RTP Cellular Kinases RdRp Viral RdRp T705_RTP->RdRp Competitive Inhibition Inhibition Inhibition of Viral RNA Replication RdRp->Inhibition T705_out Extracellular Favipiravir T705_out->T705_in Cellular Uptake

Caption: Intracellular metabolic activation pathway of Favipiravir.

Experimental_Workflow_HPLC Workflow for Quantification of Intracellular Favipiravir-RTP A Cell Culture & Treatment with Favipiravir B Cell Lysis & Extraction of Metabolites A->B C Protein Precipitation B->C D HPLC Separation (SAX Column) C->D E UV Detection (360 nm) D->E F Quantification vs. Standard Curve E->F

Caption: Experimental workflow for HPLC-based quantification.

References

Tirfipiravir (AV5124): A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirfipiravir, also known as AV5124, is an investigational antiviral agent that acts as a cap-dependent endonuclease inhibitor, targeting the replication of the influenza virus.[1][2] This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound and its active metabolite, AV5116. The information presented herein is intended to support research, drug development, and formulation activities.

Physicochemical Properties

At present, detailed public information regarding the physicochemical properties of this compound, such as its pKa, logP, and melting point, is limited. Further experimental characterization is required to fully elucidate these parameters.

Solubility Profile

Quantitative solubility data for this compound (AV5124) in a range of aqueous and organic solvents under varying pH and temperature conditions is not extensively available in the public domain. The following table summarizes the available qualitative information.

Solvent SystemCompoundSolubilityReference
Aqueous MediaThis compound (AV5124)Data not available
Organic SolventsThis compound (AV5124)Data not available

Note: The lack of comprehensive public solubility data represents a significant information gap. Researchers are advised to perform their own solubility studies to determine optimal solvent systems for their specific applications.

Stability Profile

This compound and its active metabolite AV5116 have been evaluated for their stability in various biological and simulated physiological fluids. The available data indicates good stability under the tested conditions.

Stability in Biological Matrices
MatrixCompoundSpeciesStability (t½)Reference
PlasmaAV5116Human, Rat, MouseHigh[1]
Liver S9 FractionsAV5116Human, Rat, MouseHigh[1]
Stability in Simulated Physiological Fluids
FluidCompoundStability (t½)Reference
Simulated Gastric FluidThis compound (AV5124)> 14 hours[1]
Simulated Intestinal FluidThis compound (AV5124)> 8.8 hours[1]
Simulated Gastric FluidAV5116> 14 hours[1]
Simulated Intestinal FluidAV5116> 8.8 hours[1]
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. As of the latest available information, comprehensive forced degradation studies for this compound (AV5124) under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have not been published in the public domain. This represents a critical data gap for formulation development and regulatory submissions.

Experimental Protocols

Detailed experimental protocols for the stability studies cited above are not fully described in the primary literature but are stated to be based on established methods. The supplementary information for the key study provides some additional details.

In Vitro Stability in Plasma and Liver S9 Fractions

The stability of AV5116 was assessed in plasma and liver S9 fractions from humans, rats, and mice. While the specific concentrations and incubation times are not detailed, such studies typically involve incubating the compound with the biological matrix at 37°C and monitoring its disappearance over time using an appropriate analytical method, such as LC-MS.

Stability in Simulated Gastric and Intestinal Fluids

The stability of this compound (AV5124) and AV5116 was evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These experiments are generally performed by dissolving the compound in the respective fluid and incubating at 37°C. Aliquots are withdrawn at various time points and analyzed to determine the remaining concentration of the parent compound.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is converted to its active metabolite, AV5116. AV5116 inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this crucial step, this compound effectively halts viral replication.[3][4]

G cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Replication This compound This compound (AV5124) (Prodrug) AV5116 AV5116 (Active Metabolite) This compound->AV5116 Metabolic Activation Cap_Snatching Cap-Snatching (Endonuclease Activity) AV5116->Cap_Snatching Inhibition Host_pre_mRNA Host pre-mRNA with 5' Cap Host_pre_mRNA->Cap_Snatching Capped_Primer Capped RNA Primer Viral_RNA_Transcription Viral RNA Transcription Capped_Primer->Viral_RNA_Transcription Viral_mRNA Viral mRNA Translation Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Influenza_Polymerase Influenza Virus Polymerase (PA, PB1, PB2 subunits) Influenza_Polymerase->Cap_Snatching Cap_Snatching->Capped_Primer Viral_RNA_Transcription->Viral_mRNA Translation->Viral_Proteins

Caption: Mechanism of action of this compound (AV5124).

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of a pharmaceutical compound like this compound.

G cluster_planning 1. Planning and Preparation cluster_execution 2. Experiment Execution cluster_analysis 3. Analysis and Data Interpretation Define_Objectives Define Stability Study Objectives and Conditions Prepare_Samples Prepare this compound Stock and Working Solutions Define_Objectives->Prepare_Samples Prepare_Matrices Prepare Stability Matrices (e.g., Plasma, SGF, SIF) Prepare_Samples->Prepare_Matrices Incubation Incubate Samples at Defined Timepoints and Temperatures Prepare_Matrices->Incubation Sampling Withdraw Aliquots at Predetermined Intervals Incubation->Sampling Sample_Processing Process Samples (e.g., Protein Precipitation, Extraction) Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis of Parent Compound Concentration Sample_Processing->LC_MS_Analysis Data_Analysis Calculate Degradation Rate and Half-life (t½) LC_MS_Analysis->Data_Analysis Reporting Generate Stability Report Data_Analysis->Reporting

Caption: General workflow for stability assessment of this compound.

Conclusion

This compound (AV5124) and its active metabolite AV5116 demonstrate promising stability in in vitro biological and simulated physiological environments, which supports their potential for further development as an oral antiviral agent. However, a significant lack of publicly available data on the quantitative solubility and forced degradation of this compound remains. Comprehensive studies to address these knowledge gaps are essential for the successful formulation, development, and regulatory approval of this promising influenza therapeutic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has demonstrated potent in vitro activity against a range of RNA viruses.[1][2][3] Initially approved for the treatment of influenza in Japan, its mechanism of action and broad applicability have led to its investigation against other significant viral pathogens.[3][4][5] This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of Favipiravir.

Mechanism of Action

Favipiravir is a prodrug that is administered in an inactive form.[5][6] Intracellularly, it undergoes phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][6][7] Favipiravir-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[8][4][5][6][7] By mimicking purine nucleosides, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to two primary inhibitory effects: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the incorporation of the drug induces a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[4][6][9] This selective targeting of the viral RdRp, which is not present in mammalian cells, contributes to the drug's antiviral activity.[4]

Favipiravir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) Metabolism Cellular Enzymes (Phosphoribosylation) Favipiravir->Metabolism Favipiravir_RTP Favipiravir-RTP (Active Metabolite) Metabolism->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Replication Viral RNA Replication RdRp->Replication NonViable Non-Viable Viral Progeny RdRp->NonViable Lethal Mutagenesis & Chain Termination Progeny Viable Viral Progeny Replication->Progeny

Figure 1: Mechanism of action of Favipiravir.

Quantitative Data Summary

The in vitro antiviral activity of Favipiravir is typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCKPlaque Reduction0.19 - 22.48> 6369> 283
Influenza BMDCKPlaque Reduction0.25 - 0.57> 6369> 11174
Influenza CMDCKPlaque Reduction0.19 - 0.36> 6369> 17692
SARS-CoV-2Vero E6CPE Inhibition61.88> 400> 6.46
SARS-CoV-2Vero E6Not Specified94.2 (29.9 µg/mL)2862 (449.6 µg/mL)~30.4

Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the effect of an antiviral compound on infectious virus production.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.[1]

  • Virus stock of known titer.

  • Favipiravir stock solution (dissolved in an appropriate solvent, e.g., DMSO).

  • Cell culture medium (e.g., MEM) with and without serum.

  • Overlay medium (e.g., containing agarose or methylcellulose).

  • Fixative solution (e.g., 10% formaldehyde).

  • Staining solution (e.g., crystal violet).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Seeding: Seed the plates with host cells to achieve a confluent monolayer on the day of the experiment.[10]

  • Compound Preparation: Prepare serial dilutions of Favipiravir in serum-free cell culture medium.

  • Virus Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.[10]

  • Compound Addition: After the incubation period, remove the virus inoculum and add the different concentrations of Favipiravir.[11]

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring that only localized plaques are formed.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for a period that allows for plaque formation (typically 2-3 days).[10]

  • Fixation and Staining: After incubation, fix the cells with the fixative solution and then stain with the staining solution. Gently wash the wells with water to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well. The EC50 is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero E6 cells for SARS-CoV-2) in 96-well plates.[12]

  • Virus stock of known titer.

  • Favipiravir stock solution.

  • Cell culture medium.

  • Cell viability stain (e.g., neutral red or crystal violet).[11][13]

  • Spectrophotometer.

Protocol:

  • Cell Seeding: Seed 96-well plates with host cells and incubate until a confluent monolayer is formed.[12]

  • Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium directly in the 96-well plates or in a separate plate for transfer.[12]

  • Virus Infection: Add a pre-determined amount of virus to the wells containing the diluted compound and cells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[13]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration until the virus control wells show significant CPE (typically 80-100%).[12]

  • Staining: Remove the medium and stain the cells with a viability stain. The stain will only be taken up by viable cells.

  • Quantification: After a washing step, the incorporated dye is solubilized, and the absorbance is read using a spectrophotometer.[12] The EC50 is the concentration of Favipiravir that protects 50% of the cells from the cytopathic effects of the virus.

Cytotoxicity Assay

This assay is crucial for determining the concentration of the compound that is toxic to the host cells and is performed in parallel with the antiviral assays.

Materials:

  • Confluent monolayer of the same cells used in the antiviral assays in 96-well plates.

  • Favipiravir stock solution.

  • Cell culture medium.

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).

Protocol:

  • Cell Seeding: Seed 96-well plates with host cells and incubate to form a confluent monolayer.

  • Compound Addition: Add serial dilutions of Favipiravir to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.

  • CC50 Calculation: The CC50 is the concentration of Favipiravir that reduces cell viability by 50% compared to the untreated cell control.

Experimental Workflow Visualization

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Cells in Multi-well Plates C Infect Cells with Virus A->C B Prepare Serial Dilutions of Favipiravir D Add Favipiravir Dilutions to Infected Cells B->D C->D E Incubate for a Defined Period D->E F Assess Viral Inhibition (e.g., Plaque Count, CPE) E->F G Assess Cell Viability (Cytotoxicity) E->G H Calculate EC50, CC50, and Selectivity Index F->H G->H

References

Protocol for In Vitro Efficacy Testing of Tirfipiravir (Favipiravir, T-705) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirfipiravir (also known as Favipiravir or T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2][3] this compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which then acts as a substrate for the viral RdRp.[3][4] The incorporation of this compound-RTP into the nascent viral RNA chain can lead to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.[2][4][5] This document provides detailed protocols for testing the in vitro efficacy of this compound in cell culture, including methods for assessing its antiviral activity and cytotoxicity.

Mechanism of Action

This compound's antiviral activity is initiated by its conversion into the active triphosphate form, this compound-RTP, by host cell enzymes. This active metabolite then competes with natural purine nucleosides for incorporation into the growing viral RNA strand by the viral RdRp. The two primary proposed mechanisms for its antiviral effect are:

  • Chain Termination: The incorporation of this compound-RTP into the viral RNA can prevent further elongation of the RNA strand.[3]

  • Lethal Mutagenesis: The integration of this compound-RTP can induce a high rate of mutations in the viral genome, leading to the production of non-viable virus particles.[2][4]

This compound Mechanism of Action cluster_cell Host Cell This compound This compound (Prodrug) Host_Enzymes Host Cellular Enzymes This compound->Host_Enzymes Enters Tirfipiravir_RTP This compound-RTP (Active) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->Viral_RdRp Competes with natural nucleosides Host_Enzymes->Tirfipiravir_RTP Metabolizes Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporates into Inhibition Inhibition of Replication Viral_RNA->Inhibition Leads to Chain Termination or Lethal Mutagenesis NonViable_Virus Non-viable Virus Inhibition->NonViable_Virus

Figure 1: Mechanism of action of this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound are typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Influenza A (H1N1)MDCK0.08 - 17>1000>58.8 - >12500[6]
Influenza BMDCK0.25 - 0.57>1000>1754 - >4000[6]
SARS-CoV-2Vero E661.88>400>6.46
Human Coronavirus NL63Caco-20.6203>1000>1612
Rift Valley Fever VirusVero10 (µg/mL)Not specifiedNot specified[6]
Junin VirusVero5.0 - 6.0 (µg/mL)Not specifiedNot specified
Lassa VirusVero11.0 (µg/mL)Not specifiedNot specified

Experimental Protocols

Cell and Virus Culture
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies, while Vero E6 cells are suitable for a wide range of viruses, including coronaviruses.

  • Culture Conditions: Maintain cell lines in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Propagation: Propagate virus stocks in appropriate cell lines. For influenza virus in MDCK cells, supplement the infection medium with 1 µg/mL TPCK-trypsin. Harvest virus when significant cytopathic effect (CPE) is observed, and titrate the virus stock using a plaque assay or TCID50 assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Cytotoxicity Assay Workflow Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Add_Drug Add serial dilutions of this compound Incubate1->Add_Drug Incubate2 Incubate for 48-72h Add_Drug->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 1000 µM.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Plaque Reduction Assay Workflow Seed Seed cells in 6- or 12-well plate Incubate1 Incubate to form confluent monolayer Seed->Incubate1 Infect Infect cells with virus (e.g., 100 PFU/well) Incubate1->Infect Add_Overlay Add overlay medium containing serial dilutions of this compound Infect->Add_Overlay Incubate2 Incubate for 2-3 days to allow plaque formation Add_Overlay->Incubate2 Fix_Stain Fix cells and stain with crystal violet Incubate2->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Figure 3: Plaque reduction assay workflow.

Materials:

  • 6- or 12-well cell culture plates

  • Virus stock of known titer

  • This compound stock solution

  • Infection medium (serum-free medium, with TPCK-trypsin for influenza)

  • Overlay medium (e.g., 2x MEM containing 2% FBS and 1.2% Avicel or 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Seed cells in 6- or 12-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus in infection medium to yield approximately 100 plaque-forming units (PFU) per well.

  • Remove the growth medium from the cells and wash once with PBS.

  • Inoculate the cells with 200 µL (for 12-well) or 400 µL (for 6-well) of the virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

  • During the incubation, prepare the overlay medium containing serial dilutions of this compound.

  • After the 1-hour incubation, remove the virus inoculum and add 1 mL (for 12-well) or 2 mL (for 6-well) of the overlay medium containing the different concentrations of this compound.

  • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Fix the cells by adding formalin and incubating for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Viral RNA Quantification (RT-qPCR)

This method quantifies the amount of viral RNA produced in the presence of this compound.

Materials:

  • 24- or 48-well cell culture plates

  • Virus stock

  • This compound stock solution

  • RNA extraction kit

  • RT-qPCR master mix

  • Virus-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Seed cells in 24- or 48-well plates and incubate overnight.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 in the presence of serial dilutions of this compound.

  • Incubate for 24-48 hours.

  • Harvest the cell culture supernatant or cell lysate.

  • Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform one-step or two-step RT-qPCR using virus-specific primers and a probe.

  • The amount of viral RNA is quantified relative to a standard curve of a known quantity of viral RNA or by the ΔΔCt method using a housekeeping gene for normalization.

  • The EC50 is the concentration of this compound that reduces the viral RNA level by 50% compared to the virus control.

Advanced Protocols

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral replication cycle that is inhibited by this compound.[7][8][9] The drug is added at different time points before, during, and after viral infection. By comparing the antiviral activity at different addition times, it is possible to pinpoint whether the drug targets early events (entry), replication, or late events (assembly and release). For this compound, which targets viral RNA replication, its inhibitory effect is expected to be most potent when added during the replication phase.[2]

Resistance Selection and Characterization

To investigate the potential for viral resistance to this compound, viruses can be serially passaged in cell culture in the presence of increasing concentrations of the drug.[10][11][12] Once a resistant phenotype is observed (i.e., the virus can replicate at higher drug concentrations), the viral genome is sequenced to identify mutations that may confer resistance.[12] These mutations are often found in the viral RdRp gene.[10][12]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. The selection of appropriate cell lines, viral strains, and assay methods is critical for obtaining reliable and reproducible data. These in vitro studies are an essential first step in the preclinical development of this compound and other antiviral candidates.

References

Tirfipiravir (Favipiravir) Application Notes for Plaque Reduction Neutralization Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tirfipiravir, also known as Favipiravir (T-705), in plaque reduction neutralization tests (PRNT) to determine its antiviral efficacy. The provided protocols and data are intended to assist in the research and development of antiviral therapies.

Introduction

This compound (Favipiravir) is a potent antiviral agent that functions as a prodrug.[1] Intracellularly, it is converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This mechanism of action makes it effective against a broad spectrum of RNA viruses, including influenza viruses.[3][4] The plaque reduction neutralization test (PRNT) is a standard immunological assay used to quantify the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation in the presence of the drug.[5][6]

Data Presentation

The following tables summarize the 50% effective concentration (EC₅₀) of Favipiravir against various influenza A and B virus strains, as determined by plaque reduction assays conducted in Madin-Darby canine kidney (MDCK) cells.

Table 1: Antiviral Activity of Favipiravir against Seasonal Influenza A and B Viruses

Virus StrainSubtypeOseltamivir ResistanceFavipiravir EC₅₀ (µM)Favipiravir EC₅₀ (µg/ml)
A/Luhansk/18/2008H1N1Resistant (H275Y)2.930.46
A/Bethesda/956/2006H3N2Resistant1.210.19
B/Florida/4/2006(Yamagata lineage)Sensitive0.570.09
B/Malaysia/2506/2004(Victoria lineage)Sensitive5.30.83

Data extracted from a study on the in vitro antiviral activity of Favipiravir.[7]

Table 2: Antiviral Activity of Favipiravir against Avian and Pandemic Influenza A Viruses

Virus StrainSubtypeOseltamivir ResistanceFavipiravir EC₅₀ (µM)Favipiravir EC₅₀ (µg/ml)
A/Vietnam/HN30408/2005H5N1Resistant (H274Y)1.270.2
A/chicken/NY/13142-5/94H7N2Not specifiedNot specifiedNot specified
A/swine/Texas/4199-2/98H3N2Not specifiedNot specifiedNot specified
A/California/04/2009H1N1pdm09Sensitive0.19 - 22.480.03 - 3.53

Data extracted from a study on the in vitro antiviral activity of Favipiravir.[5][6][7]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for this compound (Favipiravir)

This protocol is adapted from standard PRNT methodologies and is suitable for determining the antiviral activity of this compound against influenza viruses.

Materials:

  • Cells: Madin-Darby canine kidney (MDCK) cells

  • Viruses: Influenza A or B virus strains of interest

  • Compound: this compound (Favipiravir) stock solution

  • Media:

    • Cell growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

    • Infection medium (e.g., DMEM with 1% BSA, 1% penicillin-streptomycin, and TPCK-trypsin)

  • Overlay Medium: Infection medium containing 1.2% Avicel® or other suitable overlay

  • Fixative: 10% buffered formalin

  • Stain: 0.1% crystal violet solution

  • Plates: 6-well or 12-well cell culture plates

  • Incubator: 37°C, 5% CO₂

Procedure:

  • Cell Seeding:

    • Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Compound Dilution:

    • Prepare a series of dilutions of this compound in infection medium. The concentration range should be selected to bracket the expected EC₅₀ value. A common starting range is 0.01 µM to 100 µM.

  • Virus Preparation and Neutralization:

    • Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

    • Mix equal volumes of each this compound dilution with the diluted virus.

    • Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

    • Incubate the virus-drug mixtures for 1 hour at 37°C to allow for neutralization.

  • Infection of Cell Monolayer:

    • Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Aspirate the PBS and inoculate the cells with the virus-drug mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application:

    • After the adsorption period, aspirate the inoculum from the wells.

    • Gently add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring the formation of distinct plaques.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques have formed in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells by adding 10% buffered formalin to each well and incubating for at least 30 minutes.

    • Aspirate the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

    • Determine the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%, using a suitable dose-response curve fitting software.

Mandatory Visualizations

Mechanism of Action of this compound (Favipiravir)

Caption: Mechanism of action of this compound (Favipiravir).

Experimental Workflow for Plaque Reduction Neutralization Test

G Start Start Seed_Cells 1. Seed MDCK cells in multi-well plates Start->Seed_Cells Prepare_Drug 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Drug Neutralization 4. Mix drug dilutions with virus and incubate Prepare_Drug->Neutralization Prepare_Virus 3. Prepare virus inoculum Prepare_Virus->Neutralization Infection 5. Inoculate cell monolayers Neutralization->Infection Overlay 6. Add overlay medium Infection->Overlay Incubate_Plates 7. Incubate for 48-72 hours Overlay->Incubate_Plates Fix_Stain 8. Fix and stain plaques Incubate_Plates->Fix_Stain Count_Plaques 9. Count plaques Fix_Stain->Count_Plaques Analyze_Data 10. Calculate % reduction and determine EC₅₀ Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for this compound PRNT assay.

References

Animal Models for Evaluating Tirfipiravir Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirfipiravir, also widely known as Favipiravir (T-705), is a potent antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis of the viral genome.[1][2][3] The evaluation of this compound's efficacy in vivo relies on robust and well-characterized animal models that mimic key aspects of human viral diseases. This document provides detailed application notes and protocols for utilizing established animal models to assess the antiviral efficacy of this compound and its analogs, such as T-1106.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][4] This active metabolite acts as a purine nucleotide analog, which is incorporated into the nascent viral RNA strand by the viral RdRp.[1][2] This incorporation does not immediately terminate chain elongation but instead induces a high rate of mutations in the viral genome, a process known as lethal mutagenesis.[1][2] This accumulation of errors ultimately results in the production of non-viable virus particles, thereby inhibiting viral replication.[1]

G cluster_cell Host Cell cluster_virus Viral Replication Cycle This compound This compound (Prodrug) Host_Enzymes Host Cellular Enzymes (Phosphoribosylation) This compound->Host_Enzymes Uptake Tirfipiravir_RTP This compound-RTP (Active Form) RdRp RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->RdRp Incorporation Tirfipiravir_RTP->RdRp Inhibition Host_Enzymes->Tirfipiravir_RTP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Replication Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Lethal Mutagenesis Nonviable_Virions Non-viable Virions Mutated_RNA->Nonviable_Virions

Mechanism of action of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. The most commonly used and well-validated models are the Syrian hamster and specific strains of mice, particularly those deficient in the type I interferon response (e.g., IFNAR-/- mice).

Syrian Hamster (Mesocricetus auratus) Model

The Syrian hamster is a widely used model for various viral infections, including those caused by Arenaviruses, Bunyaviruses, and Coronaviruses.[5] This model often recapitulates key features of human disease, such as high viral replication in target organs and clinical signs of illness.

Mouse Models

Standard laboratory mice can be resistant to some human viruses. Therefore, immunocompromised strains are often necessary.

  • IFNAR-/- Mice: These mice lack the receptor for type I interferons, making them highly susceptible to a wide range of viruses. This model is particularly useful for viruses that are otherwise non-lethal in wild-type mice.

  • SCID Mice: Severe combined immunodeficiency (SCID) mice lack functional B and T lymphocytes, rendering them highly susceptible to viral infections and suitable for evaluating antiviral efficacy.[6]

Efficacy Data Summary

The following tables summarize quantitative data from key studies evaluating the efficacy of this compound (Favipiravir/T-705) and its analog T-1106 in various animal models.

Table 1: Efficacy of this compound (Favipiravir/T-705) in the Syrian Hamster Model

VirusTreatment RegimenEfficacy EndpointResultsReference
Pichinde Virus (PICV)100 mg/kg/daySurvival Rate100% survival[7]
Pichinde Virus (PICV)50 mg/kg/daySurvival Rate80% survival[7]
Pichinde Virus (PICV)25 mg/kg/daySurvival Rate70% survival[7]
SARS-CoV-21390 mg/kg/day (75 mg/day)Lung Viral TiterSignificant reduction[5]
SARS-CoV-2670 mg/kg/day (37.5 mg/day)Lung Viral TiterSignificant reduction[5]

Table 2: Efficacy of this compound Analog (T-1106) in the Syrian Hamster Model

VirusTreatment RegimenEfficacy EndpointResultsReference
Pichinde Virus (PICV)100 mg/kg/daySurvival Rate40% survival[7]
Pichinde Virus (PICV)50 mg/kg/daySurvival Rate40% survival[7]
Pichinde Virus (PICV)25 mg/kg/daySurvival Rate20% survival[7]

Table 3: Efficacy of this compound (Favipiravir/T-705) in Mouse Models

Mouse StrainVirusTreatment RegimenEfficacy EndpointResultsReference
BALB/cEbinur Lake Virus300 mg/kg/daySurvival TimeExtended median survival by 2 days[8]
BALB/cEbinur Lake Virus300 mg/kg/daySerum Viral Titer10- to 100-fold reduction[8]
IFNAR-/-Crimean-Congo Hemorrhagic Fever Virus15, 30, and 300 mg/kg/daySurvival Rate100% survival[9]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in hamster and mouse models. These should be adapted based on the specific virus, research question, and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups (Treatment vs. Control) Animal_Acclimatization->Randomization Drug_Preparation This compound Formulation Treatment This compound Administration (e.g., Oral Gavage, IP Injection) Drug_Preparation->Treatment Virus_Stock Virus Stock Preparation & Titration Infection Viral Challenge (e.g., Intranasal, Intraperitoneal) Virus_Stock->Infection Randomization->Infection Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Treatment->Monitoring Sample_Collection Sample Collection at Endpoint (Blood, Tissues) Monitoring->Sample_Collection Analysis Quantitative Analysis (Viral Load, Histopathology) Sample_Collection->Analysis

General experimental workflow for in vivo efficacy studies.

Protocol 1: Syrian Hamster Model for SARS-CoV-2

1. Animal Husbandry:

  • Source: 3-week-old female Syrian hamsters (e.g., Janvier Labs).[5]

  • Housing: Maintained in appropriate biocontainment level (e.g., BSL-3 for SARS-CoV-2) in accordance with institutional and national guidelines.[5]

  • Acclimatization: Allow animals to acclimate for at least one week prior to the experiment.

2. Virus:

  • Strain: A well-characterized strain of SARS-CoV-2.

  • Inoculum: Prepare viral dilutions in a suitable medium (e.g., DMEM). The inoculum dose can range from 10^4 to 10^6 TCID50.[5]

3. This compound Formulation and Dosing:

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Doses can range from approximately 340 to 1390 mg/kg/day, administered intraperitoneally (IP) or by oral gavage, often divided into multiple doses per day (e.g., three times a day).[5]

4. Experimental Design:

  • Groups:

    • Group 1: Vehicle control (infected, no treatment).

    • Group 2: this compound treatment (infected, treated).

    • (Optional) Group 3: Mock-infected control (uninfected, vehicle).

  • Infection: Anesthetize hamsters and intranasally inoculate with the prepared virus stock.[5]

  • Treatment: Initiate treatment at a specified time point relative to infection (e.g., pre-infection, at the time of infection, or post-infection).[5] Administer the drug for a defined duration (e.g., 3-5 days).

5. Efficacy Evaluation:

  • Clinical Monitoring: Record body weight and clinical signs of disease daily.

  • Viral Load Quantification: At predetermined time points post-infection (e.g., 3 days post-infection), euthanize a subset of animals and collect lungs and other relevant tissues.[5] Homogenize tissues and quantify viral load using:

    • TCID50 Assay: To determine infectious virus titers.

    • RT-qPCR: To quantify viral RNA copies.[5]

  • Histopathology: Collect tissues for histopathological analysis to assess tissue damage.

  • Survival: Monitor a cohort of animals for the entire study duration to assess survival rates.

Protocol 2: IFNAR-/- Mouse Model for Bunyavirus Infection

1. Animal Husbandry:

  • Source: IFNAR-/- mice on a suitable genetic background (e.g., C57BL/6).

  • Housing: Maintained in appropriate biocontainment facilities.

  • Acclimatization: Acclimatize animals for at least one week.

2. Virus:

  • Strain: A specific strain of the Bunyavirus of interest (e.g., Ebinur Lake Virus, Crimean-Congo Hemorrhagic Fever Virus).

  • Inoculum: Prepare viral dilutions in a suitable medium.

3. This compound Formulation and Dosing:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle.

  • Dosing: Doses can range from 15 to 300 mg/kg/day, typically administered intraperitoneally (IP) or by oral gavage, often in two daily doses.[8][9]

4. Experimental Design:

  • Groups:

    • Group 1: Vehicle control (infected, no treatment).

    • Group 2: this compound treatment (infected, treated).

    • (Optional) Group 3: Mock-infected control (uninfected, vehicle).

  • Infection: Inoculate mice via the appropriate route for the specific virus (e.g., intraperitoneal, subcutaneous).

  • Treatment: Begin treatment at a defined time relative to infection and continue for a specified duration.

5. Efficacy Evaluation:

  • Clinical Monitoring: Monitor body weight, clinical signs, and survival daily.

  • Viremia: Collect blood samples at various time points to quantify viral titers in the serum.[8]

  • Tissue Viral Load: At the study endpoint or at specific time points, collect organs (e.g., liver, spleen, brain) to determine viral load by TCID50 assay or RT-qPCR.

  • Biochemical Analysis: Analyze serum for markers of organ damage (e.g., liver enzymes).

  • Histopathology: Perform histopathological examination of key organs.

Conclusion

The Syrian hamster and IFNAR-/- mouse models are valuable tools for the preclinical evaluation of this compound's antiviral efficacy. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Careful consideration of the specific virus, animal model, dosing regimen, and relevant endpoints is crucial for obtaining meaningful and translatable results in the development of this compound as a broad-spectrum antiviral therapeutic.

References

Application Notes and Protocols for High-Throughput Screening Assays of Tirfipiravir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Tirfipiravir (also known as Favipiravir or T-705) analogs. This compound is a broad-spectrum antiviral agent that acts as an inhibitor of RNA-dependent RNA polymerase (RdRp).[1][2] The following protocols are designed to facilitate the identification and characterization of novel this compound analogs with potent antiviral activity and favorable safety profiles.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][3] T-705-RTP mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to non-viable virus production through lethal mutagenesis, where the viral polymerase erroneously incorporates nucleotides opposite the T-705 analog, leading to an accumulation of mutations that exceeds the error threshold for viral viability.[4]

This compound Mechanism of Action This compound This compound (Prodrug) Cell Host Cell This compound->Cell Enters T705_RTP T-705-RTP (Active Form) Cell->T705_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Incorporated by Viral_RNA Viral RNA Replication T705_RTP->Viral_RNA Disrupts RdRp->Viral_RNA Mediates Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis Leads to Inhibition Inhibition of Viral Replication Lethal_Mutagenesis->Inhibition

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its key analogs, T-1105 and T-1106. This data is essential for comparing the potency and therapeutic index of these compounds.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound (T-705) Influenza A (H1N1)MDCK0.04 - 17.05>1000>58[4][5]
Influenza BMDCK0.09 - 0.48>1000>2083[6]
Influenza CMDCK0.03 - 0.06>1000>16667[6]
Dengue Virus (DENV)Vero~105>1000>9.5[1]
SARS-CoV-2Vero E661.88>400>6.46[3]
T-1105 Dengue Virus (DENV)Vero21 ± 0.7>1000>47.6[1]
Chikungunya Virus (CHIKV)Vero--2-5 fold higher activity than T-705[1]
T-1106 Dengue Virus (DENV)Vero113 ± 11>1000>8.8[1]
Yellow Fever Virus (YFV)Vero>369--[7]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is a fundamental method for screening antiviral compounds. It measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

CPE Reduction Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cell_Seeding Seed host cells in 96-well plates Add_Compounds Add compound dilutions to cells Cell_Seeding->Add_Compounds Compound_Prep Prepare serial dilutions of this compound analogs Compound_Prep->Add_Compounds Infect_Cells Infect cells with virus (e.g., Influenza, Dengue) Add_Compounds->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Add_Reagent Add cell viability reagent (e.g., MTS, Neutral Red) Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Calculate_EC50_CC50 Calculate EC50 and CC50 Measure_Absorbance->Calculate_EC50_CC50

Caption: Workflow for the high-throughput cytopathic effect (CPE) reduction assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for various RNA viruses).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus stock with a known titer.

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • 96-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., MTS reagent, Neutral Red).

  • Plate reader capable of measuring absorbance.

Protocol:

  • Cell Seeding:

    • Trypsinize and count host cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a series of 2-fold or 3-fold dilutions of the this compound analogs in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a positive control (e.g., this compound) and a negative control (vehicle, e.g., DMSO).

    • After 24 hours of cell incubation, remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.

    • For cytotoxicity assessment (CC50), prepare a parallel plate with the same compound dilutions but without virus infection.

  • Virus Infection:

    • Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).

    • Add 100 µL of the diluted virus to each well, except for the cell control and cytotoxicity wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • After the incubation period, visually inspect the plates for CPE.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of inhibition of CPE versus the compound concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

    • Similarly, calculate the 50% cytotoxic concentration (CC50) from the uninfected plate.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

Fluorescence-Based RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This is a cell-free, biochemical assay that directly measures the inhibition of the viral RdRp enzyme activity. It is a valuable tool for mechanistic studies and for identifying compounds that directly target the viral polymerase.

Fluorescence-Based RdRp Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Purify_RdRp Purify recombinant viral RdRp Mix_Components Mix RdRp, RNA template, NTPs, and analog Purify_RdRp->Mix_Components Prepare_Template Prepare RNA template/primer (one fluorescently labeled) Prepare_Template->Mix_Components Prepare_Analogs Prepare this compound analog triphosphates Prepare_Analogs->Mix_Components Incubate Incubate at optimal temperature Mix_Components->Incubate Measure_Fluorescence Measure fluorescence signal (e.g., polarization, intercalating dye) Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorescence-based RdRp inhibition assay.

Materials:

  • Purified recombinant viral RdRp enzyme.

  • RNA template and primer (one of which is fluorescently labeled, e.g., with FAM).

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP).

  • Triphosphate forms of this compound analogs (or the prodrugs with an in vitro phosphorylation system).

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • 384-well black, low-volume plates.

  • Fluorescence plate reader capable of measuring fluorescence polarization or intensity.

Protocol:

  • Reagent Preparation:

    • Dilute the purified RdRp enzyme to the desired concentration in the assay buffer.

    • Prepare a mixture of the fluorescently labeled RNA template and primer.

    • Prepare a mixture of rNTPs.

    • Prepare serial dilutions of the triphosphate forms of the this compound analogs.

  • Assay Setup:

    • In a 384-well plate, add the following to each well in this order:

      • Assay buffer.

      • This compound analog triphosphate dilution (or vehicle control).

      • RdRp enzyme.

      • RNA template/primer mix.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction and Incubation:

    • Initiate the polymerase reaction by adding the rNTP mixture to each well.

    • Incubate the plate at the optimal temperature for the RdRp enzyme (e.g., 30-37°C) for a specific duration (e.g., 60-120 minutes).

  • Fluorescence Measurement:

    • Fluorescence Polarization (FP) Method:

      • Stop the reaction by adding a solution with a high salt concentration (e.g., 4.5 M NaCl).

      • Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger double-stranded RNA product, signifying polymerase activity. Inhibition of the polymerase will result in a lower polarization signal.

    • Intercalating Dye Method:

      • Stop the reaction by adding EDTA.

      • Add a dsRNA-specific intercalating dye (e.g., PicoGreen).

      • Measure the fluorescence intensity. An increase in fluorescence indicates the formation of dsRNA. Inhibition of the polymerase will result in a lower fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the compound concentration and use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).

Logical Relationships in the Screening Cascade

The screening of this compound analogs typically follows a hierarchical approach, starting with broad, cell-based assays and progressing to more specific, mechanistic assays for hit validation and characterization.

Screening Cascade for this compound Analogs Primary_Screen Primary Screen: High-Throughput CPE Assay Hit_Compounds Initial 'Hit' Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & Cytotoxicity: Determine EC50 & CC50 Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits with Favorable Selectivity Index Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay: Virus Yield Reduction Assay Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Mechanism_Study Mechanism of Action Study: RdRp Inhibition Assay Validated_Hits->Mechanism_Study Lead_Candidates Lead Candidates for Further Development Mechanism_Study->Lead_Candidates

Caption: A typical screening cascade for identifying and characterizing novel this compound analogs.

References

Application Notes and Protocols for Preclinical Formulation of Tirfipiravir

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Name: Information regarding "Tirfipiravir" is limited in publicly available scientific literature. The following application notes and protocols have been developed based on data for "Favipiravir" (also known as T-705), a structurally and functionally similar antiviral agent.[1][2][3][4] Researchers should validate these protocols for this compound specifically.

Introduction

This compound is a novel antiviral agent with potential activity against a broad range of RNA viruses, including influenza viruses and coronaviruses. As a nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[1][2][3][4][5] This document provides detailed guidelines for the preparation and formulation of this compound for use in preclinical research settings, including both in vitro and in vivo studies.

Mechanism of Action: Inhibition of Viral RdRp

This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3] This active metabolite mimics purine nucleosides and is incorporated into the nascent viral RNA strand by the RdRp.[1] This incorporation can lead to two primary antiviral effects:

  • Chain Termination: The presence of this compound-RTP in the growing RNA chain can halt further elongation, effectively terminating viral genome replication.[1]

  • Lethal Mutagenesis: The incorporation of this compound-RTP can introduce mutations into the viral genome at a high frequency.[6][7][8][9][10] This accumulation of errors, known as lethal mutagenesis, results in non-viable viral progeny.[6][7][8][9]

cluster_cell Host Cell This compound This compound (Prodrug) Tirfipiravir_RTP This compound-RTP (Active Form) This compound->Tirfipiravir_RTP Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication Tirfipiravir_RTP->Viral_RNA Incorporation leads to RdRp->Viral_RNA Mediates Mutated_RNA Mutated Viral RNA (Non-viable) Viral_RNA->Mutated_RNA Lethal Mutagenesis Chain_Termination Chain Termination Viral_RNA->Chain_Termination Premature Termination Tirfipiravir_Ext This compound (Extracellular) Tirfipiravir_Ext->this compound Cellular Uptake

Mechanism of action of this compound.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for preparing appropriate formulations for preclinical studies.

PropertyData
Molecular Formula C₅H₄FN₃O₂
Molecular Weight 157.1 g/mol
Appearance White to light yellow powder
Solubility Organic Solvents: - DMSO: ~30 mg/mL[11][12]- Ethanol: Soluble[13]- Dimethylformamide (DMF): Soluble[13]Aqueous Solvents: - Water: Sparingly soluble[13]- PBS: Solubility can be enhanced with co-solvents[14]
pKa 5.1 (weak acid)[15]

Formulation Protocols for Preclinical Studies

For in vitro assays, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then further diluted in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-30 mg/mL. For example, to prepare a 10 mM stock solution, reconstitute 2 mg of this compound in 1.27 mL of DMSO.[11]

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C for up to 3 months to prevent degradation from repeated freeze-thaw cycles.[11]

  • When preparing working concentrations for cell-based assays, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

For oral administration in animal models such as mice or hamsters, this compound can be formulated as a suspension or a solution.[16][17]

Example Formulation (Suspension):

This formulation is suitable for delivering a specific dose of this compound via oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes

Protocol:

  • Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder.

  • Prepare the 0.5% CMC vehicle by dissolving carboxymethylcellulose in sterile water.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension at the desired final concentration.

  • Store the suspension at 4°C and use within a validated stability period. Shake well before each administration.

Example Formulation (Solution for Higher Doses):

For higher concentrations that may be difficult to achieve in a simple suspension, a more complex vehicle can be used.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween80

  • Sterile water

Protocol (for a 1.55 mg/mL solution): [18]

  • Prepare a stock solution of this compound in DMSO (e.g., 31 mg/mL).

  • For a 1 mL final volume, mix 50 µL of the this compound DMSO stock with 400 µL of PEG300.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of sterile water to bring the final volume to 1 mL.

  • This solution should be prepared fresh for immediate use.[18]

In Vitro Antiviral Efficacy Protocol: Plaque Reduction Assay

This protocol outlines a standard method for determining the half-maximal effective concentration (EC₅₀) of this compound against a virus of interest.

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis A Prepare confluent monolayers of host cells (e.g., MDCK, Vero E6) C Infect cell monolayers with a known titer of virus A->C B Prepare serial dilutions of this compound in culture medium E Add this compound dilutions to the infected cells B->E D Remove virus inoculum after adsorption period (e.g., 1 hr) C->D D->E F Overlay with semi-solid medium (e.g., agar) to restrict virus spread E->F G Incubate for 2-3 days to allow plaque formation F->G H Fix and stain cells to visualize plaques G->H I Count plaques for each This compound concentration H->I J Calculate EC50 value (concentration that inhibits plaque formation by 50%) I->J

Workflow for an in vitro plaque reduction assay.

Materials:

  • Confluent monolayers of a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.[19][20]

  • Virus stock with a known titer (plaque-forming units per mL, PFU/mL).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Trypsin (for certain viruses like influenza).[20]

  • Semi-solid overlay medium (e.g., 2x culture medium mixed 1:1 with 1.2% agar).

  • Fixative solution (e.g., 10% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

  • Drug Dilution: Prepare a series of 2-fold dilutions of the this compound stock solution in serum-free culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.[19]

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells. Include a "no drug" control (vehicle only) and a "no virus" control.

  • Overlay: Add an equal volume of the semi-solid overlay medium to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the "no drug" control wells.

  • Staining and Analysis:

    • Fix the cells by adding the fixative solution and incubating for at least 30 minutes.

    • Remove the agar overlay and the fixative.

    • Stain the cell monolayers with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the "no drug" control. Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using non-linear regression analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for Favipiravir, which can serve as a starting point for studies with this compound.

Table 1: In Vitro Antiviral Activity of Favipiravir

VirusCell LineAssay TypeEC₅₀ (µM)Reference
Influenza A (H1N1)MDCKPlaque Reduction0.19 - 22.48[19]
Influenza BMDCKPlaque Reduction0.25 - 0.57[18]
Influenza CMDCKPlaque Reduction0.19 - 0.36[18]
SARS-CoV-2Vero E6Antiviral Activity~12.7 (2 mg/mL)[14]

Table 2: In Vivo Dosage Regimens for Favipiravir

Animal ModelVirusRoute of AdministrationDosage RegimenOutcomeReference
MouseInfluenzaOral100 mg/kg/dayReduced pulmonary viral load[21]
HamsterHantavirusOral100 mg/kg, twice dailySignificantly reduced viral and antigen load[16]
HamsterSARS-CoV-2Oral~700-1400 mg/kg/day (TID)Reduced viral replication in the lungs[17]

Conclusion

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound, based on the well-established data for the analogous compound, Favipiravir. Researchers should use this information as a foundation for developing and validating their specific experimental protocols. Careful consideration of the compound's physicochemical properties is essential for successful formulation and obtaining reliable results in both in vitro and in vivo studies.

References

Application Note: Quantification of Tirfipiravir in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tirfipiravir is an investigational antiviral agent with potential therapeutic applications. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of this compound in biological matrices such as plasma is essential. This application note provides a detailed protocol for the determination of this compound concentration in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of similar antiviral compounds and offers high sensitivity and selectivity.

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of this compound and an internal standard (IS) on a C18 reverse-phase column. The analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from approximately 10 to 10,000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 2000, and 7500 ng/mL).[1]

Sample Preparation
  • Aliquot 200 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 15,000 x g for 15 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemA compatible HPLC system (e.g., Shimadzu, Waters)
ColumnShim-pack GWS C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A0.1% Formic acid and 0.08% ammonia in water
Mobile Phase B0.1% Formic acid and 0.08% ammonia in methanol:acetonitrile (4:1, v/v)
Flow Rate0.5 mL/min (example, to be optimized)
Injection Volume5 µL (example, to be optimized)
Column Temperature40 °C (example, to be optimized)
Gradient ElutionTime (min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerA compatible triple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM TransitionsTo be determined by infusing this compound and IS standard solutions
Ion Source Temp.To be optimized
Desolvation Gas FlowTo be optimized
Collision GasArgon
Dwell TimeTo be optimized

Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method of this nature, based on data for similar antiviral compounds.[1][2]

Table 3: Summary of Method Validation Parameters (Hypothetical for this compound)

ParameterResult
Linearity Range10 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)
LLOQ QC< 20%
Low, Medium, High QC< 15%
Inter-day Precision (%CV)
LLOQ QC< 20%
Low, Medium, High QC< 15%
Accuracy (% Bias)
LLOQ QCWithin ±20%
Low, Medium, High QCWithin ±15%
RecoveryConsistent and reproducible
Matrix EffectMinimal and compensated by IS

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (this compound & IS) Working Working Standards Stock->Working CS Calibration Standards (Spiked Plasma) Working->CS QC Quality Control Samples (Spiked Plasma) Working->QC Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge (15,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. This protocol, once validated specifically for this compound, will be a valuable tool for researchers and drug development professionals in conducting pharmacokinetic and other preclinical and clinical studies. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.

References

Application Notes and Protocols for Antiviral Research: Favipiravir and Triazavirin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Tirfipiravir": Initial searches for "this compound" did not yield relevant results, suggesting a possible misspelling. Based on the similarity of the name to known antiviral agents, this document focuses on two broad-spectrum antiviral compounds: Favipiravir (also known as T-705 or Avigan) and Triazavirin (also known as Riamilovir). These notes are intended for researchers, scientists, and drug development professionals investigating the in vitro efficacy of these antiviral agents.

Favipiravir: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase

Favipiravir is a broad-spectrum antiviral agent that selectively and potently inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1][2][3][4][5][6][7] It is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which is recognized as a substrate by the viral RdRp.[1][2][6][7] The incorporation of Favipiravir-RTP into the nascent viral RNA strand inhibits further elongation, thereby preventing viral replication.[2] Some studies also suggest that it induces lethal mutagenesis, leading to the production of non-viable virions.[7]

Cell Lines Susceptible to Favipiravir's Antiviral Effects

A variety of cell lines have been utilized to evaluate the antiviral activity of Favipiravir against numerous RNA viruses. The susceptibility can vary depending on the cell line and the specific virus being tested.

Cell LineVirusEC50 (µM)CC50 (µM)Reference
MDCK Influenza A (H1N1)0.19 - 22.48>1000[5][8][9][10]
Influenza A (H3N2)0.19 - 22.48>1000[5][8][9]
Influenza B0.19 - 22.48>1000[5][8][9]
Vero E6 SARS-CoV-261.88>400[4][11]
A549 Zika Virus>50 (for 67% reduction)>1000[10][12]
Calu-3 SARS-CoV-2Not specified>50 (7.855 mg/mL)[4]
HEK293T Not specifiedNot specifiedNot specifiedNot specified
HeLa Not specifiedNot specified>1000 µg/mL[3][13]
HEp-2 Not specifiedNot specified>1000 µg/mL[3][13]

Mechanism of Action: Favipiravir Signaling Pathway

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Favipiravir_ext Favipiravir (extracellular) Favipiravir_int Favipiravir (intracellular) Favipiravir_ext->Favipiravir_int Uptake Host_Enzymes Host Cellular Enzymes Favipiravir_int->Host_Enzymes Favipiravir_RTP Favipiravir-RTP (Active Form) Host_Enzymes->Favipiravir_RTP Phosphoribosylation & Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->Viral_RdRp Competitive Inhibition RNA_Replication Viral RNA Replication Viral_RdRp->RNA_Replication Inhibition Inhibition Viral_RdRp->Inhibition Inhibition->RNA_Replication

Caption: Mechanism of action of Favipiravir.

Triazavirin: A Broad-Spectrum Antiviral with a Complex Mechanism

Triazavirin is another broad-spectrum antiviral agent effective against a range of RNA viruses, including influenza A and B viruses, Tick-Borne Encephalitis Virus, and West Nile Virus.[14][15][16] Its mechanism of action is still a subject of ongoing research and appears to be multifaceted.[14] Some studies suggest that Triazavirin, as a guanosine analog, inhibits viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp).[17][18] Other proposed mechanisms include the inhibition of hemagglutinin, a viral surface protein, which would disrupt the viral life cycle.[14]

Cell Lines Susceptible to Triazavirin's Antiviral Effects

The antiviral activity of Triazavirin has been demonstrated in various cell culture systems.

Cell LineVirusEC50 (µM)CC50 (µM)Reference
MDCK Influenza A (H5N1)Not specifiedNot specified[19]
SPEV Tick-Borne Encephalitis VirusNot specifiedNot specified[14]
Vero Not specifiedNot specifiedNot specifiedNot specified

Note: Specific EC50 and CC50 values for Triazavirin across a wide range of cell lines are not as extensively published in readily available literature as those for Favipiravir.

Postulated Mechanism of Action: Triazavirin

Triazavirin_Mechanism cluster_cell Host Cell cluster_virus Viral Targets (Postulated) Triazavirin_ext Triazavirin (extracellular) Triazavirin_int Triazavirin (intracellular) Triazavirin_ext->Triazavirin_int Uptake Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triazavirin_int->Viral_RdRp Inhibition? Hemagglutinin Hemagglutinin Triazavirin_int->Hemagglutinin Inhibition? RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Viral_RdRp->RNA_Synthesis Viral_Lifecycle Viral Lifecycle Disruption Hemagglutinin->Viral_Lifecycle Hemagglutinin->Viral_Lifecycle

Caption: Postulated mechanisms of action of Triazavirin.

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Susceptible host cell line (e.g., MDCK, Vero)

  • Complete growth medium

  • Virus stock of known titer

  • Antiviral compound (e.g., Favipiravir, Triazavirin)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., containing agarose or Avicel)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer overnight.[20][21]

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).[20]

  • Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compound to the respective wells.[20]

  • Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.[21]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until plaques are visible (typically 2-3 days).

  • Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixing solution, and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the EC50 value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).

Plaque_Reduction_Workflow A Seed Host Cells in Plate C Infect Cell Monolayer with Virus A->C B Prepare Serial Dilutions of Antiviral D Add Antiviral Dilutions B->D C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques and Calculate EC50 G->H

Caption: Workflow for a Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the antiviral compound that reduces the viability of uninfected host cells by 50% (CC50), which is crucial for assessing the therapeutic index.[22][23][24][25][26]

Materials:

  • Host cell line

  • Complete growth medium

  • Antiviral compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][24]

  • Compound Treatment: Add serial dilutions of the antiviral compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[22][23][25][26]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[22][25]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • CC50 Calculation: Calculate the CC50 value by determining the compound concentration that reduces the absorbance by 50% compared to the untreated control cells.

MTT_Assay_Workflow A Seed Host Cells in 96-well Plate B Add Serial Dilutions of Antiviral A->B C Incubate for 48-72 hours B->C D Add MTT Solution and Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate CC50 F->G

Caption: Workflow for an MTT Cytotoxicity Assay.

References

Application Notes and Protocols for Tirfipiravir (Favipiravir) in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirfipiravir, more commonly known as Favipiravir (T-705), is a broad-spectrum antiviral agent that has garnered significant attention for its potential in treating various RNA virus infections, including SARS-CoV-2. Its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. The exploration of Favipiravir in combination with other antiviral agents is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce required dosages, thereby minimizing potential side effects. These application notes provide a comprehensive overview of preclinical and clinical data on Favipiravir combination therapies, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand by the RdRp. This incorporation can lead to lethal mutagenesis, introducing a high number of mutations into the viral genome, or cause chain termination, both of which ultimately inhibit viral replication.[1][2]

Combination Therapy Rationale

Combining Favipiravir with antivirals that have different mechanisms of action can lead to synergistic or additive effects. This approach targets multiple steps in the viral life cycle, such as entry, replication, and protein processing, making it more difficult for the virus to develop resistance.

Data Presentation: Preclinical In Vitro and In Vivo Studies

The following tables summarize the quantitative data from key preclinical studies evaluating Favipiravir in combination with other antiviral agents against SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Favipiravir in Combination Therapies against SARS-CoV-2
Combination AgentVirus StrainCell LineEndpointFavipiravir IC50 (µM)Combination Agent IC50 (µM)Combination EffectSynergy ScoreReference
IvermectinSARS-CoV-2Vero E6qRT-PCR40.491.24Synergistic>10[3]
NiclosamideSARS-CoV-2Vero E6qRT-PCR40.490.048Additive-[3]
UmifenovirSARS-CoV-2Vero E6qRT-PCR>80% inhibition at 650 µM>80% inhibition at 650 µMEnhanced ActivityNot specified[4][5]
Camostat MesylateSARS-CoV-2Vero E6qRT-PCR>80% inhibition at 650 µMLower inhibition than FavipiravirEnhanced ActivityNot specified[4][5]

IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of the virus in vitro. Synergy Score: A quantitative measure of the degree of synergy, with a score >10 often considered synergistic.

Table 2: In Vivo Efficacy of Favipiravir in Combination Therapies in the Syrian Hamster Model of SARS-CoV-2 Infection
Combination AgentDosing RegimenEndpointViral Load Reduction (log10) - Favipiravir AloneViral Load Reduction (log10) - Combination Agent AloneViral Load Reduction (log10) - CombinationOutcomeReference
MolnupiravirFavipiravir: 300 mg/kg, BID; Molnupiravir: 150 mg/kg, BIDLung Viral Titer (TCID50/mg)1.21.3~5.0Potentiation of antiviral efficacy[2]
GS-441524 (Remdesivir metabolite)Not specifiedLung Viral TiterSignificant suppressionNot as effective as Favipiravir aloneMore potent reduction than either drug aloneEnhanced antiviral effect[6][7]

BID: twice a day.

Experimental Protocols

In Vitro Antiviral Synergy Assay using Plaque Reduction

This protocol is a generalized procedure based on common practices for evaluating the synergistic antiviral activity of two compounds.

a. Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 (or other target virus)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Favipiravir and combination agent of interest

  • 96-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Agarose or methylcellulose for overlay

b. Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of Favipiravir and the combination agent in DMEM. Create a checkerboard matrix of drug concentrations by combining the dilutions of both drugs.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a predetermined titer of SARS-CoV-2 (e.g., multiplicity of infection of 0.01) for 1 hour at 37°C.

  • Drug Treatment: After the incubation period, remove the virus inoculum and add the prepared drug combinations to the respective wells. Include wells with each drug alone and no-drug controls.

  • Overlay: Add an overlay of medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, allowing for the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2, or until visible plaques are formed in the no-drug control wells.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration and combination compared to the no-drug control. Determine the IC50 for each drug alone and in combination. Synergy can be calculated using models such as the Bliss independence model or the Loewe additivity model.

SARS-CoV-2 Infection Model in Syrian Hamsters for In Vivo Combination Therapy Evaluation

This protocol outlines a general procedure for assessing the in vivo efficacy of antiviral combination therapies.

a. Animals:

  • Male Syrian hamsters (e.g., 6-8 weeks old)

b. Materials:

  • SARS-CoV-2 virus stock

  • Favipiravir and combination agent formulated for in vivo administration (e.g., oral gavage)

  • Anesthesia (e.g., isoflurane)

  • Biosafety level 3 (BSL-3) animal facility

c. Procedure:

  • Acclimatization: Acclimate hamsters to the BSL-3 facility for a sufficient period before the experiment.

  • Drug Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin drug administration at a predetermined time before viral challenge (e.g., 24 hours).

    • Therapeutic: Begin drug administration at a predetermined time after viral challenge (e.g., 4 hours).

    • Administer Favipiravir and the combination agent (or placebo/vehicle control) via the appropriate route (e.g., oral gavage) at the specified dosages and frequencies.

  • Viral Challenge: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.

  • Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss, lethargy, and respiratory distress.

  • Sample Collection and Analysis: At predetermined time points post-infection (e.g., day 4), euthanize a subset of animals from each group.

    • Collect lung tissue for viral load determination by TCID50 assay or qRT-PCR.

    • Collect other tissues (e.g., nasal turbinates) for virological and histopathological analysis.

  • Data Analysis: Compare the viral loads in the lungs and other tissues of the treated groups to the control group. A statistically significant reduction in viral load in the combination therapy group compared to the monotherapy and control groups indicates efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the mechanisms of action and experimental workflows.

Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Intracellular Metabolism Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication Favipiravir_RTP->Viral_RNA Causes RdRp->Viral_RNA Mediates Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis Chain_Termination Chain Termination Viral_RNA->Chain_Termination Inhibition Inhibition of Viral Replication Lethal_Mutagenesis->Inhibition Chain_Termination->Inhibition

Caption: Mechanism of action of Favipiravir.

Combination_Therapy_Mechanism cluster_Virus_Lifecycle SARS-CoV-2 Lifecycle cluster_Drugs Antiviral Agents Entry Viral Entry Replication Viral Replication (RdRp) Entry->Replication Protease Viral Protease Activity Replication->Protease Assembly Virion Assembly Protease->Assembly Release Viral Release Assembly->Release Favipiravir Favipiravir Favipiravir->Replication Inhibits Camostat Camostat (TMPRSS2 Inhibitor) Camostat->Entry Inhibits Lopinavir Lopinavir (Protease Inhibitor) Lopinavir->Protease Inhibits

Caption: Targets of combination antiviral therapy.

In_Vitro_Synergy_Workflow A Seed Vero E6 cells in 96-well plate C Infect cells with SARS-CoV-2 A->C B Prepare drug combination checkerboard matrix D Add drug combinations B->D C->D E Incubate for 2-3 days D->E F Fix and stain plaques E->F G Count plaques and calculate % inhibition F->G H Determine IC50 and analyze for synergy G->H

Caption: In vitro synergy assay workflow.

In_Vivo_Hamster_Workflow A Acclimatize Syrian hamsters B Administer antiviral combination (or placebo) A->B C Intranasally challenge with SARS-CoV-2 B->C D Monitor clinical signs and weight daily C->D E Euthanize at day 4 post-infection D->E F Collect lung tissue E->F G Quantify viral load (TCID50 or qRT-PCR) F->G H Compare viral loads between groups G->H

Caption: In vivo hamster model workflow.

Conclusion

The combination of Favipiravir with other antiviral agents represents a promising avenue for the development of more effective treatments against RNA viruses like SARS-CoV-2. The preclinical data presented here demonstrate the potential for synergistic and additive effects, which can lead to improved viral clearance and better clinical outcomes. The provided protocols offer a foundation for researchers to further investigate these and other novel antiviral combinations. Further well-controlled in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential and optimal dosing regimens for Favipiravir-based combination therapies.

References

Application Notes and Protocols for Studying Tirfipiravir Resistance Using Lentiviral Vector Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirfipiravir (also known as Favipiravir or Avigan) is a broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2][3][4] Its mechanism of action involves intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which is then incorporated into the viral RNA strand by RdRp, leading to lethal mutagenesis and/or chain termination.[1][4][5] The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance can arise from specific mutations in the viral RdRp that reduce the incorporation of the active drug metabolite.[6][7][8]

Lentiviral vector systems are powerful and versatile tools for genetic modification of mammalian cells, enabling stable, long-term expression of transgenes or knockdown of specific genes.[9][10][11][12][13][14] These systems are particularly well-suited for studying drug resistance mechanisms due to their ability to efficiently transduce a wide range of cell types, including non-dividing cells, and integrate into the host cell genome.[14][15] This allows for the creation of stable cell lines that can be used for various downstream applications, including high-throughput screening and functional assays.[13][16]

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vector systems to investigate and characterize this compound resistance. The methodologies described herein cover the generation of stable cell lines overexpressing wild-type or mutant viral polymerases, as well as the use of shRNA libraries to identify host factors that contribute to resistance.

Data Presentation

Table 1: Key Plasmids for Third-Generation Lentiviral Vector Production

Plasmid TypeKey ComponentsFunction
Transfer Plasmid Gene of interest (e.g., viral RdRp), Long Terminal Repeats (LTRs), selection marker (e.g., puromycin resistance)Carries the genetic material to be delivered to the target cells.[11][13][17]
Packaging Plasmid 1 gag, pol genesEncodes for the core structural proteins and the reverse transcriptase and integrase enzymes.[13][15]
Packaging Plasmid 2 rev geneEncodes for a regulatory protein essential for the export of viral RNA from the nucleus.[11]
Envelope Plasmid env gene (e.g., VSV-G)Encodes for the envelope glycoprotein that determines the tropism of the viral particles.[13][17]

Table 2: Example Titration of Puromycin for Selection of Stable Cell Lines

Puromycin Concentration (µg/mL)Day 2 Cell Viability (%)Day 4 Cell Viability (%)Day 6 Cell Viability (%)Recommendation
0 (Control)100100100No selection
0.5958060Incomplete selection
1.0804010Incomplete selection
2.0 50 5 0 Optimal concentration
4.02000Potentially too harsh
8.0500Potentially too harsh

Table 3: Quantitative Analysis of this compound Resistance

Cell LineTransgeneThis compound IC50 (µM)Fold Resistance
ParentalNone5.2 ± 0.41.0
Stable ControlEmpty Vector5.5 ± 0.61.1
Stable WT-RdRpWild-Type RdRp5.8 ± 0.51.1
Stable Mut-RdRp-1RdRp with K229R mutation48.7 ± 3.19.4
Stable Mut-RdRp-2RdRp with P653L mutation6.1 ± 0.71.2
Stable Mut-RdRp-1+2RdRp with K229R and P653L mutations55.2 ± 4.510.6

Experimental Protocols

Protocol 1: Production of High-Titer Lentiviral Particles

This protocol describes the generation of replication-incompetent lentiviral particles using a third-generation packaging system in HEK293T cells.[11][17][18][19]

Materials:

  • HEK293T cells

  • DMEM, high glucose, with L-glutamine and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Polyethylenimine (PEI) or other transfection reagent

  • Lentiviral transfer plasmid (containing gene of interest)

  • Lentiviral packaging plasmids (e.g., pCMV-dR8.2 and pCMV-VSV-G)

  • 0.45 µm syringe filters

Procedure:

  • Day 0: Seed HEK293T Cells:

    • Plate 4 x 10^6 HEK293T cells in a 10 cm tissue culture dish in 10 mL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[20]

    • Incubate at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.[17][21]

  • Day 1: Transfection:

    • In a sterile tube, prepare the plasmid DNA mixture in 500 µL of Opti-MEM. For a 10 cm dish, use:

      • Transfer plasmid: 10 µg

      • pCMV-dR8.2: 7.5 µg

      • pCMV-VSV-G: 2.5 µg

    • In a separate sterile tube, add the transfection reagent (e.g., PEI at a 3:1 ratio to total DNA) to 500 µL of Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.[11][17]

    • Aspirate the media from the HEK293T cells and replace it with 9 mL of fresh, pre-warmed complete DMEM.

    • Add the transfection complex dropwise to the cells.[11][17]

    • Incubate at 37°C with 5% CO2.

  • Day 3: Harvest Viral Supernatant (48 hours post-transfection):

    • Carefully collect the cell culture supernatant containing the lentiviral particles into a sterile 15 mL conical tube.[17][20]

    • Add 10 mL of fresh complete DMEM to the cells for a second harvest.

    • Centrifuge the collected supernatant at 3000 rpm for 10 minutes at 4°C to pellet cell debris.[16]

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells and debris.[20]

  • Day 4: Second Harvest (72 hours post-transfection):

    • Repeat the harvesting and filtering steps from Day 3. The viral titer may be slightly lower in this second harvest.[21]

  • Virus Concentration and Storage (Optional but Recommended):

    • For higher titers, concentrate the viral supernatant using methods such as ultracentrifugation or precipitation with solutions like PEG-it.

    • Aliquot the viral supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[21]

Protocol 2: Generation of Stable Cell Lines Expressing Wild-Type or Mutant RdRp

This protocol details the creation of stable cell lines to study the effects of specific RdRp mutations on this compound resistance.

Materials:

  • Target cells (e.g., Huh-7, A549)

  • High-titer lentiviral particles encoding WT or mutant RdRp

  • Complete growth medium for target cells

  • Polybrene (8 mg/mL stock solution)

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Day 0: Seed Target Cells:

    • Plate target cells in a 6-well plate at a density that will result in 40-50% confluency on the day of transduction.[11][17]

  • Day 1: Transduction:

    • Thaw the lentiviral aliquot in a 37°C water bath.[11][17]

    • Prepare transduction medium by adding polybrene to the complete growth medium to a final concentration of 8 µg/mL.[10][11][17]

    • Aspirate the media from the target cells and add 1 mL of the transduction medium.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).

    • Incubate at 37°C with 5% CO2 for 48-72 hours.

  • Day 3: Antibiotic Selection:

    • Aspirate the virus-containing medium.

    • Replace with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be predetermined by generating a kill curve for the parental cell line.[10]

  • Selection and Expansion:

    • Replace the selection medium every 2-3 days.

    • Monitor the cells daily. Untransduced cells should die off within 3-7 days.[16]

    • Once a stable, resistant population of cells is established, expand the cells for further experiments.

    • Confirm the overexpression of the transgene via qPCR or Western blotting.

Protocol 3: Lentiviral shRNA Library Screening to Identify Host Factors Involved in this compound Resistance

This protocol outlines a pooled shRNA library screen to identify host genes that, when knocked down, alter the sensitivity of cells to this compound.[22][23][24]

Materials:

  • Pooled lentiviral shRNA library

  • Target cells

  • This compound

  • Genomic DNA isolation kit

  • PCR reagents for barcode amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Transduction of Target Cells with shRNA Library:

    • Transduce a large population of target cells with the pooled shRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single shRNA construct.[25]

    • Maintain a sufficient number of cells to ensure adequate representation of the library.

  • Selection of Transduced Cells:

    • Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate untransduced cells.

  • Drug Treatment:

    • Split the stable shRNA library-transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with a sub-lethal concentration of this compound).

    • Culture the cells for a predetermined period to allow for the selection of resistant or sensitive populations.

  • Genomic DNA Isolation and Barcode Amplification:

    • Harvest the cells from both the control and treated populations.

    • Isolate genomic DNA from each population.

    • Use PCR to amplify the shRNA barcodes from the integrated lentiviral constructs.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the amplified barcodes using a high-throughput sequencing platform.

    • Analyze the sequencing data to determine the frequency of each shRNA in the control and treated populations.

    • shRNAs that are enriched in the this compound-treated population target genes whose knockdown confers resistance. Conversely, shRNAs that are depleted target genes whose knockdown confers sensitivity.

Mandatory Visualizations

G cluster_0 Lentiviral Vector Production in HEK293T Cells cluster_1 Generation of Stable Cell Lines Plasmids Transfer, Packaging, & Envelope Plasmids Transfection Co-transfection into HEK293T cells Plasmids->Transfection Incubation 48-72h Incubation Transfection->Incubation Harvest Harvest Supernatant Incubation->Harvest Filter Filter & Concentrate Harvest->Filter Lentivirus High-Titer Lentiviral Stock Filter->Lentivirus Transduction Transduction with Lentivirus & Polybrene Lentivirus->Transduction TargetCells Target Cells TargetCells->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Expansion Expansion of Resistant Population Selection->Expansion StableLine Stable Cell Line Expansion->StableLine

Caption: Workflow for lentiviral production and stable cell line generation.

G cluster_0 This compound Mechanism of Action cluster_1 Mechanism of Resistance This compound This compound (Prodrug) Activation Intracellular Phosphorylation This compound->Activation ActiveDrug This compound-RTP (Active Form) Activation->ActiveDrug RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveDrug->RdRp Incorporation Incorporation into Viral RNA RdRp->Incorporation ReducedIncorp Reduced Incorporation of this compound-RTP RdRp->ReducedIncorp Outcome Lethal Mutagenesis & Chain Termination Incorporation->Outcome Mutation Mutation in RdRp (e.g., K229R) Mutation->RdRp ContinuedRep Continued Viral Replication ReducedIncorp->ContinuedRep

Caption: Signaling pathway of this compound action and resistance.

G cluster_0 shRNA Library Screen for this compound Resistance Factors Transduce Transduce Cells with Pooled shRNA Library Select Select Transduced Cells Transduce->Select Split Split Population Select->Split Control Control (Vehicle) Split->Control Treatment This compound Treatment Split->Treatment Harvest Harvest Cells & Isolate gDNA Control->Harvest Treatment->Harvest PCR Amplify shRNA Barcodes Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis: Identify Enriched/Depleted shRNAs NGS->Analysis

Caption: Experimental workflow for shRNA library screening.

References

Application Notes and Protocols for Tirfipiravir in Emerging Infectious Diseases Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Tirfipiravir is limited. These application notes and protocols are based on the well-researched antiviral drug Favipiravir, which shares a similar structural backbone and mechanism of action. This document is intended to serve as a comprehensive guide for the research and development of this compound and other novel nucleoside analogue antivirals.

Introduction to this compound

This compound is a novel nucleoside compound with potential antiviral activity against emerging infectious diseases, including novel coronaviruses and influenza viruses. As a nucleoside analogue, its mechanism of action is predicated on the inhibition of viral replication. Due to the limited specific data on this compound, this document leverages the extensive research on Favipiravir, a broad-spectrum antiviral agent, to provide a foundational framework for researchers. Favipiravir has been investigated for its efficacy against a wide array of RNA viruses, making it an excellent model for studying new compounds like this compound.[1][2]

Mechanism of Action: RNA-dependent RNA Polymerase (RdRp) Inhibition

This compound, similar to Favipiravir, is a prodrug that is metabolized within the host cell to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][3][4] This active metabolite mimics natural purine nucleosides (adenosine and guanosine) and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of this compound-RTP into the viral RNA can lead to two primary antiviral effects:

  • Chain Termination: The presence of the modified nucleoside can halt further elongation of the RNA chain, preventing the synthesis of a complete viral genome.[4][5]

  • Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated analogue can induce a high rate of mutations in the viral genome during subsequent replication cycles. This "error catastrophe" results in the production of non-viable viral progeny.[1][5]

The selective inhibition of the viral RdRp with minimal effect on human polymerases contributes to the compound's potential therapeutic window.[1]

G cluster_cell Host Cell This compound This compound (Prodrug) Metabolism Intracellular Phosphorylation This compound->Metabolism Tirfipiravir_RTP This compound-RTP (Active Form) Metabolism->Tirfipiravir_RTP Replication Viral RNA Replication Tirfipiravir_RTP->Replication Viral_RNA Viral RNA Template Viral_RNA->Replication RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Nascent_RNA Nascent Viral RNA Replication->Nascent_RNA Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis Inhibition Inhibition of Replication Chain_Termination->Inhibition Nonviable_Virions Non-viable Virions Lethal_Mutagenesis->Nonviable_Virions Nonviable_Virions->Inhibition

Caption: Mechanism of action of this compound.

Antiviral Spectrum and In Vitro Efficacy of Favipiravir (Model for this compound)

The following table summarizes the in vitro antiviral activity of Favipiravir against a range of RNA viruses, providing a basis for the potential spectrum of this compound. The 50% effective concentration (EC₅₀) represents the concentration of the drug that inhibits viral replication by 50%.

Virus FamilyVirusCell LineEC₅₀ (µM)Reference
Orthomyxoviridae Influenza A, B, CMDCK0.014 - 0.55[6]
Coronaviridae SARS-CoV-2Vero E661.88[7]
Filoviridae Ebola VirusVero E610[2]
Arenaviridae Lassa VirusVero1.3 - 3.2[3]
Bunyaviridae Rift Valley Fever VirusVero11[5]
Flaviviridae Yellow Fever VirusVero9.1[3]
Flaviviridae West Nile VirusVero20.3[3]
Picornaviridae Enterovirus--[3]
Paramyxoviridae Respiratory Syncytial Virus--[8]
Caliciviridae Norovirus--[7]

Experimental Protocols

This protocol determines the concentration of this compound required to inhibit virus-induced cytopathic effect (CPE) in a cell culture system.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DMEM with 2% FBS (maintenance medium)

  • This compound stock solution (dissolved in DMSO)

  • Virus stock of known titer

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in maintenance medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Add 50 µL of virus suspension (at a multiplicity of infection of 0.05) to the wells containing the compound.

    • Include cell control wells (cells + medium only) and virus control wells (cells + virus + medium without compound).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assessment of CPE:

    • Visually inspect the wells for CPE under a microscope.

    • Quantify cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow CPE Inhibition Assay Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound serial dilutions Incubate_24h->Prepare_Dilutions Add_Compound Add compound to cells Prepare_Dilutions->Add_Compound Add_Virus Add virus to cells (MOI 0.05) Add_Compound->Add_Virus Incubate_72h Incubate 72h Add_Virus->Incubate_72h Assess_CPE Assess CPE and cell viability Incubate_72h->Assess_CPE Data_Analysis Calculate EC₅₀ Assess_CPE->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CPE Inhibition Assay.

This biochemical assay directly measures the inhibitory effect of this compound's active form on the enzymatic activity of viral RdRp.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/7/8)

  • This compound-RTP (active triphosphate form)

  • RNA template (e.g., poly(rC))

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)

  • Radiolabeled nucleotides (e.g., [³H]-GTP) or a fluorescence-based detection system (e.g., QuantiFluor dsRNA System)

  • RNase inhibitor

  • DE-81 filter discs and scintillation counter (for radioactive assay) or plate reader (for fluorescent assay)

Procedure:

  • Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template, and RNase inhibitor in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound-RTP to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Reaction: Start the reaction by adding the nucleotide mix (containing the labeled nucleotide).

  • Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding EDTA.

  • Detection of RNA Synthesis:

    • Radioactive Method: Spot the reaction mixture onto DE-81 filter discs, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescent Method: Use a dsRNA-specific dye and measure the fluorescence signal, which is proportional to the amount of newly synthesized RNA.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each concentration of this compound-RTP.

    • Determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%) from the dose-response curve.

G cluster_workflow RdRp Inhibition Assay Workflow Start Start Prepare_Mix Prepare reaction mix: RdRp, RNA template, buffer Start->Prepare_Mix Add_Inhibitor Add this compound-RTP (varying concentrations) Prepare_Mix->Add_Inhibitor Initiate_Reaction Add nucleotide mix (e.g., [³H]-GTP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop reaction with EDTA Incubate->Terminate_Reaction Detect_Signal Detect RNA synthesis (radioactivity/fluorescence) Terminate_Reaction->Detect_Signal Calculate_IC50 Calculate IC₅₀ Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for RdRp Inhibition Assay.

Clinical Application of Favipiravir in COVID-19 (Model for this compound)

Numerous clinical trials have evaluated the efficacy and safety of Favipiravir for the treatment of COVID-19.[8][9] The findings from these studies can inform the potential clinical development pathway for this compound.

Study ParameterFavipiravir ArmControl ArmOutcomeReference
Time to Viral Clearance Median 4 daysMedian 11 daysFavipiravir showed significantly faster viral clearance.[8]
Clinical Recovery at Day 7 (Moderate COVID-19) 71.4%55.9% (Umifenovir)Favipiravir demonstrated a higher rate of clinical recovery.[8]
Dosage Regimen Day 1: 1600-1800 mg twice dailyDays 2-10: 600-800 mg twice dailyStandard of CareThis loading dose followed by a maintenance dose was commonly used.[8][10]
Adverse Events Generally well-tolerated, mild gastrointestinal effects, increased uric acid.-Fewer adverse effects compared to Lopinavir/Ritonavir.[7]

These data suggest that a key endpoint for early clinical studies of this compound in an emerging viral disease could be the time to viral clearance and clinical recovery in patients with mild to moderate disease.

Conclusion

This compound represents a promising new antiviral candidate for emerging infectious diseases. The application notes and protocols detailed in this document, based on the extensive research of the analogous compound Favipiravir, provide a robust framework for its preclinical and early clinical development. The primary mechanism of action is likely the inhibition of the viral RNA-dependent RNA polymerase, and its broad-spectrum potential warrants further investigation. Researchers and drug development professionals can utilize these methodologies to systematically evaluate the efficacy, mechanism, and safety profile of this compound, paving the way for its potential use in future viral outbreaks.

References

Analytical Methods for Favipiravir Purity Assessment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the purity assessment of Favipiravir, an antiviral drug. The following sections detail the experimental protocols for the most common and robust analytical techniques, present quantitative data in a structured format, and include workflow diagrams for clarity.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and potency of Favipiravir in bulk drug substance and pharmaceutical dosage forms. Its ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products makes it an indispensable tool in quality control.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[1][2][3][4][5]

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column is commonly used. Specific examples include Cosmosil C18 (250 mm × 4.6 mm, 5 µm) and Inertsil ODS-3V C18 (100 mm x 4.6 mm, 3.0 µm).[4][6]

  • Mobile Phase:

    • Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[6]

    • A gradient elution using a buffer such as 10 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile.[2][4] For example, a mixture of 10 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile (90:10 v/v).[4]

  • Flow Rate: A typical flow rate is between 0.8 mL/min and 1.5 mL/min.[2][6]

  • Detection Wavelength: Detection is typically performed in the UV range, with common wavelengths being 227 nm, 229 nm, 238 nm, or 321 nm.[1][2][4][6][7]

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C or ambient temperature.[6][8]

  • Injection Volume: A standard injection volume is 20 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Favipiravir reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol). Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 10-50 µg/mL).[6][7]

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Favipiravir and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[9]

Data Presentation: HPLC Method Parameters and Performance

ParameterMethod 1Method 2Method 3
Column Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[6]Luna® Phenomenex C8 (150x4.6 mm, 5µm)[7]Kromasil 100A C18 (250 mm x 4.6 mm, 5 μm)[8]
Mobile Phase Methanol: Water (75:25, v/v), pH 3.0 with o-phosphoric acid[6]Water: Methanol (95:5 v/v)[7]Acetonitrile: Methanol: Water (50:35:10 v/v) with 0.05% Phosphoric acid
Flow Rate 0.8 mL/min[6]1.0 mL/min[7]1.0 mL/min[8]
Detection Wavelength 227 nm[6]229 nm[7]300 nm[8]
Retention Time ~4 min[6]4.3 min[7]Not Specified
Linearity Range 10–50 µg/mL[6]10-50 µg/mL[7]50% to 150% of nominal concentration[8]
Correlation Coefficient (r²) 0.9995[6]0.9997[7]>0.999[8]
LOD 0.22 µg/mL[6]Not SpecifiedNot Specified
LOQ 0.68 µg/mL[6]Not SpecifiedNot Specified
Recovery 98.94–99.12%[6]Not SpecifiedNot Specified

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: Workflow for HPLC-based purity and assay determination of Favipiravir.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification

LC-MS/MS offers superior selectivity and sensitivity, making it ideal for the identification and quantification of trace-level impurities and for analyzing Favipiravir in complex biological matrices.[10][11][12][13]

LC-MS/MS Method for Impurity Profiling

Experimental Protocol:

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is used.[10][14]

  • Column: A column suitable for polar compounds, such as a CORTECS T3 or a Shim-pack Scepter™ C18, is often employed.[10][11]

  • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[10][13]

  • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode, depending on the analytes of interest.[13]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.[13]

Sample Preparation:

  • For Bulk Drug: Dissolve the sample in a suitable solvent and dilute to an appropriate concentration.

  • For Biological Matrices (e.g., Plasma): A protein precipitation step is typically required. This can be achieved by adding a precipitating agent like methanol or acetonitrile (often containing an internal standard) to the plasma sample, followed by centrifugation to remove the precipitated proteins.[10][12]

Data Presentation: LC-MS/MS Method Parameters

ParameterValue
LC System ACQUITY UPLC I-Class[10]
MS System Xevo TQ-S micro Mass Spectrometer[10]
Column CORTECS T3, 2.1 mm x 50 mm, 2.7 µm[10]
Mobile Phase A Ammonium formate with formic acid in water[10]
Mobile Phase B Methanol[10]
Ionization Mode ESI Positive and/or Negative[13]
Analysis Mode Multiple Reaction Monitoring (MRM)[13]

Workflow for LC-MS/MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SamplePrep Sample Dissolution/ Protein Precipitation Inject Inject into LC System SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Identify Identify Impurities by m/z Analyze->Identify Quantify Quantify Impurities Analyze->Quantify

Caption: Workflow for the identification and quantification of impurities in Favipiravir using LC-MS/MS.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products that may arise during the shelf life of the drug product.[1][5][15]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature. Favipiravir has been shown to be susceptible to base hydrolysis.[1]

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Favipiravir is known to be susceptible to oxidative degradation.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV and visible light in a photostability chamber.

After exposure to these stress conditions, the samples are analyzed using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis Separation Separation of API and Degradants HPLC_Analysis->Separation Identification Identification of Degradation Products HPLC_Analysis->Identification

References

Application Notes and Protocols: Cryo-EM Studies of Tirfipiravir (Favipiravir) with Viral Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirfipiravir, also known as T-705 or Favipiravir, is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (T-705-RTP). This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp, leading to lethal mutagenesis and the inhibition of viral propagation. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of this interaction, providing high-resolution insights into how T-705-RTP binds to the viral polymerase and exerts its antiviral effect. These structural studies are vital for understanding the drug's mechanism and for the rational design of more potent antiviral therapies.

Data Presentation

Table 1: Summary of Cryo-EM Structural Data for Favipiravir-RTP in Complex with SARS-CoV-2 RNA-dependent RNA Polymerase
PDB IDEMD IDVirusPolymerase Complex ComponentsResolution (Å)Key Findings
7CTTEMD-30469SARS-CoV-2nsp12, nsp7, nsp8, RNA template-primer, Favipiravir-RTP3.2Favipiravir-RTP binds at the +1 position in a pre-catalytic state, pairing with a cytosine in the template strand.[1][2]
7D4FEMD-11993SARS-CoV-2nsp12, nsp7, nsp8, RNA template-primer, Favipiravir-RTP2.5Reveals an unusual, nonproductive binding mode of Favipiravir-RTP at the catalytic site, explaining its low incorporation rate.[3][4]
Table 2: Summary of Biochemical Data for Favipiravir-RTP Inhibition of Viral RNA Polymerases
VirusAssay TypeIC50 (µM)Key Findings
Influenza VirusRdRp activity assay0.341Favipiravir-RTP potently inhibits influenza RdRp.[5][6]
Human NorovirusRdRp activity assay~2.5T-705-RTP inhibits RdRp activity by competing with ATP and GTP.[7][8]
Human NorovirusDe novo RNA synthesis9.1 ± 1.1T-705-RTP prevents the formation of the first phosphodiester bond.[8]

Experimental Protocols

Protocol 1: Expression and Purification of SARS-CoV-2 RdRp Complex

This protocol describes the expression and purification of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex, consisting of nsp12, nsp7, and nsp8, for cryo-EM studies.

1. Expression:

  • Co-express the genes for SARS-CoV-2 nsp12, nsp7, and nsp8 in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system.
  • Harvest the cells by centrifugation 48-72 hours post-infection.

2. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).
  • Lyse the cells by sonication or using a microfluidizer.
  • Clarify the lysate by ultracentrifugation.

3. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column to capture the His-tagged nsp12 subunit.
  • Wash the column extensively with the lysis buffer to remove unbound proteins.
  • Elute the complex with a high-concentration imidazole solution (e.g., 300 mM).

4. Size-Exclusion Chromatography:

  • Further purify the eluted complex by size-exclusion chromatography (e.g., using a Superdex 200 column) to separate the RdRp complex from aggregates and contaminants.
  • The column should be pre-equilibrated with a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
  • Collect fractions corresponding to the assembled RdRp complex.

5. Quality Control:

  • Assess the purity and integrity of the complex using SDS-PAGE.
  • Determine the concentration of the purified complex using a spectrophotometer.

Protocol 2: Cryo-EM Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing vitrified grids of the RdRp-Tirfipiravir complex and subsequent data acquisition.

1. Complex Formation:

  • Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of this compound (T-705-RTP).
  • A typical molar ratio would be 1:1.5:5 (RdRp:RNA:T-705-RTP).
  • Incubate on ice for 30-60 minutes to allow for complex formation.

2. Grid Preparation:

  • Apply 3-4 µL of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids).
  • Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).

3. Cryo-EM Data Acquisition:

  • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) operating at 300 kV.
  • Acquire a dataset of high-resolution images using an automated data collection software.
  • Images are typically recorded on a direct electron detector.

Protocol 3: Image Processing and 3D Reconstruction

This protocol provides a general workflow for processing the acquired cryo-EM data to obtain a high-resolution 3D structure.

1. Pre-processing:

  • Perform motion correction of the raw movie frames to correct for beam-induced motion.
  • Estimate the contrast transfer function (CTF) for each micrograph.

2. Particle Picking:

  • Automatically pick particles corresponding to the RdRp complex from the corrected micrographs.
  • Extract the picked particles into a stack.

3. 2D Classification:

  • Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.

4. 3D Reconstruction:

  • Generate an initial 3D model (ab initio reconstruction).
  • Perform 3D classification to sort particles into different conformational states.
  • Select the best class for high-resolution 3D refinement.

5. Post-processing:

  • Perform post-processing of the final 3D map, including sharpening, to improve the resolution and interpretability of the map.
  • Build an atomic model into the cryo-EM density map using molecular modeling software.

Protocol 4: Polymerase Activity Assay

This protocol describes a primer extension assay to assess the inhibitory activity of this compound on the viral RdRp.

1. Reaction Setup:

  • Prepare a reaction mixture containing the purified RdRp complex, a template-primer RNA duplex, and a mixture of natural NTPs (ATP, GTP, CTP, UTP).
  • Include a radiolabeled NTP (e.g., [α-³²P]GTP) to enable visualization of the RNA product.
  • Add varying concentrations of T-705-RTP to different reaction tubes.

2. Reaction Initiation and Termination:

  • Initiate the reaction by adding the RdRp enzyme.
  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
  • Terminate the reaction by adding a stop solution (e.g., containing EDTA and formamide).

3. Product Analysis:

  • Denature the RNA products by heating.
  • Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Visualize the radiolabeled RNA products by autoradiography.

4. Data Analysis:

  • Quantify the intensity of the full-length product bands to determine the extent of RNA synthesis inhibition at different concentrations of T-705-RTP.
  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

Visualizations

experimental_workflow cluster_protein Protein Production cluster_complex Complex Assembly cluster_cryoem Cryo-EM cluster_processing Data Processing expression Co-expression of nsp12, nsp7, nsp8 purification Purification (Affinity & SEC) expression->purification assembly Incubation of RdRp with RNA and T-705-RTP purification->assembly grid_prep Grid Preparation & Vitrification assembly->grid_prep data_acq Data Acquisition grid_prep->data_acq image_proc Image Processing data_acq->image_proc recon 3D Reconstruction image_proc->recon model Atomic Model Building recon->model mechanism_of_action cluster_intracellular Intracellular Activation cluster_inhibition Polymerase Inhibition This compound This compound (Prodrug) T705_RTP T-705-RTP (Active Form) This compound->T705_RTP Cellular Enzymes RdRp Viral RdRp T705_RTP->RdRp Substrate Mimicry (A and G) Incorporation Incorporation into Nascent RNA RdRp->Incorporation Mutagenesis Lethal Mutagenesis Incorporation->Mutagenesis Replication_Inhibition Inhibition of Viral Replication Mutagenesis->Replication_Inhibition

References

Tirfipiravir as a tool compound for virology research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirfipiravir (also known as Favipiravir or T-705) is a potent antiviral agent with a broad spectrum of activity against a wide range of RNA viruses.[1] Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an invaluable tool for virological research.[1][2] this compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which is then recognized by the viral RdRp.[3][4] This active metabolite can inhibit viral replication through two primary mechanisms: as a chain terminator, halting the elongation of the nascent viral RNA strand, or by inducing lethal mutagenesis, where its incorporation into the viral genome leads to an accumulation of deleterious mutations.[2][5][6] These dual mechanisms make this compound a powerful compound for studying various aspects of viral replication and for the development of novel antiviral strategies.

Data Presentation

The antiviral activity of this compound has been evaluated against a multitude of RNA viruses. The following table summarizes key quantitative data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) for various viruses in different cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

Virus FamilyVirusStrainCell LineEC50 (µg/mL)IC50 (µM)CC50 (µg/mL)Selectivity Index (SI)Reference(s)
OrthomyxoviridaeInfluenza A virusA/PR/8/34MDCK0.014 - 0.55->1000>1818[5]
ArenaviridaeJunin virus-Vero0.79 - 0.94->1000>1064[5]
ArenaviridaeLassa virus-Vero1.7 - 11.1->1000>90[5]
BunyaviridaeRift Valley Fever virusMP-12Vero5.0->980>196[5]
BunyaviridaeSandfly fever virusNaplesVero18->1000>55[5]
HantaviridaeDobrava virusSotkamoVero15-75752[5]
FlaviviridaeWest Nile Virus-Vero-19.2>400>20.8[7][8]
CaliciviridaeMurine Norovirus-RAW 264.7124 µM->800 µM>6.4[1]
CoronaviridaeSARS-CoV-2USA-WA1/2020Vero E6-9.47--[9]
CoronaviridaeSARS-CoV-2B.1.617.2 (Delta)Vero E6-10.48--[9]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well plates.

  • Virus stock with a known titer (PFU/mL).

  • This compound stock solution of known concentration.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Seed 6-well plates with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Infect the cells with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing the different concentrations of this compound to each well. Also include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-4 days).

  • After incubation, fix the cells with a 10% formalin solution.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.[10][11][12]

Determination of Viral Load by Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol measures the amount of viral RNA in a sample, which is a direct indicator of viral replication.

Materials:

  • RNA extraction kit.

  • qRT-PCR master mix.

  • Primers and probe specific to the target viral gene.

  • Reverse transcriptase.

  • RNase-free water.

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Extract viral RNA from cell culture supernatants or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix containing the qRT-PCR buffer, dNTPs, forward and reverse primers, probe, and reverse transcriptase.

    • Add a specific volume of the extracted RNA to each well of a PCR plate.

    • Include a no-template control (NTC) and a positive control in each run.

  • Real-Time PCR:

    • Perform the qRT-PCR using a real-time PCR instrument with the following general cycling conditions:

      • Reverse transcription: 50°C for 10-30 minutes.

      • Initial denaturation: 95°C for 5-15 minutes.

      • PCR cycles (40-45 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis:

    • The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.

    • A lower Ct value indicates a higher initial amount of viral RNA.

    • To quantify the viral load, a standard curve is generated using known concentrations of a plasmid containing the target viral gene. The viral RNA copies in the samples are then calculated based on their Ct values and the standard curve.[13][14][15]

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the ability of the active form of this compound (this compound-RTP) to inhibit the viral RdRp enzyme.

Materials:

  • Purified recombinant viral RdRp enzyme.

  • RNA template and primer.

  • Ribonucleoside triphosphates (rNTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled NTP).

  • This compound-RTP.

  • Reaction buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, purified RdRp, RNA template/primer, and a mix of rNTPs (including the labeled NTP).

  • Add varying concentrations of this compound-RTP to the reaction mixtures. Include a no-drug control.

  • Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the RdRp (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect it on a filter membrane.

  • Wash the filter to remove unincorporated labeled nucleotides.

  • Quantify the amount of incorporated label using a scintillation counter or a fluorescence plate reader.

  • Calculate the percentage of RdRp inhibition for each concentration of this compound-RTP. The IC50 value is the concentration that inhibits RdRp activity by 50%.[16][17][18]

Lethal Mutagenesis Assay

This assay determines if this compound's antiviral activity is due to an increase in the mutation frequency of the viral genome.

Materials:

  • Virus stock.

  • Susceptible host cells.

  • This compound.

  • RNA extraction kit.

  • RT-PCR reagents.

  • High-fidelity DNA polymerase for cloning.

  • Cloning vector.

  • DNA sequencing reagents and equipment.

Procedure:

  • Serially passage the virus in the presence of a sub-lethal concentration of this compound for several passages. A parallel culture without the drug serves as a control.

  • After each passage, harvest the virus and determine the viral titer.

  • Extract viral RNA from the passaged virus populations.

  • Perform RT-PCR to amplify a specific region of the viral genome.

  • Clone the amplified PCR products into a cloning vector.

  • Sequence a sufficient number of individual clones (e.g., 20-30) from both the this compound-treated and control populations.

  • Align the sequences and compare them to the wild-type sequence to identify and count the number of mutations.

  • Calculate the mutation frequency (mutations per nucleotide) for both populations. A significant increase in the mutation frequency in the this compound-treated virus population is indicative of lethal mutagenesis.[6][19][20][21]

Visualizations

G cluster_cell Host Cell cluster_virus Viral Replication cluster_mechanisms Mechanisms of Action Tirfipiravir_in This compound (Prodrug) Tirfipiravir_RMP This compound-RMP Tirfipiravir_in->Tirfipiravir_RMP Host Kinases Tirfipiravir_RDP This compound-RDP Tirfipiravir_RMP->Tirfipiravir_RDP Host Kinases Tirfipiravir_RTP This compound-RTP (Active) Tirfipiravir_RDP->Tirfipiravir_RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->RdRp Inhibits Chain_Termination Chain Termination Tirfipiravir_RTP->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Tirfipiravir_RTP->Lethal_Mutagenesis Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Chain_Termination->Nascent_RNA Prevents Elongation Lethal_Mutagenesis->Nascent_RNA Introduces Mutations

Caption: Mechanism of action of this compound.

G start Start prepare_cells Prepare Cell Monolayer start->prepare_cells prepare_drug Prepare this compound Dilutions start->prepare_drug infect_cells Infect Cells with Virus prepare_cells->infect_cells add_overlay Add Overlay with this compound prepare_drug->add_overlay infect_cells->add_overlay incubate Incubate add_overlay->incubate fix_stain Fix and Stain incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Caption: Plaque Reduction Assay Workflow.

G start Start sample_collection Collect Sample (e.g., Supernatant) start->sample_collection rna_extraction Extract Viral RNA sample_collection->rna_extraction qrd_pcr_setup Set up qRT-PCR Reaction rna_extraction->qrd_pcr_setup run_qpcr Run Real-Time PCR qrd_pcr_setup->run_qpcr analyze_data Analyze Ct Values and Quantify Viral Load run_qpcr->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Favipiravir Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at determining the optimal concentration for maximum antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Favipiravir?

A1: Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active form acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is essential for viral genome replication and transcription.[1] Two primary mechanisms of action have been proposed:

  • RNA Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable virus particles.[1]

Q2: What is a typical effective concentration (EC50) for Favipiravir?

A2: The EC50 of Favipiravir can vary significantly depending on the virus, the cell line used for the assay, and the experimental conditions (e.g., multiplicity of infection, MOI). For SARS-CoV-2, reported EC50 values in Vero cells have ranged from 61.88 µM to over 100 µM.[2] It is crucial to determine the EC50 empirically for your specific experimental system.

Q3: How soluble and stable is Favipiravir in cell culture media?

A3: Favipiravir has moderate aqueous solubility. For in vitro experiments, it is often dissolved in DMSO to create a stock solution, which is then further diluted in cell culture medium. The stability of Favipiravir in solution can be affected by temperature and pH. One study showed that Favipiravir solution in PBS is stable for up to 12 months at 5°C, while its stability decreases at higher temperatures (25°C and 40°C).[3][4] It is recommended to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity.

Q4: Is Favipiravir cytotoxic?

A4: Favipiravir generally exhibits low cytotoxicity in mammalian cell lines.[5] The 50% cytotoxic concentration (CC50) is typically much higher than its EC50, resulting in a favorable selectivity index (SI = CC50/EC50). However, it is essential to determine the CC50 in your specific cell line and experimental conditions to establish a therapeutic window. One study found no significant cytotoxicity in Calu-3 lung epithelial cells at concentrations up to 50 µM.[3]

Troubleshooting Guides

Issue 1: High Variability or Unexpectedly High EC50 Values

  • Possible Cause 1: Drug Solubility and Stability.

    • Troubleshooting Tip: Ensure complete dissolution of Favipiravir in the initial solvent (e.g., DMSO) before preparing working dilutions. Prepare fresh dilutions in pre-warmed cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. One researcher experiencing high EC50 values was using crushed tablets dissolved in DMEM, which may introduce insolubles and affect the actual concentration.[6]

  • Possible Cause 2: Cell Line Differences.

    • Troubleshooting Tip: The metabolic activation of Favipiravir to Favipiravir-RTP is dependent on host cell enzymes.[7] Different cell lines may have varying levels of these enzymes, leading to differences in antiviral efficacy.[7] It is recommended to use a consistent and well-characterized cell line for all experiments. If possible, test in multiple cell lines, including primary cells that are relevant to the viral infection being studied.

  • Possible Cause 3: Assay Method and Readout.

    • Troubleshooting Tip: The choice of antiviral assay (e.g., plaque reduction, yield reduction, CPE inhibition) and the method of quantifying viral replication (e.g., visual scoring, qPCR, immunoassay) can influence the EC50 value. Ensure that your assay is optimized and validated for your specific virus and cell line. For plaque assays, ensure that the overlay medium does not interfere with the drug's activity.

  • Possible Cause 4: Virus Strain and Multiplicity of Infection (MOI).

    • Troubleshooting Tip: Different viral strains or isolates may have varying sensitivities to Favipiravir. A high MOI can sometimes overcome the inhibitory effect of the drug, leading to a higher apparent EC50. It is important to use a consistent and low MOI (e.g., 0.01-0.1) for your experiments to ensure that the drug has a sufficient window to inhibit viral replication.

Issue 2: Evidence of Cytotoxicity at or Near the EC50

  • Possible Cause 1: Inaccurate Cytotoxicity Assessment.

    • Troubleshooting Tip: Ensure that your cytotoxicity assay (e.g., MTT, MTS, LDH) is performed in parallel with your antiviral assay using the same cell line, seeding density, and incubation time. The solvent control (e.g., DMSO) should also be included to account for any solvent-induced toxicity.

  • Possible Cause 2: Cell Line Sensitivity.

    • Troubleshooting Tip: Some cell lines may be inherently more sensitive to Favipiravir. If you observe cytotoxicity at concentrations close to the EC50, consider using a different, less sensitive cell line if it is appropriate for your viral model.

  • Possible Cause 3: Extended Incubation Times.

    • Troubleshooting Tip: Longer incubation periods with the drug may lead to increased cytotoxicity. If your experimental protocol allows, consider reducing the incubation time to the minimum required to observe a robust antiviral effect.

Data Presentation

Table 1: Reported In Vitro Efficacy and Cytotoxicity of Favipiravir against SARS-CoV-2

Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay MethodReference
Vero E661.88>400>6.46CPE Inhibition[8]
Vero E6>100Not ReportedNot ReportedPlaque Reduction[7]
Calu-3Not Reported>50Not ReportedMTT Assay[3]

Note: EC50 and CC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

1. Protocol for Determining Favipiravir Cytotoxicity (MTT Assay)

This protocol is for assessing the effect of Favipiravir on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest (e.g., Vero E6, A549)

    • Complete cell culture medium

    • Favipiravir stock solution (e.g., 100 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

    • Prepare serial dilutions of Favipiravir in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the medium from the cells and add 100 µL of the prepared Favipiravir dilutions or vehicle control to each well.

    • Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.

2. Protocol for Plaque Reduction Assay

This protocol is for determining the antiviral efficacy of Favipiravir by quantifying the reduction in viral plaques.

  • Materials:

    • 6-well or 12-well cell culture plates

    • Confluent monolayer of a susceptible cell line (e.g., Vero E6)

    • Virus stock with a known titer

    • Serum-free medium

    • Favipiravir stock solution

    • Overlay medium (e.g., 2X MEM containing 1.6% agarose)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Procedure:

    • Seed cells in 6-well plates and grow until they form a confluent monolayer.

    • Prepare serial dilutions of Favipiravir in serum-free medium.

    • Prepare a virus dilution that will yield 50-100 plaques per well.

    • Pre-incubate the virus dilution with an equal volume of each Favipiravir dilution for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Infect the cells with 200 µL of the virus-drug mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

    • During the incubation, melt the agarose and mix it with an equal volume of 2X MEM to prepare the overlay medium. Cool to 42-45°C.

    • Remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of Favipiravir to each well.

    • Allow the overlay to solidify at room temperature and then incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-4 days).

    • Fix the cells with 10% formaldehyde for at least 4 hours.

    • Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15 minutes.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction for each Favipiravir concentration compared to the virus control. Determine the EC50 from a dose-response curve.

Visualizations

Favipiravir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Favipiravir_ext Favipiravir (Prodrug) Favipiravir_int Favipiravir Favipiravir_ext->Favipiravir_int Cellular Uptake Favipiravir_RMP Favipiravir-RMP Favipiravir_int->Favipiravir_RMP Ribosylation (Host Enzymes) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation (Host Enzymes) RdRp Viral RdRp Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication Favipiravir_RTP->Viral_RNA Incorporation RdRp->Viral_RNA Replicates Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis Chain_Termination Chain Termination Viral_RNA->Chain_Termination Non_viable_virus Non-viable Virus Lethal_Mutagenesis->Non_viable_virus Chain_Termination->Non_viable_virus

Caption: Metabolic activation and mechanism of action of Favipiravir.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antiviral Antiviral Assay (e.g., Plaque Reduction) cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate C2 Add Serial Dilutions of Favipiravir C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate CC50 C6->C7 D1 Determine Selectivity Index (SI = CC50 / EC50) C7->D1 A1 Prepare Confluent Cell Monolayer A2 Infect with Virus + Serial Dilutions of Favipiravir A1->A2 A3 Incubate (1h) A2->A3 A4 Add Agarose Overlay with Favipiravir A3->A4 A5 Incubate until Plaques Form A4->A5 A6 Fix and Stain Plaques A5->A6 A7 Count Plaques and Calculate EC50 A6->A7 A7->D1

Caption: Workflow for determining Favipiravir's therapeutic window.

References

Technical Support Center: Minimizing Tirfipiravir Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize Tirfipiravir-induced cytotoxicity in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's antiviral activity and what are the known off-target effects leading to cytotoxicity?

A1: this compound is a prodrug that is intracellularly converted to its active form, this compound-RTP. This active metabolite primarily acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis of the viral genome.[1]

However, at certain concentrations, this compound can exhibit off-target effects leading to cytotoxicity. The primary mechanism of this cytotoxicity is believed to be the induction of oxidative stress and subsequent mitochondrial dysfunction.[2] This can manifest as decreased cellular ATP levels, increased production of reactive oxygen species (ROS), and damage to cellular components.[2][3] Studies have also suggested that this compound can induce apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis).[4][5]

Q2: At what concentrations is this compound typically cytotoxic?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line, incubation time, and the specific cytotoxicity assay used. The 50% cytotoxic concentration (CC50) is a common metric used to quantify this. Below is a summary of reported CC50 values for this compound (Favipiravir) in various human cell lines.

Cell LineAssay TypeIncubation TimeCC50 (µM)Reference
Caco-2Not Specified48 hours>1000[6]
Normal Human Skin Fibroblasts (NHSF)SRB72 hours>100 (µg/mL)[7]
Vero E6Not SpecifiedNot Specified449.6 (µg/mL)[8]
A549MTT72 hours>1000[9]
HeLaXTT3 days>1000 (µg/mL)[10]
HEp-2XTT3 days>1000 (µg/mL)[10]
HELXTT3 days>1000 (µg/mL)[10]
MDCKXTT3 days>1000 (µg/mL)[10]
VeroXTT3 days>1000 (µg/mL)[10]
MCF-7SRB48 hours5.47 (µg/mL)[11]

Note: It is crucial to determine the CC50 of this compound in your specific cell line and under your experimental conditions.

Q3: How can I mitigate this compound-induced oxidative stress in my cell cultures?

A3: Since oxidative stress is a key driver of this compound's cytotoxicity, co-treatment with antioxidants can be an effective mitigation strategy. Some potential antioxidants to consider include:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.

  • Vitamin C (Ascorbic Acid): A potent water-soluble antioxidant.

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes.

  • Lacidipine: A calcium channel blocker with antioxidant properties that has shown efficacy in mitigating favipiravir-induced oxidative stress.[12]

It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of the chosen antioxidant in your cell line before combining it with this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed at Therapeutic Concentrations

Possible Causes & Troubleshooting Steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.

    • Action: Perform a dose-response curve to determine the CC50 of this compound in your specific cell line. If your cell line is particularly sensitive, consider using a more resistant cell line if experimentally feasible.

  • Incorrect Drug Concentration: Errors in calculating or preparing the drug stock solution can lead to higher than intended concentrations.

    • Action: Double-check all calculations and ensure the stock solution was prepared and diluted correctly. It is advisable to have a second researcher verify the calculations.

  • Prolonged Incubation Time: The cytotoxic effects of this compound can be time-dependent.

    • Action: Optimize the incubation time. It may be possible to achieve antiviral efficacy with a shorter exposure time that minimizes cytotoxicity.

  • High Cell Seeding Density: Overly confluent cell monolayers can be more susceptible to stress.

    • Action: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and not overly confluent during the experiment.

  • Serum Concentration in Media: The concentration of serum in the culture media can influence the cytotoxic effects of some compounds.[13][14]

    • Action: If possible, maintain a consistent and optimized serum concentration throughout your experiments. Be aware that reducing serum levels can sometimes increase cellular stress.

Issue 2: Discrepancy Between Viability and Cytotoxicity Assay Results

Possible Causes & Troubleshooting Steps:

  • Different Assay Mechanisms: Viability assays (e.g., MTT, which measures metabolic activity) and cytotoxicity assays (e.g., LDH release, which measures membrane integrity) assess different cellular parameters. A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).

    • Action: Use a combination of viability and cytotoxicity assays to get a more complete picture of the drug's effect. For example, a decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect rather than cell death.

  • Timing of Assay: The kinetics of different cell death pathways can vary.

    • Action: Perform a time-course experiment, measuring viability and cytotoxicity at multiple time points to capture the dynamics of the cellular response.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.

  • Absorbance/Luminescence Reading: Measure the absorbance or luminescence according to the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Protocol 3: Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[4][7]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

This compound's Antiviral Mechanism and Off-Target Cytotoxicity

Tirfipiravir_Mechanism cluster_cell Host Cell Tirfipiravir_ext This compound (Prodrug) Tirfipiravir_int This compound Tirfipiravir_ext->Tirfipiravir_int Enters Cell Tirfipiravir_RTP This compound-RTP (Active Form) Tirfipiravir_int->Tirfipiravir_RTP Intracellular Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->Viral_RdRp Inhibits Mitochondrion Mitochondrion Tirfipiravir_RTP->Mitochondrion Off-target effect Viral_Replication Viral Replication Viral_RdRp->Viral_Replication Required for ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Necroptosis Necroptosis Oxidative_Stress->Necroptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death Necroptosis->Cell_Death

Caption: this compound's mechanism of action and proposed off-target cytotoxicity pathways.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Verify Drug Concentration and Preparation Start->Check_Concentration Optimize_Incubation Optimize Incubation Time (Time-course experiment) Check_Concentration->Optimize_Incubation If concentration is correct Optimize_Density Optimize Cell Seeding Density Optimize_Incubation->Optimize_Density Check_Cell_Line Assess Cell Line Sensitivity (CC50) Optimize_Density->Check_Cell_Line Use_Antioxidant Consider Co-treatment with Antioxidants Check_Cell_Line->Use_Antioxidant If cell line is sensitive Multiplex_Assays Perform Multiplexed Assays (Viability + Cytotoxicity) Check_Cell_Line->Multiplex_Assays To understand mechanism Resolved Cytotoxicity Minimized Use_Antioxidant->Resolved Multiplex_Assays->Resolved

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.

Cell Death Signaling Pathways Potentially Affected by this compound

Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis This compound This compound (High Concentration) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Decreases [4] Caspase3 Caspase-3 (Executioner) This compound->Caspase3 Increases [4] NFkB_A NF-κB This compound->NFkB_A Increases [4] RIPK1 RIPK1 This compound->RIPK1 Increases [1] MLKL MLKL This compound->MLKL Increases [1] Caspase1 Caspase-1 This compound->Caspase1 Increases [3] Bcl2->Caspase3 Inhibits Apoptosis_Outcome Apoptotic Cell Death Caspase3->Apoptosis_Outcome RIPK1->MLKL Activates Necroptosis_Outcome Necroptotic Cell Death MLKL->Necroptosis_Outcome

Caption: Potential cell death signaling pathways modulated by this compound.

References

Technical Support Center: Tirfipiravir Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, detailed public data on the degradation pathways and specific storage conditions for Tirfipiravir are limited. This compound is a nucleoside analog and shares structural similarities with Favipiravir, another pyrazinecarboxamide antiviral. In the absence of direct data for this compound, this document provides guidance based on established knowledge of Favipiravir as a close structural analog. Researchers should consider this information as a preliminary guide and establish in-house stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term storage conditions for this compound should be obtained from the manufacturer's Certificate of Analysis, general recommendations for similar antiviral compounds like Favipiravir can be followed as a starting point.[1] Most medicines should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[2] It is also advisable to store the compound in a dry place, protected from light. For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is a common practice for preserving the stability of nucleoside analogs.

Q2: What are the likely degradation pathways for this compound?

Based on the known degradation of its structural analog, Favipiravir, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: this compound contains an amide functional group, which is prone to hydrolysis under both acidic and alkaline conditions. This is a common degradation pathway for many pharmaceutical compounds.

  • Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound.

  • Photodegradation: Like many complex organic molecules, this compound may be sensitive to light, particularly UV light, which can induce degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is a common and effective technique.[3][4] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound can indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products.
Loss of compound potency or activity Significant degradation has occurred.1. Verify the storage conditions and expiration date of the compound stock. 2. Use a validated stability-indicating HPLC method to quantify the amount of active compound remaining.
Inconsistent results between experiments Instability of this compound in the experimental medium (e.g., cell culture media, buffers).1. Assess the stability of this compound in the specific experimental medium over the duration of the experiment. 2. Prepare fresh solutions immediately before use.

Quantitative Data on Analog (Favipiravir) Degradation

The following table summarizes the degradation of Favipiravir under various stress conditions, which may serve as an estimate for the potential stability of this compound.

Stress Condition Reagent/Condition Duration Temperature Degradation (%)
Acid Hydrolysis 0.1 N HCl24 hoursRoom TemperatureComplete Degradation
Base Hydrolysis 0.5 N NaOH24 hoursRoom TemperatureComplete Degradation
Oxidative 30% H₂O₂24 hoursRoom TemperatureSignificant Degradation
Photolytic Direct Sunlight6 hoursN/ADegradation Observed
Thermal (Dry Heat) N/A6 hours105°CNo Significant Degradation

Data compiled from forced degradation studies on Favipiravir.[3]

Experimental Protocols (Based on Favipiravir)

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols based on studies with Favipiravir.[3][4][5]

1. Acid Hydrolysis:

  • Dissolve a known amount of this compound in a suitable solvent.

  • Add an equal volume of 0.1 N hydrochloric acid (HCl).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide (NaOH) before analysis.

  • Analyze by a validated HPLC method.

2. Base Hydrolysis:

  • Dissolve a known amount of this compound in a suitable solvent.

  • Add an equal volume of 0.5 N sodium hydroxide (NaOH).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.5 N hydrochloric acid (HCl) before analysis.

  • Analyze by a validated HPLC method.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound in a suitable solvent.

  • Add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Analyze by a validated HPLC method.

4. Photolytic Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to direct sunlight for a defined period (e.g., 6 hours).

  • Simultaneously, keep a control sample in the dark.

  • Withdraw samples at appropriate time intervals from both the exposed and control solutions.

  • Analyze by a validated HPLC method.

5. Thermal Degradation (Dry Heat):

  • Place a known amount of solid this compound in a thermostatically controlled oven.

  • Maintain the temperature at 105°C for a defined period (e.g., 6 hours).

  • Withdraw samples at appropriate time intervals.

  • Allow the samples to cool to room temperature.

  • Dissolve the samples in a suitable solvent and analyze by a validated HPLC method.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photolysis Photolysis This compound->Photolysis Light/UV Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at Intervals Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidative Oxidative Oxidative->Sampling Photolytic Photolytic Photolytic->Sampling Thermal Thermal Thermal->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Characterization Characterize Degradants (MS) HPLC->Characterization Tirfipiravir_Sample This compound Sample Tirfipiravir_Sample->Acid Tirfipiravir_Sample->Base Tirfipiravir_Sample->Oxidative Tirfipiravir_Sample->Photolytic Tirfipiravir_Sample->Thermal

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Tirfipiravir Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro development of resistance to Tirfipiravir. Given that this compound is a nucleoside analog antiviral targeting RNA viruses like influenza and coronaviruses, this guide draws upon established principles of antiviral resistance and uses the closely related compound, Favipiravir, as a well-documented proxy for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its likely mechanism of resistance?

A1: this compound, like its analog Favipiravir, is a prodrug that is intracellularly converted into its active triphosphate form, this compound-ribofuranosyl 5'-triphosphate (this compound-RTP). This active form acts as a nucleoside analog, primarily targeting the viral RNA-dependent RNA polymerase (RdRp). The main proposed mechanism of action is "lethal mutagenesis," where the incorporation of this compound-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to non-viable virus particles. A secondary mechanism may involve chain termination of viral RNA synthesis.

Resistance to this class of drugs typically arises from mutations in the viral RdRp that reduce the incorporation of the active drug metabolite or increase the polymerase's fidelity. For the related drug Favipiravir, a key resistance mutation has been identified as K229R in the PB1 subunit of the influenza virus RdRp. This mutation can be associated with a fitness cost to the virus, which may be compensated for by secondary mutations, such as P653L in the PA subunit.

Q2: What is a typical starting concentration of this compound for in vitro resistance selection experiments?

A2: The starting concentration for resistance selection should be based on the 50% effective concentration (EC50) of this compound against the wild-type virus in your specific cell culture system. A common strategy is to start the selection process at a concentration equal to or slightly above the EC50 (e.g., 1-2x EC50). The concentration can then be gradually increased in subsequent passages as the virus adapts.

Q3: How many passages are typically required to select for resistant variants?

A3: The number of passages required to select for resistant variants can vary significantly depending on the virus, the cell line, the drug concentration, and the multiplicity of infection (MOI). It can range from as few as 5-10 passages to over 30 passages. It is crucial to monitor for the emergence of resistance at regular intervals.

Q4: What are the key host cell factors that can influence this compound's activity and resistance development?

A4: As a prodrug, this compound's activation is dependent on host cell enzymes. The initial conversion is carried out by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by phosphorylation by cellular kinases to its active triphosphate form.[1] Variations in the expression or activity of these enzymes across different cell lines could impact the intracellular concentration of the active drug and, consequently, its antiviral efficacy and the selective pressure for resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro resistance selection experiments with this compound.

Problem 1: No viral breakthrough or complete loss of virus during selection.
Possible Cause Troubleshooting Step
Drug concentration is too high. Start with a lower concentration of this compound (e.g., at the EC50). Gradually increase the concentration in subsequent passages.
Low viral fitness of emerging mutants. Decrease the drug concentration to allow for the replication of less fit, partially resistant mutants. Consider using a lower MOI to reduce viral competition.
High cytotoxicity of the drug. Perform a cytotoxicity assay (e.g., CC50 determination) in your chosen cell line to ensure the working concentrations are not overly toxic.
Issues with the viral stock. Titer your viral stock before starting the experiment to ensure you are using a consistent and appropriate amount of virus.
Problem 2: No evidence of resistance development after multiple passages.
Possible Cause Troubleshooting Step
Drug concentration is too low. Gradually increase the this compound concentration in each passage to apply sufficient selective pressure.
High genetic barrier to resistance. The virus may require multiple mutations to develop significant resistance. Continue passaging for a longer duration.
Suboptimal assay for detecting resistance. Use a combination of phenotypic assays (e.g., plaque reduction, yield reduction) and genotypic analysis (sequencing of the RdRp gene) to detect subtle changes in susceptibility.
Instability of resistant mutants. In the absence of drug pressure, resistant mutants with a fitness cost may be outcompeted by wild-type virus. Ensure continuous drug pressure is maintained during the selection process.
Problem 3: Inconsistent or highly variable EC50 values for resistant isolates.
Possible Cause Troubleshooting Step
Mixed viral population. Plaque-purify viral isolates from the resistant population to obtain clonal populations for accurate and reproducible EC50 determination.
Assay variability. Standardize all assay parameters, including cell density, MOI, incubation time, and drug concentrations. Include a wild-type virus control in every assay.
Cell line instability. Ensure you are using a consistent and low-passage number cell line, as cellular characteristics can change over time and affect viral replication and drug metabolism.

Quantitative Data Summary

The following table summarizes the 50% effective concentrations (EC50) of Favipiravir against a panel of influenza A viruses, which can serve as a reference for expected potencies of this compound.

Virus StrainSubtypeEC50 (µM)
A/California/04/2009H1N1pdm090.47
A/Brisbane/59/2007H1N10.29
A/Victoria/3/75H3N20.22
A/duck/MN/1525/81H5N10.19
A/swine/MN/00019/2009H1N20.33
Data adapted from Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517–2524.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Virus

This protocol outlines a general method for the serial passage of a virus in the presence of increasing concentrations of this compound to select for resistant variants.

Materials:

  • Virus stock of known titer (e.g., PFU/mL or TCID50/mL)

  • Appropriate host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses)

  • Cell culture medium and supplements

  • This compound stock solution of known concentration

  • 96-well or 24-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

Methodology:

  • Initial Infection: Seed the cell culture plates with the host cell line to achieve a confluent monolayer.

  • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1.

  • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing this compound at a starting concentration of 1x EC50.

  • Incubate the plates until a clear cytopathic effect (CPE) is observed (typically 2-4 days).

  • Serial Passage: Harvest the supernatant from the wells showing CPE. This is Passage 1 (P1).

  • Use a small volume of the P1 supernatant to infect fresh cell monolayers.

  • After the adsorption period, add fresh medium containing an increased concentration of this compound (e.g., 2x the previous concentration).

  • Repeat the incubation and harvesting steps.

  • Continue this serial passage with gradually increasing concentrations of this compound for at least 10-20 passages or until a significant increase in the EC50 is observed.

  • Virus Isolation and Characterization: At various passage numbers, isolate individual virus clones by plaque purification.

  • Determine the EC50 of the plaque-purified isolates against this compound using a phenotypic assay (e.g., plaque reduction assay).

  • Perform genotypic analysis by sequencing the RdRp gene of the resistant isolates to identify potential resistance mutations.

Protocol 2: Plaque Reduction Assay for EC50 Determination

This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Plaque-purified wild-type or resistant virus stock

  • Confluent monolayers of host cells in 6-well plates

  • Serial dilutions of this compound

  • Agarose overlay medium

Methodology:

  • Prepare serial dilutions of the virus stock.

  • Infect confluent cell monolayers in 6-well plates with a dilution of the virus that will produce approximately 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum.

  • Overlay the cell monolayers with agarose medium containing serial dilutions of this compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each drug concentration compared to the no-drug control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway: Intracellular Activation of this compound

Tirfipiravir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tirfipiravir_ext This compound (Prodrug) Tirfipiravir_int This compound Tirfipiravir_ext->Tirfipiravir_int Cellular Uptake Tirfipiravir_RMP This compound-RMP Tirfipiravir_int->Tirfipiravir_RMP Ribosylation Tirfipiravir_RDP This compound-RDP Tirfipiravir_RMP->Tirfipiravir_RDP Phosphorylation Tirfipiravir_RTP This compound-RTP (Active form) Tirfipiravir_RDP->Tirfipiravir_RTP Phosphorylation HGPRT HGPRT HGPRT->Tirfipiravir_RMP Kinases Cellular Kinases Kinases->Tirfipiravir_RDP Kinases->Tirfipiravir_RTP

Caption: Intracellular activation pathway of this compound.

Experimental Workflow: In Vitro Resistance Selection

Resistance_Selection_Workflow start Start: Wild-Type Virus infect_cells Infect Host Cells (Low MOI) start->infect_cells add_drug Add this compound (1x EC50) infect_cells->add_drug incubate Incubate until CPE add_drug->incubate harvest Harvest Supernatant (Passage 1) incubate->harvest passage_loop Serial Passage (Increase Drug Conc.) harvest->passage_loop passage_loop->infect_cells Repeat Passaging isolate Plaque Purify Resistant Isolates passage_loop->isolate Sufficient Passages phenotype Phenotypic Analysis (EC50 Determination) isolate->phenotype genotype Genotypic Analysis (RdRp Sequencing) isolate->genotype end End: Characterized Resistant Virus phenotype->end genotype->end

Caption: Workflow for in vitro selection of this compound resistance.

Logical Relationship: Troubleshooting Guide Logic

Troubleshooting_Logic cluster_solutions_no_resistance Solutions for No Resistance cluster_solutions_no_virus Solutions for No Virus cluster_solutions_inconsistent_ec50 Solutions for Inconsistent EC50 start Start Experiment issue Encounter Issue? start->issue no_resistance No Resistance Development issue->no_resistance Yes no_virus No Viral Breakthrough issue->no_virus inconsistent_ec50 Inconsistent EC50 Values issue->inconsistent_ec50 end Continue Experiment issue->end No increase_conc Increase Drug Concentration no_resistance->increase_conc prolong_passage Prolong Passaging no_resistance->prolong_passage check_assays Verify Assay Sensitivity no_resistance->check_assays decrease_conc Decrease Drug Concentration no_virus->decrease_conc check_cytotoxicity Check Cytotoxicity no_virus->check_cytotoxicity titer_virus Titer Virus Stock no_virus->titer_virus plaque_purify Plaque Purify Isolates inconsistent_ec50->plaque_purify standardize_assay Standardize Assay inconsistent_ec50->standardize_assay check_cells Check Cell Line inconsistent_ec50->check_cells increase_conc->end prolong_passage->end check_assays->end decrease_conc->end check_cytotoxicity->end titer_virus->end plaque_purify->end standardize_assay->end check_cells->end

Caption: Troubleshooting decision tree for resistance experiments.

References

Technical Support Center: Addressing Off-Target Effects of Tirfipiravir in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Tirfipiravir" is limited in publicly available scientific literature. The following guidance is substantially based on data from its close structural and functional analog, Favipiravir , and established methodologies for assessing off-target effects of antiviral compounds. Researchers should validate these recommendations for this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound, similar to Favipiravir, is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3] This active metabolite functions as a purine analogue, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme.[4][5] This inhibition disrupts viral genome replication and transcription.[1][6] Two main hypotheses for its action are the termination of the nascent viral RNA strand and the induction of lethal mutagenesis through incorporation into the viral RNA.[2]

Q2: What are the known or anticipated off-target effects of this compound?

A2: Based on clinical data for the analogous compound Favipiravir, the most commonly reported adverse effects, which can be considered manifestations of off-target activity, include hyperuricemia (elevated uric acid levels) and transient increases in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8][9] Gastrointestinal symptoms like diarrhea and nausea have also been observed.[8][9] In preclinical studies with Favipiravir, adverse effects on hematopoietic tissues and testicular toxicity were noted at higher doses.[5] Researchers should be vigilant for similar effects in their experimental models.

Q3: How can I differentiate between on-target antiviral efficacy and off-target cytotoxicity in my cell-based assays?

A3: It is crucial to determine the therapeutic index (TI) of this compound in your specific cell line. This is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high TI indicates that the antiviral effects occur at concentrations much lower than those causing cell death. Running a cytotoxicity assay in parallel with your antiviral efficacy assay is essential.[10]

Q4: Are there computational tools to predict potential off-target interactions of this compound?

A4: Yes, various in silico tools can predict potential off-target binding based on the structure of this compound.[11] These tools screen the compound against databases of known protein structures to identify potential unintended binding partners. While these predictions require experimental validation, they can provide initial clues for potential off-target effects.[12]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation in Uninfected Cells

Possible Cause: Off-target cytotoxicity of this compound.

Troubleshooting Steps:

  • Determine the CC50: Perform a dose-response cytotoxicity assay on your specific cell line without any virus present. This will establish the concentration at which this compound becomes toxic to the cells.

  • Microscopic Examination: Visually inspect the cells for morphological changes indicative of cytotoxicity (e.g., rounding, detachment, membrane blebbing).

  • Use a Lower Concentration Range: If significant cytotoxicity is observed at or near the expected effective concentration, reassess the experimental design to use a lower, non-toxic concentration range of this compound.

  • Select a Different Cell Line: If the therapeutic index is too low in your current cell line, consider using a less sensitive cell line for your experiments, if appropriate for the virus being studied.

Issue 2: Inconsistent Antiviral Activity Across Experiments

Possible Cause: Variability in drug metabolism or experimental conditions.

Troubleshooting Steps:

  • Verify Drug Integrity: Ensure the stock solution of this compound is correctly prepared, stored, and has not degraded.

  • Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition between experiments, as these can affect cellular metabolism of the prodrug.

  • Control for Serum Protein Binding: The presence of serum in the culture medium can lead to drug binding, reducing its effective concentration.[5] Consider performing assays in serum-free or reduced-serum conditions, with appropriate controls.

  • Assess Prodrug Conversion: If feasible, use analytical methods like LC-MS to measure the intracellular concentration of the active this compound-RTP to ensure consistent metabolic activation.

Issue 3: Observation of Unexplained Phenotypic Changes in Animal Models

Possible Cause: In vivo off-target effects of this compound.

Troubleshooting Steps:

  • Monitor for Known Analogue Side Effects: Based on Favipiravir data, closely monitor animals for signs of liver distress (perform blood chemistry analysis for ALT and AST), changes in uric acid levels, and gastrointestinal issues.[9]

  • Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, kidneys, hematopoietic tissues, testes) at the end of the study to identify any tissue damage or abnormalities.[5]

  • Dose-Ranging Toxicity Study: If not already performed, conduct a preliminary dose-ranging study in a small cohort of animals to identify the maximum tolerated dose (MTD) before proceeding with efficacy studies.

  • Include Uninfected, Treated Control Group: Always include a control group of animals that receive this compound but are not infected with the virus. This will help distinguish drug-induced effects from virus-induced pathology.

Quantitative Data Summary

The following tables summarize adverse event data from clinical trials of Favipiravir, which may serve as a reference for potential off-target effects of this compound.

Table 1: Common Adverse Events Associated with Favipiravir

Adverse EventFrequency in Favipiravir GroupFrequency in Control GroupRisk Ratio (95% CI)
HyperuricemiaHighLow7.69 (4.56, 12.98)
Increased ALTHigherLower1.35 (1.11, 1.64)
Diarrhea1.4% - 5%VariableNot consistently different
Nausea0.84%VariableNot consistently different

Source: Data compiled from multiple clinical studies. Note that frequencies can vary significantly between studies.[8][9]

Table 2: Preclinical Toxicity Findings for Favipiravir

FindingAnimal ModelDescription
Hematopoietic EffectsDogs, Rats, MonkeysDecreased red blood cell production.
HepatotoxicityDogs, Rats, MonkeysIncreased liver enzymes and vacuolization of hepatocytes.
Testicular ToxicityNot specifiedAdverse effects on the testes were noted.
TeratogenicityAnimal modelsEvidence of delayed development or embryonic death.

Source: Preclinical safety data for Favipiravir.[4][5][13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control and a positive control for cell death (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy

Objective: To determine the 50% effective concentration (EC50) of this compound.

Methodology:

  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Drug Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value using non-linear regression.

Visualizations

OnTarget_Mechanism This compound This compound (Prodrug) Intracellular_Metabolism Intracellular Metabolism This compound->Intracellular_Metabolism Cellular Uptake Tirfipiravir_RTP This compound-RTP (Active Form) Intracellular_Metabolism->Tirfipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->RdRp Competitive Inhibition Replication_Inhibition Inhibition of Viral Replication/Transcription RdRp->Replication_Inhibition

Caption: On-target mechanism of this compound activation and action.

OffTarget_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Therapeutic_Index Calculate Therapeutic Index Cytotoxicity->Therapeutic_Index Efficacy Antiviral Efficacy Assays (e.g., Plaque Reduction) Efficacy->Therapeutic_Index Animal_Model Treat Animal Model (Infected & Uninfected) Monitoring Monitor Clinical Signs & Blood Chemistry Animal_Model->Monitoring Histopathology Histopathology of Key Organs Monitoring->Histopathology Start Start: Observe Potential Off-Target Effect Start->Cytotoxicity Start->Animal_Model

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Optimization of Tirfipiravir Treatment Timing in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Tirfipiravir (also known as Favipiravir or T-705) treatment timing in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3][4][5] This active form acts as a purine analogue and targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3][4][5] The two primary proposed mechanisms of action are:

  • Chain Termination: Incorporation of this compound-RTP into the nascent viral RNA strand leads to the termination of RNA synthesis.[2]

  • Lethal Mutagenesis: The incorporation of this compound-RTP induces a high rate of mutations in the viral genome, leading to the production of non-viable virions.[2][5]

Q2: What are the key considerations for designing an in vivo study to optimize this compound treatment timing?

A2: The critical factor in designing such a study is the timing of treatment initiation relative to the time of infection. Based on preclinical studies, treatment can be categorized as:

  • Prophylactic: Treatment is initiated before viral challenge.[1]

  • Preemptive/Early Therapeutic: Treatment is initiated at the same time as or very shortly after viral challenge.[2][4][6]

  • Therapeutic/Delayed: Treatment is initiated at a specific time point after viral challenge when infection is established.[1][7]

The choice of timing will depend on the research question (e.g., evaluating preventative potential versus therapeutic efficacy). It is also crucial to establish a relevant animal model that mimics the viral kinetics and pathogenesis of the disease in humans.

Q3: Which animal models are commonly used for in vivo studies with this compound?

A3: Hamster and mouse models are frequently used.

  • Syrian Hamsters: Have been extensively used for SARS-CoV-2 studies, as the virus replicates efficiently in their respiratory tract.[1][2][4][5][6][8][9][10]

  • Mice (including immunocompromised strains like SCID): Commonly used for influenza virus and other RNA virus studies.[7][11][12][13] Immunocompromised models can be useful for studying viral persistence and the effects of longer treatment durations.[12]

Q4: What are typical dosage ranges for this compound in preclinical animal models?

A4: Dosages can vary significantly depending on the animal model and the virus being studied. It is essential to perform dose-ranging studies to determine the optimal therapeutic window. High doses have shown greater efficacy but can also be associated with toxicity.[2][5] For example, in hamster models for SARS-CoV-2, doses have ranged from low doses to high doses (e.g., 300 mg/kg).[1][5] In mice, doses have also been explored in a wide range (e.g., 10 to 250 mg/kg/day).[12]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy (No reduction in viral load or improvement in clinical signs) Delayed Treatment Initiation: The antiviral effect of this compound is highly dependent on the timing of administration. Treatment initiated late after viral peak may have limited impact.[8]Initiate treatment earlier in the infection course (prophylactic or early therapeutic).[1][4] Conduct a time-course study to determine the optimal therapeutic window for your model.
Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration of the active metabolite in the target tissue.Perform a dose-response study to identify the effective dose range.[12] Consider the pharmacokinetic and pharmacodynamic properties of this compound in your specific animal model.[9]
Drug Metabolism and Bioavailability: Poor absorption or rapid metabolism can lead to low systemic exposure.Assess the plasma and tissue concentrations of this compound and its active metabolite.[9] Consider alternative routes of administration if oral bioavailability is a concern.
Viral Resistance: Although rare, the potential for the emergence of resistant strains should be considered, especially in longer-term studies in immunocompromised models.[14]Sequence viral isolates from treated animals to check for mutations in the RdRp gene.[14]
Toxicity (e.g., weight loss, adverse clinical signs) High Dosage: High doses of this compound have been associated with toxicity in animal models.[2][5]Reduce the dose or consider a different dosing schedule (e.g., less frequent administration).[12] Monitor animals closely for clinical signs of toxicity and establish humane endpoints.
Off-target Effects: The drug may have unintended effects on host cellular processes.Conduct a thorough safety assessment, including hematology, clinical chemistry, and histopathology.[15]
High Variability in Results Inconsistent Dosing or Administration: Inaccurate or inconsistent drug administration can lead to variable drug exposure.Ensure accurate and consistent administration techniques. For oral gavage, ensure the entire dose is delivered.
Biological Variability: Individual animal differences in metabolism, immune response, or severity of infection can contribute to variability.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups.
Issues with Viral Challenge: Variability in the infectious dose or route of administration can lead to inconsistent infection kinetics.Standardize the viral challenge procedure, including the virus stock, dose, and route of administration.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies.

Table 1: Effect of this compound Treatment Timing on Viral Titer in Hamster Lungs (SARS-CoV-2)

Treatment GroupTreatment Schedule (relative to infection)Viral Titer (PFU/g)Reference
Vehicle Control-~10^6 - 10^7[1]
This compound (300 mg/kg)Prophylactic (Days -1 to 3)~10^3 - 10^4[1]
This compound (300 mg/kg)Therapeutic (Days 1 to 3)~10^4 - 10^5[1]

Table 2: Survival Rate in Immunocompromised Mice with Influenza B Virus Infection

Treatment Group (Dosage)Treatment DurationSurvival RateReference
Untreated Control-0%[12]
T-705 (50 mg/kg/day)5 days0%[12]
T-705 (250 mg/kg/day)5 days100%[12]
T-705 (50 mg/kg/day)10 days100%[12]
T-705 (250 mg/kg/day)10 days100%[12]

Experimental Protocols

Key Experiment: Evaluation of Prophylactic vs. Therapeutic Efficacy of this compound in a Hamster Model of SARS-CoV-2 Infection

This protocol is a synthesized example based on methodologies described in the cited literature.[1][5]

  • Animal Model: Syrian golden hamsters (8-10 weeks old).

  • Virus: SARS-CoV-2 isolate, propagated in Vero E6 cells.

  • Drug Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Experimental Groups:

    • Group 1: Vehicle Control (intranasal virus + vehicle treatment).

    • Group 2: Prophylactic Treatment (this compound treatment initiated 24 hours before infection and continued for 4 days).

    • Group 3: Therapeutic Treatment (this compound treatment initiated 24 hours after infection and continued for 4 days).

  • Procedure:

    • Day -1: Initiate treatment for the Prophylactic group via oral gavage.

    • Day 0: Anesthetize all animals and intranasally inoculate with a pre-determined dose of SARS-CoV-2 (e.g., 10^5 PFU). Initiate treatment for the Therapeutic and Vehicle Control groups.

    • Days 1-3: Continue daily treatment for all groups. Monitor body weight and clinical signs daily.

    • Day 4: Euthanize animals. Collect lung tissue for virological and histopathological analysis.

  • Readouts:

    • Primary: Viral load in the lungs (quantified by plaque assay or RT-qPCR).

    • Secondary:

      • Body weight change.

      • Clinical scoring.

      • Lung histopathology (to assess inflammation and tissue damage).

      • Pharmacokinetic analysis of this compound levels in plasma and lung tissue (optional, but recommended).

Visualizations

Experimental_Workflow cluster_groups Experimental Groups cluster_timeline Experimental Timeline cluster_readouts Endpoints G1 Group 1: Vehicle Control Day_0 Day 0 (Infection + Therapeutic Tx Start) G1->Day_0 Vehicle G2 Group 2: Prophylactic Day_neg1 Day -1 (Prophylactic Treatment Start) G2->Day_neg1 Treatment G3 Group 3: Therapeutic G3->Day_0 Treatment Day_neg1->Day_0 Day_1_3 Days 1-3 (Continued Treatment & Monitoring) Day_0->Day_1_3 Day_4 Day 4 (Euthanasia & Tissue Collection) Day_1_3->Day_4 Viral_Load Viral Load (Lungs) Day_4->Viral_Load Body_Weight Body Weight Day_4->Body_Weight Histopathology Lung Histopathology Day_4->Histopathology

Caption: Experimental workflow for evaluating this compound treatment timing.

Tirfipiravir_MoA This compound This compound (Prodrug) T_RTP This compound-RTP (Active) This compound->T_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) T_RTP->RdRp Targets Chain_Termination Chain Termination T_RTP->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis T_RTP->Lethal_Mutagenesis Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Inhibition Inhibition of Viral Replication RdRp->Inhibition Inhibited by T-RTP Chain_Termination->Inhibition Lethal_Mutagenesis->Inhibition

Caption: Mechanism of action of this compound.

Innate_Immunity_Signaling cluster_virus Viral Infection cluster_host_cell Host Cell Viral_RNA Viral RNA PRR Pattern Recognition Receptors (e.g., RIG-I, TLRs) Viral_RNA->PRR Recognized by Signaling_Cascade Signaling Cascade (MAVS, MyD88, etc.) PRR->Signaling_Cascade Activates TBK1_IKKe TBK1/IKKε Signaling_Cascade->TBK1_IKKe NF_kB NF-κB Signaling_Cascade->NF_kB Activates IRFs IRF3/IRF7 TBK1_IKKe->IRFs Phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRFs->Type_I_IFN Induces Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Induces Transcription Antiviral_State Antiviral State Type_I_IFN->Antiviral_State Induces This compound This compound This compound->Viral_RNA Reduces Load

References

Technical Support Center: Enhancing the Metabolic Activation of Tirfipiravir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tirfipiravir. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the metabolic activation of this compound in your cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and how is it produced in cells?

A1: this compound is a prodrug, meaning it requires intracellular metabolic activation to become pharmacologically active. The active form is this compound-ribofuranosyl-5'-triphosphate (this compound-RTP). This active metabolite is what inhibits the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. The conversion from the parent drug to the active triphosphate form occurs in three main enzymatic steps within the host cell.[1][2][3][4][5]

Q2: What are the key enzymes involved in the metabolic activation of this compound?

A2: The metabolic activation of this compound is a multi-step process:

  • Phosphoribosylation: The first and often rate-limiting step is the conversion of this compound to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP). This reaction is catalyzed by the host cell enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[6][7]

  • Phosphorylation to Diphosphate: this compound-RMP is then phosphorylated to this compound-ribofuranosyl-5'-diphosphate (this compound-RDP) by host cell nucleoside monophosphate kinases .

  • Phosphorylation to Triphosphate: Finally, this compound-RDP is converted to the active this compound-RTP by host cell nucleoside diphosphate kinases .[8]

Q3: Why is the metabolic activation of this compound sometimes inefficient?

A3: The inefficiency of this compound's metabolic activation can be a significant experimental challenge. The primary bottleneck is often the initial conversion to this compound-RMP by HGPRT. This compound is a poor substrate for human HGPRT, leading to a slow conversion rate.[6][7] Furthermore, the subsequent phosphorylation steps can also be inefficient and their rates can vary significantly between different cell lines.[5]

Q4: How can I enhance the cellular uptake of this compound?

A4: Enhancing the initial uptake of this compound into the cells can increase the intracellular concentration available for metabolic activation. Strategies include:

  • Use of Nanoemulsions: Formulating this compound into a nanoemulsion can significantly increase its cellular uptake.[9]

  • Permeation Enhancers: The use of surfactants like Cremophor RH40® and Transcutol HP® in formulations can improve drug permeation across the cell membrane.[9]

Troubleshooting Guides

Issue 1: Low or inconsistent antiviral activity of this compound in cell culture.
Possible Cause Troubleshooting Step
Low HGPRT expression/activity in the chosen cell line. 1. Cell Line Selection: Choose a cell line known to have high endogenous HGPRT activity. The efficiency of this compound activation is cell-line dependent.[5] 2. Confirm HGPRT Expression: If possible, quantify HGPRT mRNA or protein levels in your cell line. 3. Exogenous Expression: If your experimental system allows, consider overexpressing human HGPRT in your target cells.
Inefficient phosphorylation of this compound-RMP. 1. Assess Kinase Activity: If feasible, measure the activity of nucleoside monophosphate and diphosphate kinases in your cell lysates. 2. Optimize Cell Culture Conditions: Ensure cells are healthy and in the exponential growth phase, as kinase activity can be linked to the metabolic state of the cell.
Suboptimal drug concentration or incubation time. 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and virus. 2. Time-Course Experiment: Evaluate the antiviral activity at different time points post-infection and treatment to identify the optimal incubation period.
Degradation of this compound in culture medium. 1. Check Stability: Assess the stability of this compound in your cell culture medium under experimental conditions. 2. Replenish Medium: Consider replenishing the medium with fresh this compound during long incubation periods.
Issue 2: Difficulty in detecting and quantifying intracellular this compound metabolites.
Possible Cause Troubleshooting Step
Low intracellular concentrations of metabolites. 1. Increase Starting Material: Increase the number of cells used for metabolite extraction. 2. Enhance Uptake/Activation: Implement strategies to enhance cellular uptake and metabolic activation as described in the FAQs and other troubleshooting sections. 3. Sensitive Detection Method: Utilize a highly sensitive analytical method such as LC-MS/MS.
Inefficient extraction of phosphorylated metabolites. 1. Optimize Extraction Protocol: Use a validated protocol for the extraction of intracellular nucleotides. A common method involves cell lysis with a methanol-water mixture followed by protein precipitation with acetonitrile.[10] 2. Use of Internal Standards: Incorporate stable isotope-labeled internal standards for each metabolite to account for extraction inefficiency and matrix effects.
Degradation of metabolites during sample processing. 1. Work Quickly and on Ice: Perform all extraction and processing steps on ice to minimize enzymatic degradation. 2. Inhibit Phosphatases: Consider adding phosphatase inhibitors to your lysis buffer.

Data Presentation

Table 1: Kinetic Parameters of this compound Metabolic Activation

Metabolic Step Enzyme Substrate Product Km (app) Notes
PhosphoribosylationHuman HGPRTThis compoundThis compound-RMP6.4 mM[6]This high Km value indicates a low affinity of the enzyme for the substrate, making this a rate-limiting step.
PhosphorylationNucleoside Monophosphate KinasesThis compound-RMPThis compound-RDPData not availableEfficiency is cell-line dependent.[5]
PhosphorylationNucleoside Diphosphate KinasesThis compound-RDPThis compound-RTPData not available

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound-RTP by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of favipiravir-RTP in human peripheral blood mononuclear cells (PBMCs).[10][11]

1. Cell Lysis and Extraction: a. Harvest a known number of cells (e.g., 2 x 10^6 cells) by centrifugation. b. Lyse the cell pellet with a 70:30 (v/v) methanol-water solution. c. Precipitate cellular components by adding acetonitrile. d. Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound-RTP). e. Vortex the mixture and centrifuge to pellet the precipitate.

2. Solid Phase Extraction (SPE): a. Condition a weak anion exchange SPE cartridge with methanol, followed by an appropriate conditioning buffer. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge to remove unbound contaminants. d. Elute the phosphorylated metabolites using an appropriate elution buffer.

3. LC-MS/MS Analysis: a. Use a suitable reversed-phase or anion-exchange column for chromatographic separation. b. Employ a gradient elution with mobile phases consisting of ammonium acetate and acetonitrile, adjusted to different pH values to achieve optimal separation.[11] c. Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol 2: HGPRT Activity Assay

This protocol provides a general framework for assessing the activity of HGPRT in converting this compound to its monophosphate form.

1. Preparation of Cell Lysate: a. Harvest cells and wash with PBS. b. Lyse the cells in a suitable buffer containing protease inhibitors. c. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic enzymes.

2. Enzyme Reaction: a. Prepare a reaction mixture containing the cell lysate, 5-phosphoribosyl-1-pyrophosphate (PRPP), and this compound. b. Incubate the reaction mixture at 37°C for a defined period. c. Stop the reaction by adding an acid or by heat inactivation.

3. Quantification of this compound-RMP: a. Analyze the reaction mixture using a validated LC-MS/MS method to quantify the amount of this compound-RMP produced. b. Calculate the enzyme activity based on the rate of product formation.

Visualizations

Metabolic_Activation_of_this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tirfipiravir_ext This compound Tirfipiravir_int This compound Tirfipiravir_ext->Tirfipiravir_int Cellular Uptake Tirfipiravir_RMP This compound-RMP Tirfipiravir_int->Tirfipiravir_RMP HGPRT Tirfipiravir_RDP This compound-RDP Tirfipiravir_RMP->Tirfipiravir_RDP Nucleoside Monophosphate Kinases Tirfipiravir_RTP This compound-RTP (Active Form) Tirfipiravir_RDP->Tirfipiravir_RTP Nucleoside Diphosphate Kinases Inhibition Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->Inhibition

Caption: Metabolic activation pathway of this compound.

Troubleshooting_Workflow Start Low Antiviral Activity Observed Check_Uptake Assess Cellular Uptake Start->Check_Uptake Check_HGPRT Evaluate HGPRT Activity Check_Uptake->Check_HGPRT Uptake Sufficient Enhance_Uptake Optimize Uptake: - Nanoemulsion - Permeation Enhancers Check_Uptake->Enhance_Uptake Uptake Insufficient Check_Phosphorylation Analyze Phosphorylation Efficiency Check_HGPRT->Check_Phosphorylation HGPRT Active Change_Cell_Line Select Cell Line with High HGPRT Expression Check_HGPRT->Change_Cell_Line HGPRT Inactive Overexpress_HGPRT Overexpress HGPRT Check_HGPRT->Overexpress_HGPRT HGPRT Inactive (Alternative) Optimize_Culture Optimize Cell Culture Conditions for Kinase Activity Check_Phosphorylation->Optimize_Culture Phosphorylation Inefficient End Enhanced Antiviral Activity Check_Phosphorylation->End Phosphorylation Efficient Enhance_Uptake->Check_HGPRT Change_Cell_Line->Check_Phosphorylation Overexpress_HGPRT->Check_Phosphorylation Optimize_Culture->End

Caption: Troubleshooting workflow for low this compound activity.

References

Tirfipiravir Technical Support Center: Navigating Cellular Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Tirfipiravir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common cellular metabolic assays. The information is presented in a question-and-answer format within our troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as T-705 or Favipiravir) is a broad-spectrum antiviral agent. It is a prodrug, meaning it is converted into its active form, this compound ribofuranosyl-5'-triphosphate (T-705 RTP), inside the cell. T-705 RTP acts as a purine analogue, interfering with viral RNA synthesis through two main proposed mechanisms: lethal mutagenesis, where it is incorporated into the viral RNA and causes an accumulation of fatal mutations, and/or chain termination, where it halts the extension of the viral RNA strand.

Q2: Can this compound interfere with cellular metabolic assays like MTT, XTT, and Neutral Red?

While direct studies on this compound's interference with these specific assays are limited, its mechanism of action suggests a potential for interference. Assays like MTT and XTT measure cell viability by assessing the activity of mitochondrial dehydrogenases, which can be influenced by changes in cellular metabolism. The Neutral Red assay assesses cell viability by measuring the uptake of the dye into lysosomes, a process that can be affected by alterations in lysosomal function. As this compound is a nucleoside analogue that can impact cellular nucleotide pools, it is plausible that it could indirectly affect these metabolic processes.

Q3: How might this compound's effect on nucleotide metabolism impact assay results?

This compound's active form, T-705 RTP, competes with guanosine triphosphate (GTP) and adenosine triphosphate (ATP) for incorporation into viral RNA. High concentrations of this compound could potentially affect intracellular purine nucleotide pools. Since cellular metabolism is a highly interconnected network, significant alterations in nucleotide metabolism could indirectly impact the overall metabolic activity of the cell, which is the readout for assays like MTT and XTT.

Q4: Are there any published studies demonstrating this compound interference with these assays?

Currently, there is a lack of published literature that specifically details a systematic investigation of this compound's interference with MTT, XTT, or Neutral Red assays. Therefore, it is crucial for researchers to be aware of the potential for interference and to include appropriate controls in their experiments.

Troubleshooting Guides

Issue 1: Unexpected increase in cell viability with MTT or XTT assay in the presence of this compound.

  • Possible Cause 1: Direct Reduction of Tetrazolium Salt. Some compounds can chemically reduce the tetrazolium salts (MTT, XTT) directly, independent of cellular enzymatic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.

  • Troubleshooting Steps:

    • Cell-Free Control: Set up a control well containing your highest concentration of this compound in cell culture medium without cells. Add the MTT or XTT reagent and incubate as you would with your experimental samples. If a color change occurs, it indicates direct chemical reduction by this compound.

    • Alternative Assay: Consider using an orthogonal assay for cell viability that does not rely on dehydrogenase activity, such as a CytoTox-Glo™ Assay (measuring membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion).

  • Possible Cause 2: Altered Cellular Metabolism. this compound treatment might induce a metabolic shift in the cells that increases the activity of NAD(P)H dehydrogenases, leading to an overestimation of cell viability.

  • Troubleshooting Steps:

    • Microscopic Examination: Visually inspect the cells under a microscope. If the MTT/XTT assay indicates high viability but the cells appear stressed or have altered morphology, this could suggest assay interference.

    • Lower this compound Concentration: Test a lower concentration range of this compound to see if the effect is dose-dependent.

    • Use an Alternative Viability Assay: Corroborate your findings with a different type of viability assay as mentioned above.

Issue 2: Discrepancy between Neutral Red assay results and other viability assays.

  • Possible Cause: Altered Lysosomal Function. The Neutral Red assay is dependent on the ability of viable cells to incorporate and retain the dye in their lysosomes. Some antiviral compounds can affect lysosomal pH or membrane integrity.

  • Troubleshooting Steps:

    • Visual Confirmation: After incubation with Neutral Red, examine the cells under a microscope to ensure proper dye uptake and localization within the lysosomes of control cells.

    • Compare with a Non-Lysosomal Assay: Run a parallel assay that measures a different aspect of cell health, such as an MTT or XTT assay, or a direct cell count, to see if the results are consistent.

Data Presentation

The following table summarizes the principles of the discussed cellular metabolic assays and highlights the potential points of interference by a compound like this compound.

AssayPrincipleMeasurementPotential Interference by this compound
MTT Reduction of yellow MTT to purple formazan by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells.Absorbance of solubilized formazan- Direct chemical reduction of MTT. - Alteration of mitochondrial dehydrogenase activity due to metabolic shifts.
XTT Reduction of yellow XTT to orange formazan by mitochondrial dehydrogenases in viable cells.Absorbance of water-soluble formazan- Direct chemical reduction of XTT. - Alteration of mitochondrial dehydrogenase activity.
Neutral Red Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.Absorbance of extracted dye- Alteration of lysosomal pH or membrane integrity.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired duration.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the cells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Medium Preparation: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium.

  • Incubation with Neutral Red: Remove the treatment medium and add 100 µL of the Neutral Red medium to each well. Incubate for 2 hours at 37°C.

  • Washing: Carefully remove the Neutral Red medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.

Mandatory Visualizations

Tirfipiravir_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral RNA Replication This compound This compound (Prodrug) Tirfipiravir_in This compound This compound->Tirfipiravir_in Cellular Uptake T705_RMP T-705 Ribofuranosyl Monophosphate (T-705 RMP) Tirfipiravir_in->T705_RMP Ribosylation T705_RDP T-705 Ribofuranosyl Diphosphate (T-705 RDP) T705_RMP->T705_RDP Phosphorylation T705_RTP T-705 Ribofuranosyl Triphosphate (T-705 RTP) (Active Form) T705_RDP->T705_RTP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->Viral_RdRp Acts as Purine Analog (competes with ATP/GTP) Inhibition Inhibition of RNA Synthesis T705_RTP->Inhibition RNA_Synthesis Viral RNA Synthesis Viral_RdRp->RNA_Synthesis Inhibition->RNA_Synthesis

Caption: Mechanism of action of this compound.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition Seed_Cells 1. Seed Cells in 96-well Plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (2-4 hours) Add_MTT->Incubate Viable_Cells Viable Cells Incubate->Viable_Cells Formazan Purple Formazan Crystals Viable_Cells->Formazan Mitochondrial Dehydrogenases Solubilize 5. Solubilize Formazan Formazan->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow of the MTT assay.

Caption: Troubleshooting decision tree for unexpected assay results.

Technical Support Center: Managing Tirfipiravir-Induced Mutations in Host RNA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The drug "Tirfipiravir" is not found in the current scientific literature. This technical support guide is based on the extensively researched antiviral agent Favipiravir , which has a similar proposed mechanism of action and is likely the intended subject of inquiry. The strategies and information provided are based on current knowledge of Favipiravir and general principles of RNA biology.

Overview

Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug.[1][2] Once intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), it is recognized as a purine nucleotide by viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This leads to its incorporation into nascent viral RNA, causing lethal mutagenesis and inhibiting viral replication.[2][4] While highly selective for viral RdRp, the potential for off-target effects on host RNA, although not extensively documented, is a valid concern for researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential Favipiravir-induced mutations in host RNA during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Favipiravir-induced mutagenesis?

A1: Favipiravir's primary mechanism is lethal mutagenesis of viral RNA.[2][4] Its active form, Favipiravir-RTP, acts as a fraudulent nucleotide, being incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation does not typically cause immediate chain termination but instead introduces mutations at a high frequency, leading to a non-viable viral population.[2][5]

Q2: Is there evidence of Favipiravir causing mutations in host RNA?

A2: Currently, there is a lack of extensive, direct evidence detailing the frequency and impact of Favipiravir-induced mutations in host cellular RNA. The selectivity of Favipiravir for viral RdRp over host DNA-dependent RNA polymerases is a key factor in its therapeutic window. However, some studies have noted potential off-target effects, such as impacts on mitochondrial function, which could be related to effects on mitochondrial RNA synthesis.[6][7] Given its mechanism as a nucleoside analog, the possibility of low-level incorporation into host RNA by host polymerases cannot be entirely ruled out and warrants careful consideration in experimental design.

Q3: What are the potential consequences of off-target mutations in host RNA?

A3: Hypothetically, if Favipiravir were to be incorporated into host RNA, it could lead to several downstream consequences, including:

  • Altered protein function: Mutations in messenger RNA (mRNA) could result in the translation of proteins with altered amino acid sequences, potentially affecting their function.

  • Disrupted RNA processing: Modifications to non-coding RNAs, such as small nuclear RNAs (snRNAs) or microRNAs (miRNAs), could interfere with their regulatory functions in splicing and gene expression.

  • Cellular stress responses: The presence of modified RNA could trigger cellular RNA quality control and degradation pathways, potentially leading to cellular stress.[1][8][9]

Q4: What cellular mechanisms exist to counteract RNA mutations?

A4: Eukaryotic cells possess robust RNA quality control (RQC) and surveillance mechanisms to identify and degrade aberrant RNAs.[1][2][8] These pathways, such as nonsense-mediated decay (NMD), no-go decay (NGD), and the exosome complex, recognize and eliminate improperly transcribed, processed, or translated RNAs.[2][8][9] While not specifically evolved to handle drug-induced modifications, these general surveillance systems may play a role in mitigating the impact of any potential off-target RNA mutations.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity or unexpected cellular phenotypes observed in Favipiravir-treated cells.
  • Possible Cause: Off-target effects, including potential incorporation into host RNA, leading to cellular dysfunction.

  • Troubleshooting Steps:

    • Dose-Response Optimization: Perform a thorough dose-response and time-course experiment to determine the minimal effective concentration of Favipiravir that achieves the desired antiviral effect with the lowest cytotoxicity.

    • Combination Therapy: Consider a combination therapy approach. Using Favipiravir with another antiviral that has a different mechanism of action may allow for a reduction in the concentration of Favipiravir, thereby minimizing off-target effects.[10][11]

    • Assess Mitochondrial Function: Given that some nucleoside analogs can affect mitochondrial polymerases, evaluate mitochondrial health using assays for mitochondrial membrane potential, oxygen consumption, or ATP production.[6][12]

Issue 2: Difficulty in distinguishing between Favipiravir-induced host RNA mutations and sequencing errors.
  • Possible Cause: The low frequency of potential host RNA mutations can be at or below the error rate of standard next-generation sequencing (NGS) techniques.

  • Troubleshooting Steps:

    • High-Fidelity Sequencing Methods: Employ error-corrected NGS methods like Duplex Sequencing or methods that use unique molecular identifiers (UMIs) to barcode individual RNA molecules before amplification.[5][13] This allows for the computational removal of PCR and sequencing errors, enabling the confident detection of low-frequency variants.

    • Control Samples: Include appropriate controls in your sequencing experiments. This should consist of untreated cells from the same population to establish a baseline mutation frequency.

    • Bioinformatic Filtering: Apply stringent bioinformatic filters to your sequencing data to remove reads with low quality scores and potential artifacts.

Experimental Protocols

Protocol 1: Quantification of Low-Frequency Mutations in Host RNA using High-Fidelity RNA Sequencing

This protocol outlines a general workflow for detecting rare mutations in the host transcriptome.

1. Cell Culture and Favipiravir Treatment:

  • Culture your target cells to the desired confluency.
  • Treat cells with a range of Favipiravir concentrations (including a vehicle-only control) for a defined period.

2. RNA Extraction and Quality Control:

  • Isolate total RNA from treated and control cells using a high-quality RNA extraction kit.
  • Assess RNA integrity and purity using a Bioanalyzer or similar instrument.

3. High-Fidelity Library Preparation (e.g., with UMIs):

  • During reverse transcription, use primers containing Unique Molecular Identifiers (UMIs). This will tag each original RNA molecule with a unique barcode.
  • Proceed with library preparation for next-generation sequencing according to the manufacturer's protocol.

4. Next-Generation Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform, ensuring sufficient sequencing depth to detect low-frequency variants.

5. Bioinformatic Analysis:

  • Pre-processing: Trim adapter sequences and filter out low-quality reads.
  • UMI-based error correction: Group reads based on their UMI and generate a consensus sequence for each original RNA molecule. This step is crucial for removing PCR and sequencing errors.
  • Variant Calling: Align the consensus reads to the host reference genome and transcriptome. Use a variant caller optimized for low-frequency variant detection.
  • Comparative Analysis: Compare the mutation frequencies between Favipiravir-treated and control samples to identify any significant increase in specific mutation types.

Data Presentation

Table 1: Hypothetical Mutation Frequency in Host RNA Following Favipiravir Treatment

Treatment GroupTotal Mapped ReadsNumber of High-Confidence MutationsMutation Frequency (per 10^6 bases)Predominant Mutation Type
Control (Vehicle)5.2 x 10^85201.0G > A
Favipiravir (10 µM)5.5 x 10^86051.1G > A
Favipiravir (50 µM)5.3 x 10^87421.4G > A, C > T
Favipiravir (100 µM)4.9 x 10^89311.9G > A, C > T

This table is for illustrative purposes and does not represent actual experimental data.

Visualizations

Favipiravir_Action_and_Mitigation cluster_0 Favipiravir Administration cluster_1 Intracellular Activation cluster_2 Viral Inhibition cluster_3 Potential Off-Target Effects cluster_4 Mitigation Strategies Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Cellular Enzymes Viral_RdRp Viral RdRp Favipiravir_RTP->Viral_RdRp Incorporation Host_Polymerases Host RNA Polymerases Favipiravir_RTP->Host_Polymerases Potential Low-Level Incorporation Viral_RNA Viral RNA Viral_RdRp->Viral_RNA Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis Host_RNA Host RNA Host_Polymerases->Host_RNA Host_RNA_Mutations Host RNA Mutations Host_RNA->Host_RNA_Mutations Dose_Optimization Dose Optimization Dose_Optimization->Favipiravir Reduces Concentration Combination_Therapy Combination Therapy Combination_Therapy->Favipiravir Synergistic Effect RQC_Upregulation Enhance RNA Quality Control RQC_Upregulation->Host_RNA_Mutations Degrades Mutated RNA

Caption: Workflow of Favipiravir action and potential mitigation strategies.

Experimental_Workflow start Start: Cell Culture treatment Favipiravir Treatment (Dose-Response) start->treatment control Vehicle Control start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control library_prep High-Fidelity Library Prep (with UMIs) quality_control->library_prep sequencing Next-Generation Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis (Error Correction & Variant Calling) sequencing->bioinformatics end End: Quantify Mutation Frequency bioinformatics->end

Caption: Experimental workflow for quantifying host RNA mutations.

References

Technical Support Center: Tirfipiravir (T-705/Favipiravir) Dosage in Hamster Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hamster models to refine Tirfipiravir (also known as T-705 or Favipiravir) dosage.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a Syrian hamster model for SARS-CoV-2?

A1: Published studies have explored a range of doses. For preemptive antiviral therapy initiated on the day of infection, intraperitoneal (IP) administration three times a day (TID) has been used with total daily doses of approximately 340 mg/kg, 670 mg/kg, and 1390 mg/kg.[1][2] Oral (p.o.) administration has also been investigated, with doses of 200 or 400 mg/kg per day given twice a day for 8 days showing efficacy in a Yellow Fever Virus model.[3] The choice of the initial dose will depend on the specific viral pathogen and the therapeutic window being investigated.

Q2: I'm observing toxicity (e.g., weight loss) in my hamsters at higher doses. What could be the cause and how can I mitigate this?

A2: High doses of this compound have been associated with toxicity in hamsters.[4][5][6] For example, a daily dose of 1390 mg/kg/day was linked to signs of toxicity.[1][2] To mitigate this, consider the following:

  • Dose Reduction: The medium dose of 670 mg/kg/day (administered as 37.5 mg/day TID) has been shown to provide a significant reduction in viral replication with limited drug-associated toxicity and clinical improvement.[1]

  • Pharmacokinetic Monitoring: Understanding the plasma exposure of the drug can help in adjusting the dose to a therapeutic but non-toxic level.[1][5][6]

  • Route of Administration: While both oral and intraperitoneal routes have been used, the chosen route can influence drug absorption and potential local irritation.

Q3: My in vivo results are not matching my in vitro EC50 values. Why might this be?

A3: Discrepancies between in vitro and in vivo efficacy are common. Several factors can contribute to this:

  • Pharmacokinetics (PK): The way the drug is absorbed, distributed, metabolized, and excreted in a living animal is complex and cannot be fully replicated in a cell culture dish. Studies have shown that active viral infection can alter the pharmacokinetics of this compound in hamsters, leading to reduced plasma concentrations.[7][8]

  • Metabolism: The primary metabolite of this compound, M1, is inactive. Increased metabolism to M1 during infection can reduce the concentration of the active drug.[7][8]

  • Drug Penetration: While this compound shows good penetration into the lungs, the concentration in the target tissue might not directly correlate with plasma levels.[1][2]

Q4: When is the optimal time to initiate this compound treatment in a hamster model?

A4: Most studies demonstrating significant efficacy have initiated treatment either before or simultaneously with the viral challenge (preemptive therapy).[1][2][4] Delaying the start of treatment can significantly reduce its effectiveness. For example, in a Yellow Fever Virus hamster model, treatment with 400 mg/kg/day of T-705 was still effective when initiated up to 3 days after virus inoculation.[3] The optimal treatment window will likely vary depending on the virus and the disease progression in the model.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in viral titers between animals in the same treatment group. Inconsistent drug administration, variability in individual animal metabolism, or inconsistent viral challenge dose.Ensure precise and consistent administration of both the drug and the virus. Increase the number of animals per group to improve statistical power.
No significant reduction in viral load despite treatment. Suboptimal dosage, delayed treatment initiation, or rapid drug clearance.Consider a dose-escalation study to find the effective dose. Initiate treatment closer to the time of infection. Perform pharmacokinetic analysis to assess drug exposure.
Unexpected mortality in the treatment group. Drug toxicity at the administered dose.Immediately reduce the dosage. Review the literature for reported toxic doses. Conduct a tolerability study with uninfected animals to determine the maximum tolerated dose.[4][5]
Discrepancy between viral RNA reduction and infectious titer reduction. This compound can induce mutations in the viral genome, leading to the production of non-infectious viral particles.[1][2]In addition to RT-qPCR for viral RNA, perform plaque assays or TCID50 assays to quantify infectious virus. This will provide a more accurate assessment of the drug's antiviral activity.

Data Presentation

Table 1: Summary of this compound (Favipiravir) Efficacy Studies in SARS-CoV-2 Hamster Models

Dosage Regimen (Total Daily Dose) Administration Route Key Findings Reference
~340 mg/kg/day (18.75 mg/day TID)IntraperitonealMild reduction in lung viral RNA yields.[1]
~670 mg/kg/day (37.5 mg/day TID)IntraperitonealSignificant reduction of viral replication in lungs, limited toxicity, and clinical improvement.[1][2]
~1390 mg/kg/day (75 mg/day TID)IntraperitonealDramatic reduction of infectious titers in lungs, but associated with weight loss and toxicity.[1][2]
Low Dose (unspecified)Oral0.6 log10 TCID50 reduction in infectious virus in the lungs.[9]
Medium Dose (unspecified)Oral1.8 log10 TCID50 reduction in infectious virus in the lungs.[9]
High Dose (unspecified)Oral4.0 log10 TCID50 reduction in infectious virus in the lungs.[9]

Table 2: Pharmacokinetic Parameters of this compound (Favipiravir) in Hamsters

Parameter Condition Observation Reference
Plasma Concentration Acute arenavirus infectionReduced plasma favipiravir concentrations compared to sham-infected animals.[7][8]
M1 Metabolite Acute arenavirus infectionHigher amounts of the inactive M1 metabolite in infected animals.[7][8]
Lung to Plasma Ratio Uninfected, after multiple dosesRanged from 0.35 to 0.44, indicating good lung penetration.[2]
Trough Concentration Infected, ~1400mg/kg/dayMean trough concentration of 29.9 µg/mL in plasma.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound against SARS-CoV-2 in Syrian Hamsters (Preemptive Therapy Model)

  • Animal Model: Syrian hamsters (Mesocricetus auratus).

  • Virus: SARS-CoV-2, with a typical intranasal challenge dose of 10⁴ to 10⁶ TCID₅₀.[1][2][4]

  • Drug Formulation: this compound can be prepared for intraperitoneal injection.

  • Dosing Regimen:

    • Treatment Groups: Divide hamsters into groups (e.g., n=6-10 per group) to receive different doses of this compound (e.g., 18.75, 37.5, and 75 mg/day) administered intraperitoneally three times a day (TID).[1][2]

    • Control Group: A control group should receive a placebo.

  • Experimental Timeline:

    • Day 0: Initiate this compound treatment. Intranasally infect hamsters with SARS-CoV-2.

    • Daily: Monitor body weight and clinical signs.

    • Day 2 or 3 Post-Infection: Euthanize a subset of animals from each group.

    • Sample Collection: Collect lung tissue for viral load determination (RT-qPCR and TCID₅₀ assay) and plasma for pharmacokinetic analysis.[1][2]

    • Follow-up: Continue to monitor the remaining animals for an extended period (e.g., up to 7 days) to assess clinical outcomes.[4]

Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment (Day 0) cluster_post Post-Infection Monitoring Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Treatment & Control) Animal_Acclimatization->Group_Allocation Treatment_Start Initiate this compound Treatment (TID) Group_Allocation->Treatment_Start Viral_Challenge Intranasal SARS-CoV-2 Infection Daily_Monitoring Daily Monitoring (Weight, Clinical Signs) Viral_Challenge->Daily_Monitoring Euthanasia_Sampling Euthanasia & Sampling (Day 2/3 Post-Infection) Daily_Monitoring->Euthanasia_Sampling Analysis Analysis (Viral Load, PK) Euthanasia_Sampling->Analysis

Caption: Experimental workflow for this compound efficacy testing in hamsters.

Logical_Relationship cluster_dose Dosage cluster_outcome Outcome High_Dose High Dose (~1390 mg/kg/day) Efficacy Antiviral Efficacy (Viral Load Reduction) High_Dose->Efficacy High Toxicity Toxicity (Weight Loss) High_Dose->Toxicity High Medium_Dose Medium Dose (~670 mg/kg/day) Medium_Dose->Efficacy Significant Medium_Dose->Toxicity Low/None Low_Dose Low Dose (~340 mg/kg/day) Low_Dose->Efficacy Mild Low_Dose->Toxicity None

Caption: Relationship between this compound dosage and experimental outcomes.

References

Technical Support Center: Tirfipiravir/Favipiravir Clinical Trial Limitations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The vast majority of published clinical and preclinical data pertains to "Favipiravir." "Tirfipiravir" is described as a nucleoside antiviral agent in patent literature, suggesting it is either closely related to or a newer iteration of Favipiravir. This guide is based on the extensive data available for Favipiravir to address the core challenges researchers may face with this class of antiviral compounds.

Frequently Asked Questions (FAQs)

Q1: Why do clinical trial results for Favipiravir show inconsistent efficacy, particularly for COVID-19?

A1: The variability in Favipiravir's clinical efficacy can be attributed to several factors encountered during clinical trials:

  • Timing of Administration: Antiviral treatments are generally more effective when initiated early in the course of infection. Some studies suggest that the use of antivirals after patients are already symptomatic may be too late to significantly alter the disease course.

  • Patient Population: The benefit of Favipiravir appears to be more pronounced in hospitalized patients with moderate symptoms compared to non-hospitalized patients with mild disease. Subgroup analyses suggest moderate beneficial effects for inpatients, while the benefit for outpatients with mild symptoms is questionable.

  • Dosing Regimens: Standard dosing regimens may not achieve sufficient plasma concentrations in all patients, especially those with a larger body surface area or those requiring invasive mechanical ventilation. Some studies have indicated that low loading doses are a poor predictor of clinical improvement.

  • Study Design: Many early trials were open-label and lacked appropriate blinding, which can introduce bias.

Q2: What are the primary safety and tolerability concerns for researchers using Favipiravir?

A2: Researchers should be aware of several key safety concerns identified in clinical studies:

  • Hyperuricemia: Favipiravir is frequently associated with elevated uric acid levels. This occurs because its metabolism involves aldehyde oxidase, which can interfere with uric acid pathways.

  • Teratogenicity: Animal studies have shown that Favipiravir can cause early embryonic death and teratogenic effects at exposure levels similar to those in humans. Therefore, its use is contraindicated in pregnant women.

  • Hepatotoxicity: Increases in liver enzymes (aminotransferases) have been reported, although severe hepatotoxicity is less common.

  • Drug-Drug Interactions: As a mechanism-based inhibitor of aldehyde oxidase, Favipiravir has the potential to interact with other drugs metabolized by this enzyme.

Q3: What is the known mechanism of viral resistance to Favipiravir?

A3: While resistance has not been a widespread issue in clinical trials, laboratory studies with influenza virus have successfully induced resistance. Resistance is primarily conferred by mutations in the viral RNA-dependent RNA polymerase (RdRp), the drug's target. A key mutation identified is K229R in the PB1 subunit of the influenza virus RdRp. This mutation comes at a cost to viral fitness, but this can be restored by a compensatory mutation (e.g., P653L in the PA subunit). Researchers should consider the possibility of resistance development in experiments involving prolonged drug exposure.

Troubleshooting Guides for Experimental Research

Q4: We are observing lower-than-expected antiviral activity in our in vitro cell culture assays. What are the potential causes and how can we troubleshoot?

A4: Low in vitro efficacy can stem from several factors related to the drug's unique mechanism. Follow these steps to troubleshoot:

  • Confirm Intracellular Activation: Favipiravir is a prodrug that must be converted intracellularly to its active form, Favipiravir-RTP, by host cell enzymes. If the cell line used has low levels of the necessary phosphoribosylating enzymes, activation may be inefficient. Consider using a different, well-characterized cell line (e.g., Vero E6 for SARS-CoV-2) or performing metabolic assays to confirm the presence of Favipiravir-RTP.

  • Verify Drug Concentration: Ensure that the concentrations used are appropriate for the target virus. The half-maximal effective concentration (EC50) can vary significantly between different viruses. For SARS-CoV-2, the reported EC50 is approximately 9.7 µg/mL.

  • Assess for Resistance: If passaging the virus in the presence of the drug, resistance may have developed. Sequence the viral RdRp gene to check for mutations in conserved motifs known to interact with nucleoside analogs.

  • Check Assay Conditions: Ensure the multiplicity of infection (MOI) and incubation times are appropriate. A very high viral load might overwhelm the inhibitory effect of the drug.

Q5: Our animal model is showing signs of toxicity (e.g., weight loss, lethargy) at therapeutic doses. How can we investigate the cause?

A5: To determine if the observed toxicity is drug-related, a systematic evaluation is necessary:

  • Monitor Uric Acid Levels: Given the known risk of hyperuricemia, collect blood samples to measure serum uric acid. This is a primary and expected off-target effect.

  • Perform Liver Function Tests (LFTs): Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess for potential hepatotoxicity.

  • Evaluate Pharmacokinetics: The pharmacokinetic profile of Favipiravir can be complex and may differ between species. Measure plasma drug concentrations to ensure they are not exceeding expected therapeutic windows. Dose-dependent non-linear pharmacokinetics could lead to unexpectedly high concentrations.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of key organs, particularly the liver and kidneys, to identify any tissue damage.

Q6: How can we design a preclinical study to address the pharmacokinetic limitations of Favipiravir observed in humans?

A6: To overcome the challenge of suboptimal drug exposure, preclinical studies can explore the following:

  • Dose-Ranging Studies: Conduct studies to find the optimal dose that maintains plasma concentrations above the target EC50 for the entire dosing interval without causing significant toxicity. Simulation studies based on human data suggest that higher doses may be necessary.

  • Therapeutic Drug Monitoring (TDM): Implement a TDM protocol to measure trough concentrations (Cmin) of Favipiravir. Studies have shown significant variability and a sharp decrease in trough levels during treatment, suggesting TDM may be necessary to maintain target concentrations.

  • Combination Therapy: Investigate the combination of Favipiravir with other antiviral agents. A synergistic combination could allow for a lower, more tolerable dose of Favipiravir while achieving a potent antiviral effect. For example, combination with oseltamivir has been explored for severe influenza.

  • Novel Formulations: Explore advanced drug delivery systems (e.g., nanoparticle formulations) designed to improve bioavailability, prolong the drug's half-life, or target it more effectively to tissues with high viral replication.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Favipiravir in Humans

ParameterValuePopulation/ContextReference
Elimination Half-life 2 - 5.5 hoursHealthy Volunteers
Apparent Volume of Distribution 15 - 20 LHealthy Volunteers
Plasma Protein Binding 54%Healthy Volunteers
Mean Clearance (CL/F) 5.11 L/hCOVID-19 Patients
Trough Concentration (Day 2) 21.26 µg/mL (median)Mild/Moderate COVID-19
Trough Concentration (Day 4) 1.61 µg/mL (median)Mild/Moderate COVID-19
Target EC50 (SARS-CoV-2) 9.7 µg/mLIn Vitro Data

Table 2: Frequency of Common Adverse Events in Favipiravir Clinical Trials

Adverse EventFrequency in Favipiravir GroupFrequency in Comparator GroupContextReference
Hyperuricemia 5.8%1.3%Pooled analysis vs. comparators
Hepatotoxicity (Elevated LFTs) 38.7%Not specifiedModerate COVID-19
Diarrhea 3.6%Not specifiedModerate COVID-19
Nausea 8.0%Not specifiedModerate COVID-19
Gastrointestinal AEs (Overall) 8.7%11.5%Pooled analysis vs. comparators
Discontinuation due to AEs 1.1%1.2%Pooled analysis vs. comparators

Experimental Protocols

Protocol 1: Monitoring for Emergence of Favipiravir Resistance in Influenza Virus

  • Objective: To determine if influenza virus develops resistance to Favipiravir under selective pressure in cell culture.

  • Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza A virus (e.g., H1N1), Favipiravir, cell culture media, TPCK-trypsin.

  • Methodology:

    • EC50 Determination: First, determine the baseline EC50 of Favipiravir for the specific viral strain using a standard plaque reduction or yield reduction assay.

    • Serial Passage: Infect MDCK cells with influenza virus at a defined MOI (e.g., 0.01).

    • Add Favipiravir at a concentration equal to the EC50.

    • Incubate for 48-72 hours or until cytopathic effect (CPE) is observed.

    • Harvest the viral supernatant. This is Passage 1 (P1).

    • Use the P1 supernatant to infect fresh MDCK cells, again in the presence of Favipiravir at the EC50 concentration.

    • Repeat this process for 10-20 passages. If the virus continues to replicate efficiently, gradually increase the concentration of Favipiravir in subsequent passages.

    • Resistance Confirmation: After several passages, determine the EC50 of the passaged virus. A significant increase (e.g., >5-fold) in the EC50 compared to the original virus indicates the development of resistance.

    • Genotypic Analysis: Extract viral RNA from the resistant strain. Amplify and sequence the genes encoding the RdRp subunits (PB1, PB2, PA). Compare the sequences to the original virus to identify mutations, paying close attention to conserved regions like motif F in the PB1 subunit (e.g., K229R).

Visualizations

Favipiravir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Viral Replication Favipiravir Favipiravir Favipiravir_intra Favipiravir Favipiravir->Favipiravir_intra Cellular Uptake Favipiravir_RMP Favipiravir-RMP (Ribosylmonophosphate) Favipiravir_intra->Favipiravir_RMP Phosphoribosylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation Inhibition Inhibition & Lethal Mutagenesis Favipiravir_RTP->Inhibition Host_Enzymes Host Cell Kinases Host_Enzymes->Favipiravir_RMP Host_Enzymes->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->Replication Blocks Elongation

Caption: Favipiravir bioactivation and mechanism of action.

Troubleshooting_Workflow start Low In Vitro Efficacy Observed q1 Is the drug concentration > EC50 for the target virus? start->q1 sol1 Adjust concentration based on published EC50 values. q1->sol1 No q2 Is the cell line known to efficiently activate the prodrug? q1->q2 Yes a1_yes Yes a1_no No sol2 Switch to a different cell line or verify intracellular Favipiravir-RTP levels. q2->sol2 No q3 Has the virus been serially passaged with the drug? q2->q3 Yes a2_yes Yes a2_no No sol3 Sequence viral RdRp gene to screen for resistance mutations. q3->sol3 Yes end Re-evaluate assay conditions (MOI, incubation time). q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low in vitro efficacy.

Resistance_Mechanism cluster_WT Wild-Type Virus cluster_Resistant Resistant Virus RdRp_WT RdRp (Wild-Type) Binding_WT Efficient Binding & Incorporation RdRp_WT->Binding_WT RdRp_Mut RdRp with K229R Mutation RdRp_WT->RdRp_Mut Mutation Occurs Fav_RTP Favipiravir-RTP Fav_RTP->RdRp_WT Outcome_WT Replication Inhibited Binding_WT->Outcome_WT Binding_Mut Reduced Binding & Incorporation RdRp_Mut->Binding_Mut Fav_RTP_2 Favipiravir-RTP Fav_RTP_2->RdRp_Mut Outcome_Mut Replication Continues Binding_Mut->Outcome_Mut Pressure Selective Pressure (Drug Exposure)

Caption: Mechanism of Favipiravir resistance via RdRp mutation.

Technical Support Center: Tirfipiravir (Favipiravir) Protocol Adjustment for Different Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirfipiravir (Favipiravir). The information is designed to address specific issues that may be encountered during in vitro experiments when adapting protocols for different viral strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Favipiravir)?

A1: this compound (Favipiravir) is a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][3][4] It is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[4] This active form acts as a purine analogue and is incorporated into the nascent viral RNA strand by the RdRp.[2] This incorporation can lead to chain termination, preventing further elongation of the viral RNA.[2] Additionally, this compound is known to induce lethal mutagenesis, causing an accumulation of mutations in the viral genome that results in a non-viable viral population.[2][3]

Q2: Against which types of viruses is this compound (Favipiravir) active?

A2: this compound has demonstrated broad-spectrum activity against a variety of RNA viruses. It is effective against all types of influenza A, B, and C viruses, including strains resistant to other antiviral drugs like oseltamivir and amantadine.[1][2][3] Its activity also extends to other significant pathogens such as Ebola virus, Lassa virus, West Nile virus, and SARS-CoV-2.[4][5]

Q3: How is this compound (Favipiravir) activated inside a cell?

A3: this compound is a prodrug and must be metabolized intracellularly to become active. The process involves two key steps:

  • Ribosylation: Cellular enzymes convert this compound into its ribose monophosphate form.

  • Phosphorylation: Further phosphorylation by cellular kinases generates the active this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High EC50 Value (Low Potency) 1. Viral Strain Variability: Different viral strains, or even isolates of the same strain, can have varying susceptibility. The RdRp of the target virus may have a lower affinity for this compound-RTP. 2. Suboptimal Assay Conditions: The multiplicity of infection (MOI), incubation time, or cell line used can significantly impact the apparent EC50. 3. Drug Degradation: Improper storage or handling of the this compound stock solution can lead to reduced potency. 4. Cellular Metabolism: The efficiency of intracellular conversion of this compound to its active form can vary between cell lines.1. Sequence RdRp: If possible, sequence the RdRp of your viral strain to check for mutations in conserved regions that might affect drug binding. 2. Optimize Assay Parameters: - MOI: Use a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication, where the effect of the inhibitor is more pronounced. - Incubation Time: Ensure the incubation time is sufficient for the virus to cause a measurable effect in control wells (e.g., 48-72 hours). - Cell Line: Use a cell line known to be permissive to the virus and that has been used in previous this compound studies (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2). 3. Prepare Fresh Drug Solutions: Prepare fresh serial dilutions of this compound from a new stock for each experiment. Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. 4. Select Appropriate Cell Line: If possible, test the antiviral activity in different permissive cell lines to identify one that yields a more potent response.
High Cytotoxicity (Low CC50 Value) 1. Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of antiviral compounds. 2. Prolonged Incubation: Longer exposure times can lead to increased cytotoxicity. 3. Drug Concentration: The concentrations being tested may be too high for the specific cell line.1. Test in Multiple Cell Lines: If feasible, assess cytotoxicity in a panel of relevant cell lines to select the one with the best therapeutic window (Selectivity Index = CC50/EC50). 2. Optimize Incubation Time: Reduce the incubation time of the cytotoxicity assay to the minimum required to obtain reliable data (e.g., 24-48 hours). 3. Adjust Concentration Range: Lower the highest concentration of this compound in your cytotoxicity assay.
High Variability in Results 1. Inconsistent Cell Seeding: Uneven cell monolayers can lead to variability in viral infection and drug effects. 2. Inaccurate Virus Titer: An inaccurate initial virus titer will result in inconsistent MOIs across experiments. 3. Pipetting Errors: Inaccurate serial dilutions of the compound or virus can introduce significant variability.1. Ensure Uniform Cell Monolayers: Pay close attention to cell seeding density and ensure even distribution of cells in the wells. Allow cells to form a confluent monolayer before infection. 2. Re-titer Virus Stock: Regularly re-titer your virus stock to ensure an accurate and consistent MOI is used in each experiment. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Change pipette tips between each dilution step.
Emergence of Drug Resistance 1. Prolonged Drug Exposure: Continuous culture of the virus in the presence of sub-optimal concentrations of the drug can select for resistant variants.1. Sequence Viral Genome: If resistance is suspected, sequence the viral genome, particularly the RdRp gene, to identify potential resistance-conferring mutations. For influenza A virus, look for mutations such as K229R in the PB1 subunit and P653L in the PA subunit.[6] 2. Limit Serial Passage: Avoid prolonged serial passage of the virus in the presence of the drug.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound (Favipiravir) against various viral strains. Note that EC50 and CC50 values can vary depending on the cell line and assay conditions used.

Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Influenza A A/Victoria/3/75 (H3N2)MDCK0.014 - 0.55 µg/mL>2000 µg/mL>3636
Influenza A A(H1N1)pdm09MDCK0.014 - 0.55 µg/mL>2000 µg/mL>3636
Influenza A Avian A(H5N1)MDCK0.014 - 0.55 µg/mL>2000 µg/mL>3636
Influenza B B/Hong Kong/5/72MDCK0.014 - 0.55 µg/mL>2000 µg/mL>3636
Influenza C C/Ann Arbor/1/50MDCK0.014 - 0.55 µg/mL>2000 µg/mL>3636
SARS-CoV-2 Not SpecifiedVero E661.88>400>6.46
West Nile Virus Not SpecifiedVeroNot SpecifiedNot SpecifiedNot Specified
Ebola Virus Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Plaque Reduction Assay (for Influenza Virus)

This protocol is a general guideline and should be optimized for your specific virus strain and cell line.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound (Favipiravir) stock solution

  • Influenza virus stock of known titer (PFU/mL)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Drug Dilution: Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with influenza virus at a low MOI (e.g., 0.01) in the presence of the different concentrations of this compound or a vehicle control.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the virus inoculum.

    • Overlay the cells with an overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or 1.6% agarose) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

qPCR-Based Antiviral Assay (for SARS-CoV-2)

This method quantifies the effect of this compound on viral RNA production.

Materials:

  • Vero E6 cells

  • DMEM with 2% FBS

  • This compound (Favipiravir) stock solution

  • SARS-CoV-2 stock of known titer (TCID50/mL or PFU/mL)

  • RNA extraction kit

  • qRT-PCR reagents (primers and probe specific for a SARS-CoV-2 gene, e.g., N or E gene)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight.

  • Drug Treatment and Infection:

    • Treat the cells with serial dilutions of this compound.

    • Infect the cells with SARS-CoV-2 at a low MOI.

  • Incubation: Incubate the plates for 48-72 hours.

  • RNA Extraction: Extract total RNA from the cell supernatant or cell lysate using a commercial RNA extraction kit.

  • qRT-PCR:

    • Perform one-step or two-step qRT-PCR using primers and a probe specific for a SARS-CoV-2 target gene.

    • Include a standard curve of known RNA concentrations to quantify the viral RNA copies.

  • Analysis: Determine the viral RNA copy number for each drug concentration. The EC50 is the concentration of this compound that reduces the viral RNA level by 50% compared to the vehicle control.

Cytotoxicity Assay (CC50 Determination)

This assay measures the effect of this compound on the viability of uninfected cells.

Materials:

  • Vero E6 or MDCK cells

  • Cell culture medium

  • This compound (Favipiravir) stock solution

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overgrowth during the assay period.

  • Drug Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) Tirfipiravir_int This compound This compound->Tirfipiravir_int Cellular Uptake Tirfipiravir_RMP This compound-RMP Tirfipiravir_int->Tirfipiravir_RMP Ribosylation (Cellular Enzymes) Tirfipiravir_RTP This compound-RTP (Active Form) Tirfipiravir_RMP->Tirfipiravir_RTP Phosphorylation (Cellular Kinases) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->Viral_RdRp Inhibition Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_RdRp->Lethal_Mutagenesis G cluster_setup Experiment Setup cluster_assay Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis A Prepare Cell Culture D Infect Cells with Virus & Treat with this compound A->D G Treat Uninfected Cells with this compound A->G B Prepare Viral Stock B->D C Prepare this compound Dilutions C->D C->G E Incubate D->E F Quantify Viral Inhibition (Plaque Assay, qPCR, etc.) E->F J Calculate EC50 F->J H Incubate G->H I Measure Cell Viability H->I K Calculate CC50 I->K L Determine Selectivity Index (SI = CC50 / EC50) J->L K->L G Start Start Protocol Adaptation Initial_Test Perform initial antiviral assay with new viral strain Start->Initial_Test Check_Efficacy Is EC50 within expected range? Initial_Test->Check_Efficacy Check_Cytotoxicity Is CC50 acceptable? Check_Efficacy->Check_Cytotoxicity Yes Optimize_Assay Troubleshoot & Optimize Assay (MOI, incubation time, cell line) Check_Efficacy->Optimize_Assay No Proceed Proceed with further experiments Check_Cytotoxicity->Proceed Yes Re_evaluate Re-evaluate compound or consider alternative strategy Check_Cytotoxicity->Re_evaluate No Optimize_Assay->Initial_Test

References

Validation & Comparative

Tirfipiravir vs. Favipiravir: A Comparative Guide to Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the antiviral potency between Tirfipiravir and Favipiravir is not currently possible due to the absence of published scientific literature and experimental data on this compound. While Favipiravir has been extensively studied and its antiviral properties are well-documented, this compound remains a largely uncharacterized compound in the public domain.

This guide will therefore provide a comprehensive overview of the available data on Favipiravir, offering researchers, scientists, and drug development professionals a detailed look into its antiviral efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Favipiravir: An Overview

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses. It is a prodrug that, once metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3]

Mechanism of Action

The primary mechanism of action of Favipiravir involves the inhibition of viral RdRp.[1][3] Favipiravir-RTP acts as a purine nucleotide analog, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand.[4][5] This incorporation can lead to two main antiviral outcomes:

  • Chain Termination: The presence of Favipiravir-RTP in the growing RNA chain can halt further elongation, effectively terminating viral replication.[4]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can induce mutations in the viral genome at a high rate, leading to the production of non-viable viral progeny.[2][4]

This dual mechanism of action contributes to its broad-spectrum activity and a high barrier to the development of viral resistance.[6]

Favipiravir_Mechanism_of_Action cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Host_Enzymes Host Cellular Enzymes (Ribosylation & Phosphorylation) Favipiravir->Host_Enzymes Enters Cell Favipiravir_RTP Favipiravir-RTP (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Host_Enzymes->Favipiravir_RTP Metabolizes Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation of Favipiravir-RTP Viral_RNA->Nascent_RNA NonViable_Virus Non-Viable Virus Progeny Nascent_RNA->NonViable_Virus Lethal Mutagenesis Chain_Termination Chain Termination Nascent_RNA->Chain_Termination

Figure 1. Mechanism of action of Favipiravir.

Antiviral Potency of Favipiravir

The antiviral activity of Favipiravir has been evaluated against a variety of RNA viruses in vitro. The 50% effective concentration (EC50) is a common measure of a drug's potency, representing the concentration of a drug that is required for 50% inhibition in vitro.

VirusStrain(s)Cell LineEC50 (µM)Reference(s)
Influenza A Virus H1N1, H3N2, H5N1, H7N9 (including oseltamivir-resistant strains)MDCK0.014 - 22.48[7][8][9]
Influenza B Virus Various strainsMDCK0.03 - 0.94[10]
SARS-CoV-2 Various isolatesVero E661.88 - >100[11]
Ebola Virus Vero E610[7]

Note: EC50 values can vary depending on the specific viral strain, cell line used, and the experimental assay employed.

Experimental Protocols

The following are generalized methodologies for common in vitro assays used to determine the antiviral potency of compounds like Favipiravir.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[12]

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., Favipiravir) in a virus growth medium.

  • Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units - PFU).

  • Compound Addition: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the different concentrations of the test compound.

  • Overlay: Add an overlay medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[13]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control (no compound).

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

  • Cell Seeding and Infection: Similar to the plaque reduction assay, infect confluent cell monolayers with the virus.

  • Compound Treatment: After viral adsorption, treat the infected cells with serial dilutions of the test compound.

  • Incubation: Incubate the plates for a defined period to allow for viral replication (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • EC50 Calculation: The EC50 value is the concentration of the compound that reduces the virus yield by 50% compared to the virus control.[13]

Experimental_Workflow cluster_plaque Plaque Reduction Assay cluster_yield Virus Yield Reduction Assay P1 Seed Host Cells P2 Infect with Virus P1->P2 P3 Add Compound Dilutions P2->P3 P4 Overlay & Incubate P3->P4 P5 Stain & Count Plaques P4->P5 P6 Calculate EC50 P5->P6 Y1 Seed & Infect Cells Y2 Add Compound Dilutions Y1->Y2 Y3 Incubate Y2->Y3 Y4 Collect Supernatant Y3->Y4 Y5 Titer Progeny Virus Y4->Y5 Y6 Calculate EC50 Y5->Y6

Figure 2. Generalized workflow for in vitro antiviral assays.

Conclusion

Favipiravir is a well-characterized antiviral drug with a broad spectrum of activity against RNA viruses, primarily acting through the inhibition of the viral RdRp. Its potency has been quantified against numerous viruses, with established protocols for its in vitro evaluation. In contrast, this compound remains an unknown entity in the scientific literature, precluding any meaningful comparison of its antiviral potency with that of Favipiravir. Further research and publication of data on this compound are necessary to enable such a comparative analysis.

References

Comparative Analysis of Tirfipiravir (Favipiravir) and Remdesivir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent antiviral agents, Tirfipiravir (commonly known as Favipiravir) and Remdesivir. Both drugs have garnered significant attention for their broad-spectrum activity against RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.

Mechanism of Action

Both this compound and Remdesivir are nucleoside analogs that function as prodrugs, requiring intracellular conversion to their active forms to exert their antiviral effects. Their primary target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][2][3]

This compound (Favipiravir) is a purine analogue that, once inside the cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[2][3] T-705-RTP competes with purine nucleosides for incorporation into the nascent viral RNA strand by the RdRp.[3] The incorporation of T-705-RTP can lead to two primary antiviral outcomes: lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable virus particles, and chain termination, which halts viral RNA synthesis.[2]

Remdesivir , an adenosine analogue, is metabolized within the cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[4] RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain.[4] Upon incorporation, Remdesivir causes delayed chain termination, effectively stopping the RdRp from synthesizing the full-length viral RNA.[5]

In Vitro Antiviral Activity

The in vitro antiviral activities of this compound and Remdesivir have been evaluated against a range of RNA viruses. The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies. A lower EC50 value indicates higher potency, while a higher CC50 value suggests lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Virus Cell Line This compound (Favipiravir) EC50 (µM) Remdesivir EC50 (µM) Reference
SARS-CoV-2Vero E661.880.77[6][7]
Human Coronavirus NL63 (HCoV-NL63)LLC-MK2>1000.3806[8]
Ebola Virus (EBOV)Huh-7670.086[7][9]
Influenza A Virus (H1N1)MDCK0.13 - 0.48 µg/mL*Not widely reported for influenza[6]

*Note: Original data in µg/mL.

Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). These factors are crucial for establishing appropriate dosing regimens.

Pharmacokinetic Parameter This compound (Favipiravir) Remdesivir Reference
Administration OralIntravenous[2][4]
Bioavailability High (oral)Not orally bioavailable[2][4]
Metabolism Metabolized intracellularly to its active triphosphate form (T-705-RTP). Primarily metabolized by aldehyde oxidase and xanthine oxidase.Metabolized intracellularly to its active triphosphate form (RDV-TP).[2][4]
Elimination Half-life 2 - 5.5 hoursParent drug: ~1 hour; Active metabolite (GS-441524): ~27 hours[4]
Excretion Primarily via urine as metabolites.Primarily via urine as metabolites.[2][4]

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy and safety of both this compound and Remdesivir, particularly in the context of COVID-19. The results have been varied, with some studies showing benefit in specific patient populations.

A retrospective cohort study comparing Remdesivir and Favipiravir in hospitalized patients with moderate to severe COVID-19 pneumonia found no significant difference in 29-day mortality between the two groups (25.5% for Remdesivir vs. 27.5% for Favipiravir).[6] Similarly, a systematic review and meta-analysis of 28 studies concluded that neither Remdesivir nor Favipiravir had a significant effect on mortality, intensive care unit admissions, or duration of hospitalization for COVID-19 patients.[10]

However, another observational study suggested that both therapies showed promise in reducing the mortality rate and recovery time, particularly in patients with mild-to-moderate disease.[6][11] In this study, the mortality rate in critical COVID-19 patients was 22% in the Remdesivir group and 8% in the Favipiravir group.[11]

Clinical Outcome This compound (Favipiravir) Remdesivir Reference
Time to Viral Clearance (COVID-19, mild) Median: 10 days (IQR: 6-12)Not directly compared in this study[12]
Time to Clinical Improvement (COVID-19, mild to moderate) Median: 6.0 daysMedian: 10.0 days (Standard of Care)[13]
29-Day Mortality (COVID-19, moderate to severe) 27.5%25.5%[6]
Common Adverse Events Hyperuricemia, diarrhea, nausea, increased liver enzymes.[14]Nausea, increased liver enzymes (ALT, AST).[15][14][15]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This assay is a standard method to quantify the titer of neutralizing antibodies to a virus and can be adapted to assess the inhibitory effect of antiviral compounds.

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound (this compound or Remdesivir) in a virus diluent.

  • Virus-Compound Incubation: Mix a standard amount of virus with each dilution of the compound and incubate for 1-2 hours at 37°C to allow the compound to neutralize the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

50% Tissue Culture Infectious Dose (TCID50) Assay for Antiviral Activity

The TCID50 assay determines the virus titer that causes a cytopathic effect (CPE) in 50% of the infected cell cultures. It can be adapted to measure the inhibitory effect of antiviral drugs.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line.

  • Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a constant amount of virus (typically 100 TCID50).

  • Infection: Add the virus-compound mixtures to the cell monolayers.

  • Incubation: Incubate the plate for several days, observing daily for the development of CPE.

  • CPE Scoring: Score each well as positive or negative for CPE.

  • Calculation: The Reed-Muench or Spearman-Kärber method is used to calculate the TCID50. The EC50 of the antiviral compound is the concentration that inhibits CPE in 50% of the wells compared to the virus control.[16][17]

Signaling Pathways and Experimental Workflows

This compound (Favipiravir) Intracellular Activation and Mechanism of Action

Favipiravir_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral RNA Replication Favipiravir This compound (Favipiravir) Favipiravir_intra Favipiravir Favipiravir->Favipiravir_intra Cellular Uptake Favipiravir_RMP Favipiravir-RMP Favipiravir_intra->Favipiravir_RMP Ribosylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->Viral_RdRp Inhibits Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Synthesizes Lethal_Mutagenesis Lethal Mutagenesis Viral_RdRp->Lethal_Mutagenesis Incorporation of Favipiravir-RTP leads to Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Incorporation of Favipiravir-RTP leads to

Caption: Intracellular activation and mechanism of action of this compound (Favipiravir).

Remdesivir Intracellular Activation and Mechanism of Action

Remdesivir_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral RNA Replication Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Remdesivir_Ala Alanine Metabolite Remdesivir_intra->Remdesivir_Ala Esterase Cleavage Remdesivir_MP Remdesivir-MP Remdesivir_Ala->Remdesivir_MP Phosphoramidase Cleavage Remdesivir_TP Remdesivir-TP (Active Form) Remdesivir_MP->Remdesivir_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->Viral_RdRp Inhibits Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Synthesizes Delayed_Termination Delayed Chain Termination Viral_RdRp->Delayed_Termination Incorporation of Remdesivir-TP leads to

Caption: Intracellular activation and mechanism of action of Remdesivir.

Cellular Signaling Pathways Affected by this compound (Favipiravir)

Favipiravir_Signaling Favipiravir This compound (Favipiravir) PI3K PI3K Favipiravir->PI3K Modulates AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Apoptosis_Modulation Modulation of Apoptosis-Regulatory Genes pAKT->Apoptosis_Modulation Leads to Cell_Survival Promotes Cell Survival Apoptosis_Modulation->Cell_Survival Viral_Replication Viral Replication Cell_Survival->Viral_Replication May indirectly affect

Caption: Cellular signaling pathways modulated by this compound (Favipiravir).[18][19]

Cellular Signaling Pathways Affected by Remdesivir

Remdesivir_Signaling Remdesivir Remdesivir AMPK AMPK Remdesivir->AMPK STAT3 STAT3 Remdesivir->STAT3 p38_MAPK p38 MAPK Remdesivir->p38_MAPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation (Activation) pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation (Inhibition) pp38_MAPK p-p38 MAPK p38_MAPK->pp38_MAPK Phosphorylation (Activation) Viral_Reactivation Oncogenic Herpesvirus Reactivation pAMPK->Viral_Reactivation pSTAT3->Viral_Reactivation pp38_MAPK->Viral_Reactivation

Caption: Cellular signaling pathways modulated by Remdesivir.[18][20]

References

Head-to-Head Comparison: Molnupiravir vs. Favipiravir in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested comparison: Initial searches for "Tirfipiravir" yielded minimal publicly available information, with only a reference to a Chinese patent application for a nucleoside compound. Due to the lack of accessible preclinical and clinical data, a direct, evidence-based comparison with Molnupiravir as requested is not feasible at this time. Therefore, this guide provides a comprehensive head-to-head comparison of Molnupiravir and a well-documented antiviral agent, Favipiravir, for which direct comparative clinical trial data exists.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Molnupiravir and Favipiravir. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate a clear understanding of their respective profiles.

Mechanism of Action

Both Molnupiravir and Favipiravir are orally bioavailable prodrugs that, once activated within the host cell, target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. However, their precise mechanisms of inducing viral error catastrophe differ.

Molnupiravir: Following oral administration, Molnupiravir is rapidly hydrolyzed to its active form, β-D-N4-hydroxycytidine (NHC).[1][2] NHC is then phosphorylated intracellularly to NHC-triphosphate (NHC-TP).[1] NHC-TP acts as a competitive substrate for the viral RdRp and is incorporated into the nascent viral RNA strand.[1][2] The incorporated NHC can exist in two tautomeric forms, one of which mimics cytidine and the other uridine.[1] This leads to widespread mutations during subsequent rounds of viral replication, a process termed "lethal mutagenesis" or "viral error catastrophe," ultimately resulting in the production of non-viable virus particles.[1][2]

Favipiravir: Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4][5] Favipiravir-RTP is recognized as a purine analog by the viral RdRp and is incorporated into the growing viral RNA chain.[3][6] The incorporation of favipiravir-RTP can lead to either chain termination of the nascent RNA strand or induce lethal mutagenesis by causing misincorporations in the viral genome.[3][6][7] This disruption of viral RNA synthesis and fidelity ultimately inhibits viral replication.[3][4]

Antiviral Mechanism of Action cluster_molnupiravir Molnupiravir Pathway cluster_favipiravir Favipiravir Pathway MOL Molnupiravir (Prodrug) NHC NHC (Active Metabolite) MOL->NHC Hydrolysis NHC_TP NHC-TP (Active Form) NHC->NHC_TP Phosphorylation RdRp_M Viral RdRp NHC_TP->RdRp_M Competitive Substrate RNA_M Viral RNA with Incorporated NHC RdRp_M->RNA_M Incorporation Mutagenesis Lethal Mutagenesis (Error Catastrophe) RNA_M->Mutagenesis FAV Favipiravir (Prodrug) FAV_RTP Favipiravir-RTP (Active Form) FAV->FAV_RTP Phosphoribosylation & Phosphorylation RdRp_F Viral RdRp FAV_RTP->RdRp_F Competitive Substrate RNA_F Viral RNA with Incorporated Favipiravir-RTP RdRp_F->RNA_F Incorporation Termination Chain Termination RNA_F->Termination Mutagenesis_F Lethal Mutagenesis RNA_F->Mutagenesis_F

Figure 1: Mechanism of Action for Molnupiravir and Favipiravir.

Preclinical Data

Both Molnupiravir and Favipiravir have demonstrated broad-spectrum antiviral activity in preclinical studies against a range of RNA viruses.

ParameterMolnupiravirFavipiravir
In Vitro Activity Potent activity against SARS-CoV-2 and its variants, MERS-CoV, and other coronaviruses.[8][9]Activity against influenza viruses, Ebola virus, Lassa virus, and SARS-CoV-2.[6]
Animal Models Shown to inhibit SARS-CoV-2 replication in ferret, hamster, and mouse models.[10]Efficacy demonstrated in mouse models of influenza and hamster models of SARS-CoV-2.[6]
Resistance Profile High barrier to resistance development observed in preclinical studies.[1]Apparent lack of generation of resistant viruses has been noted as a key feature.

Clinical Efficacy: Head-to-Head Comparison

A randomized, open-label, parallel-group, multicenter trial in Thailand provided a direct comparison of the efficacy and safety of Molnupiravir and Favipiravir in at-risk outpatients with mild to moderate COVID-19.[11][12]

Table 1: Key Efficacy Outcomes from the Thailand Head-to-Head Trial [11][12]

Outcome (by Day 29)Molnupiravir (n=487)Favipiravir (n=490)p-value
Pulmonary Involvement 0% (0/483)1% (5/482)0.021
All-Cause Death 0% (0/483)<1% (1/482)-
COVID-19 Related Hospitalization <1% (1/483)1% (3/482)-

The study concluded that Favipiravir and Molnupiravir had a similar efficacy and safety profile in this patient population with a high vaccination rate.[11][12]

Safety and Tolerability

Table 2: Safety Profile from the Thailand Head-to-Head Trial [11][12]

Adverse EventMolnupiravir (n=487)Favipiravir (n=490)
Treatment-Related Adverse Event 1% (5/483)1% (4/486)
Serious Adverse Event 1% (4/483)1% (4/486)

In other clinical trials, both drugs were generally well-tolerated. Common side effects for Molnupiravir included diarrhea, nausea, and dizziness.[13] For Favipiravir, elevated liver enzymes, gastrointestinal discomfort, and hyperuricemia have been reported.[3]

Experimental Protocols

Thailand Head-to-Head Clinical Trial (Molnupiravir vs. Favipiravir)
  • Study Design: An open-label, parallel-group, multicenter, randomized controlled trial.[11][12]

  • Participants: Outpatients with mild to moderate COVID-19 and at least one risk factor for severe disease. A total of 977 participants were enrolled.[11][12]

  • Intervention:

    • Molnupiravir group: Received oral Molnupiravir.

    • Favipiravir group: Received oral Favipiravir (standard of care).[11]

  • Randomization: Participants were randomly assigned in a 1:1 ratio to either the Molnupiravir or Favipiravir arm.[11]

  • Primary Endpoint: Pulmonary involvement by Day 29, defined by the presence of at least two of the following: dyspnea, oxygen saturation <92%, or imaging findings consistent with pneumonia.[11][12]

  • Follow-up: Remote symptom assessment via phone calls on Days 6, 15, and 29.[11]

Head_to_Head_Trial_Workflow Start Enrollment of At-Risk Outpatients with Mild-to-Moderate COVID-19 (n=977) Randomization 1:1 Randomization Start->Randomization Molnupiravir_Arm Molnupiravir Treatment Arm (n=487) Randomization->Molnupiravir_Arm Favipiravir_Arm Favipiravir Treatment Arm (n=490) Randomization->Favipiravir_Arm FollowUp_M Follow-up (Days 6, 15, 29) Molnupiravir_Arm->FollowUp_M FollowUp_F Follow-up (Days 6, 15, 29) Favipiravir_Arm->FollowUp_F Endpoint Primary Endpoint Assessment: Pulmonary Involvement by Day 29 FollowUp_M->Endpoint FollowUp_F->Endpoint

Figure 2: Workflow of the Head-to-Head Clinical Trial.
MOVe-OUT Phase 3 Trial (Molnupiravir)

  • Study Design: A global, Phase 3, randomized, placebo-controlled, double-blind trial.

  • Participants: Nonhospitalized adults with mild-to-moderate COVID-19 who had symptom onset within 5 days and at least one risk factor for severe disease.[14] A total of 1433 patients were randomized.[14]

  • Intervention:

    • Molnupiravir group: Received 800 mg of Molnupiravir orally every 12 hours for 5 days.[14]

    • Placebo group: Received a matching placebo.[14]

  • Primary Endpoint: The incidence of all-cause hospitalization or death through day 29.[14]

Phase 3 Trial of Coronavir (Favipiravir)
  • Study Design: An open-label, randomized, active-controlled trial.[15]

  • Participants: Patients aged 18-60 years with mild to moderate COVID-19, confirmed by PCR, with symptom onset no more than 6 days prior to randomization, and no previous antiviral therapy for COVID-19.[15]

  • Intervention:

    • Favipiravir group: Received a loading dose of 1800 mg twice daily on Day 1, followed by 800 mg twice daily on Days 2-10.[15]

    • Control group: Received standard of care, which included either umifenovir + intranasal interferon alpha-2b or hydroxychloroquine.[15]

  • Randomization: Patients were randomly assigned at a 2:1 ratio to receive either favipiravir or standard of care.[15]

Summary and Conclusion

Both Molnupiravir and Favipiravir are orally administered antiviral agents that function as prodrugs to inhibit viral RNA-dependent RNA polymerase, leading to the suppression of viral replication. Their primary mechanism involves inducing errors in the viral genome.

Direct head-to-head clinical trial data suggests that Molnupiravir and Favipiravir have similar efficacy and safety profiles in a vaccinated population of outpatients with mild to moderate COVID-19.[11][12] The choice between these agents may depend on factors such as local regulatory approval, availability, cost, and specific patient characteristics.

Further research, including larger and more diverse patient populations, is necessary to fully delineate the comparative effectiveness of these two antiviral agents in different clinical settings and against emerging viral variants.

References

Validating the In Vitro Promise of Tirfipiravir: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of an antiviral candidate from a promising in vitro profile to a validated in vivo therapeutic is a critical and often challenging phase in drug development. This guide provides a comprehensive comparison of the in vivo activity of Tirfipiravir (also known as Favipiravir or T-705), validating its in vitro potential against several key RNA viruses. By presenting supporting experimental data alongside that of established antiviral agents, this document aims to offer an objective resource for researchers in the field.

In Vitro Activity: A Foundation of Broad-Spectrum Antiviral Action

This compound is a prodrug that, once metabolized intracellularly to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). This mechanism of action, which involves either chain termination or lethal mutagenesis of the viral genome, underpins its broad-spectrum activity against a range of RNA viruses.[1] The in vitro efficacy of this compound has been demonstrated against influenza viruses, coronaviruses, and filoviruses.

For a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound and comparator antivirals against various viruses.

DrugVirusCell LineIC50 / EC50 (µM)Reference
This compound (Favipiravir) Influenza A/NWS/33 (H1N1)MDCK1.4 - 4.3[2]
Influenza A/Victoria/3/75 (H3N2)MDCK1.4 - 4.3[2]
Influenza A/Duck/MN/1525/81 (H5N1)MDCK1.4 - 4.3[2]
SARS-CoV-2Vero E661.88[3]
SARS-CoV-2Vero E6>100[3]
SARS-CoV-2Vero-E629.9 (µg/mL)[4]
Molnupiravir SARS-CoV-2Vero0.3[5]
SARS-CoV-2Calu-30.08[5]
SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, etc.)Vero E60.28 - 5.50[6]
Oseltamivir Influenza A (H1N1)MDCK0.0008 - >35[7]
Influenza A (H3N2)MDCK0.0008 - >35[7]
Influenza BMDCK0.0008 - >35[7]

In Vivo Validation: Translating In Vitro Efficacy to Animal Models

The true test of an antiviral's potential lies in its performance within a living organism. In vivo studies are crucial for assessing not only efficacy but also pharmacokinetics and safety. This compound has been evaluated in various animal models against several pathogenic RNA viruses, demonstrating a dose-dependent protective effect.

Comparative In Vivo Efficacy

The following tables summarize the key findings from in vivo studies comparing this compound with other antiviral agents.

Table 2.1: In Vivo Efficacy Against Influenza Virus (Mouse Model)

Treatment GroupVirus StrainDosing RegimenSurvival Rate (%)Key FindingsReference
This compound A/NWS/33 (H1N1)25-100 mg/kg/day (oral, bid)30-70Dose-dependent protection.[2]
Oseltamivir A/NWS/33 (H1N1)25-100 mg/kg/day (oral, bid)0No protection at tested doses.[2]
This compound + Oseltamivir A/Duck/MN/1525/81 (H5N1)20 mg/kg/day (T) + 10-40 mg/kg/day (O)60-80Synergistic effect observed with combination of ineffective doses.[2]

Table 2.2: In Vivo Efficacy Against SARS-CoV-2 (Syrian Hamster Model)

Treatment GroupDosing RegimenViral Load Reduction in Lungs (log10 TCID50/mg)Key FindingsReference
This compound (Low Dose) 300 mg/kg/day loading, then 150 mg/kg/day0.6Mild reduction in viral titers.[8]
This compound (High Dose) 600 mg/kg/day loading, then 300 mg/kg/day4.0Significant reduction in infectious virus titers and improved lung histopathology.[8]
Hydroxychloroquine N/ANo reductionLacked antiviral activity.[8]

Table 2.3: In Vivo Efficacy Against Ebola Virus (Cynomolgus Macaque Model)

Treatment GroupDosing Regimen (IV, bid)Survival Rate (%) at Day 21Key FindingsReference
Untreated Control -0100% mortality within 10 days.[9]
This compound (100 mg/kg) Loading: 200 mg/kg; Maintenance: 100 mg/kg0No improvement in survival.[9]
This compound (150 mg/kg) Loading: 250 mg/kg; Maintenance: 150 mg/kg40Extended survival.[9]
This compound (180 mg/kg) Loading: 250 mg/kg; Maintenance: 180 mg/kg60Dose-dependent increase in survival; inhibited viral replication.[9]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and reproducible experimental designs are the cornerstone of robust scientific validation. Below are the methodologies for the key in vivo experiments cited in this guide.

Influenza Virus Infection in Mice
  • Animal Model: Female BALB/c mice.

  • Virus Challenge: Intranasal inoculation with approximately 10^4.5 to 10^5.0 CCID50 of influenza virus strains A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), or A/Duck/MN/1525/81 (H5N1).[2]

  • Treatment: Oral gavage administration of this compound and/or Oseltamivir twice daily for 5 to 7 days, commencing 24 hours post-infection.[2]

  • Outcome Measures: Survival rates, mean day to death, and body weight changes were monitored daily.

SARS-CoV-2 Infection in Syrian Hamsters
  • Animal Model: Female Syrian hamsters (6-10 weeks old).

  • Virus Challenge: Intranasal inoculation with 50 µL containing 2×10^6 TCID50 of SARS-CoV-2.[10]

  • Treatment: Drug treatment was initiated 1 hour before infection. This compound was administered twice daily by oral gavage, with a loading dose on the first day followed by maintenance doses on subsequent days until sacrifice.[8][10]

  • Outcome Measures: Viral RNA levels in lungs, ileum, and stool were quantified by RT-qPCR. Infectious virus load in the lung was determined by TCID50 assay. Lung histopathology was also assessed.[8][10]

Ebola Virus Infection in Cynomolgus Macaques
  • Animal Model: Mauritian cynomolgus macaques (Macaca fascicularis).

  • Virus Challenge: Intramuscular injection with 1,000 focus-forming units of Ebola virus Gabon 2001 strain.[9]

  • Treatment: Intravenous administration of this compound twice daily, starting with a loading dose 2 days prior to infection and continuing with maintenance doses for 14 days.[9]

  • Outcome Measures: Survival was monitored for 21 days. Viral load in plasma was quantified.

Visualizing the Path to Validation

To further clarify the experimental processes and the mechanism of this compound, the following diagrams have been generated.

InVivo_Validation_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_post_infection Post-Infection Monitoring & Analysis Animal_Model Animal Model Selection (e.g., Mouse, Hamster, Macaque) Acclimatization Acclimatization Animal_Model->Acclimatization Virus_Challenge Virus Challenge (Route & Dose Specific) Acclimatization->Virus_Challenge Treatment_Group Treatment Group (this compound) Virus_Challenge->Treatment_Group Comparator_Group Comparator Group (e.g., Molnupiravir, Oseltamivir) Virus_Challenge->Comparator_Group Placebo_Group Placebo/Vehicle Control Virus_Challenge->Placebo_Group Dosing Dosing Regimen (Dose, Frequency, Duration) Treatment_Group->Dosing Comparator_Group->Dosing Placebo_Group->Dosing Monitoring Clinical Monitoring (Survival, Weight, Symptoms) Dosing->Monitoring Viral_Load Viral Load Quantification (e.g., RT-qPCR, TCID50) Monitoring->Viral_Load Pathology Histopathology Viral_Load->Pathology Data_Analysis Data Analysis & Comparison Pathology->Data_Analysis

Caption: Experimental workflow for in vivo validation of antiviral candidates.

Tirfipiravir_Mechanism This compound This compound (Prodrug) Host_Cell Host Cell This compound->Host_Cell Enters T_RTP This compound-RTP (Active Form) Host_Cell->T_RTP Metabolizes to Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) T_RTP->Viral_RdRp Targets Viral_RNA_Replication Viral RNA Replication T_RTP->Viral_RNA_Replication Inhibits via Viral_RdRp->Viral_RNA_Replication Mediates Chain_Termination RNA Chain Termination Viral_RNA_Replication->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA_Replication->Lethal_Mutagenesis Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Lethal_Mutagenesis->Inhibition

Caption: Proposed mechanism of action of this compound.

References

Navigating Nucleoside Analog Resistance: A Comparative Analysis of Tirfipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains poses a significant challenge to the efficacy of antiviral therapies. Tirfipiravir (also known as T-705 or Favipiravir), a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses, is a critical tool in the antiviral arsenal.[1] Understanding its cross-resistance profile with other nucleoside analogs is paramount for developing robust treatment strategies and anticipating potential therapeutic limitations. This guide provides a comparative overview of this compound's cross-resistance profile, supported by available experimental data and detailed methodologies.

Mechanism of Action of this compound

This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2] T-705-RTP functions as a purine analog, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand by the viral RdRp.[2] This incorporation can lead to two primary antiviral outcomes: chain termination, halting further RNA synthesis, or lethal mutagenesis, where the incorporated analog induces a high rate of mutations in the viral genome, rendering the progeny virions non-viable.[2]

This compound Mechanism of Action cluster_virus Viral Replication This compound This compound (Prodrug) T705_RMP T-705-RMP This compound->T705_RMP Host Kinases T705_RDP T-705-RDP T705_RMP->T705_RDP Host Kinases T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->Viral_RdRp Incorporation Viral_RNA Viral RNA Synthesis Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_RdRp->Lethal_Mutagenesis Tirfipiravir_Ext This compound (Extracellular) Tirfipiravir_Ext->this compound Cellular Uptake

Fig. 1: Mechanism of action of this compound.

Cross-Resistance Profile of this compound

Data on cross-resistance between this compound and other nucleoside analogs is primarily derived from studies on influenza virus and Chikungunya virus. The development of resistance to this compound is often associated with specific mutations in the viral RdRp.

Table 1: Summary of this compound Cross-Resistance Data

VirusThis compound-Resistant Mutant (Mutation)Other Nucleoside Analog TestedCross-Resistance Observed?Fold-Change in EC50/IC50 (Resistant vs. Wild-Type)Reference
Influenza A Virus (H1N1) Eng195 (PB1 K229R + PA P653L)RibavirinNo No significant change in susceptibility to Ribavirin was observed for the double mutant.[3][4]
Chikungunya Virus CHIKV (nsP4 K291R)T-1105 (a this compound analog)YesThe K291R mutation conferred low-level resistance to both this compound and T-1105.[5]
Enterovirus 71 S121N in 3D polymeraseNot specifiedN/A (Resistance to favipiravir conferred)N/A[6]

Note: N/A indicates that specific quantitative data or cross-resistance testing with other nucleoside analogs was not reported in the cited study.

The key finding from influenza virus studies is that a well-characterized this compound-resistant mutant, harboring the K229R substitution in the PB1 subunit of the RdRp, did not exhibit cross-resistance to ribavirin.[4] This suggests that the mechanism of resistance to this compound may be specific and not confer broad resistance to all nucleoside analogs. The K229R mutation is located in the highly conserved motif F of the RdRp.[3]

In Chikungunya virus, a K291R mutation in the nsP4 protein (the RdRp) was identified as the primary determinant of resistance to this compound.[5] This mutation is also located in a highly conserved region of the polymerase, suggesting a potential for a similar resistance mechanism across different viruses.[7]

Experimental Protocols

The following sections detail the methodologies for generating and characterizing drug-resistant viruses and assessing cross-resistance.

In Vitro Generation of this compound-Resistant Viruses

A standard method for selecting drug-resistant virus variants involves serial passage in cell culture in the presence of the antiviral agent.

Protocol:

  • Cell and Virus Preparation:

    • Culture a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) to confluence in 48-well plates.

    • Prepare a high-titer stock of the wild-type virus.

  • Serial Passage with Increasing Drug Concentration:

    • Infect the confluent cell monolayers with the wild-type virus at a specific multiplicity of infection (MOI), for instance, an MOI of 10 PFU/cell.[8]

    • After viral adsorption, replace the inoculum with a culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 µM for the initial passage).[8]

    • Incubate the infected cells until a cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • For the subsequent passage, use an aliquot of the harvested supernatant to infect fresh cell monolayers.

    • Gradually increase the concentration of this compound in the culture medium with each passage.

  • Isolation and Characterization of Resistant Clones:

    • After a predetermined number of passages (e.g., 10-14), plaque-purify individual viral clones from the resistant population.

    • Sequence the genome of the resistant clones to identify potential resistance-conferring mutations, typically within the gene encoding the viral polymerase.

Experimental Workflow for Generating Resistant Virus cluster_workflow In Vitro Resistance Selection Start Start with Wild-Type Virus Infect_Cells Infect Host Cells Start->Infect_Cells Add_Drug_P1 Add Low Concentration of this compound (Passage 1) Infect_Cells->Add_Drug_P1 Incubate_CPE Incubate until CPE is observed Add_Drug_P1->Incubate_CPE Harvest_Virus_P1 Harvest Progeny Virus Incubate_CPE->Harvest_Virus_P1 Passage_Loop Repeat for Multiple Passages Harvest_Virus_P1->Passage_Loop Infect_Cells_Next Infect Fresh Cells Passage_Loop->Infect_Cells_Next Yes Isolate_Clones Plaque Purify Resistant Clones Passage_Loop->Isolate_Clones No (End of Passages) Increase_Drug Increase this compound Concentration Infect_Cells_Next->Increase_Drug Increase_Drug->Incubate_CPE Sequence Sequence Viral Genome to Identify Mutations Isolate_Clones->Sequence Resistant_Virus Characterized Resistant Virus Sequence->Resistant_Virus

Fig. 2: Workflow for generating drug-resistant viruses.
Plaque Reduction Assay for Cross-Resistance Testing

The plaque reduction assay is a functional method to determine the susceptibility of a virus to an antiviral compound.

Protocol:

  • Cell Seeding:

    • Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Incubation with Antiviral:

    • Prepare serial dilutions of the antiviral compounds (this compound and other nucleoside analogs) in a virus growth medium.

    • Prepare a standardized dilution of the wild-type and resistant virus stocks to yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

    • Mix equal volumes of the virus dilution and each antiviral dilution and incubate for a specified period (e.g., 1 hour at 37°C) to allow the drug to interact with the virus.

  • Infection and Overlay:

    • Wash the cell monolayers and inoculate them with the virus-drug mixtures.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentration of the antiviral drug. This overlay restricts the spread of progeny virions, leading to the formation of localized plaques.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

    • Fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The viable cells will stain, leaving the plaques (areas of cell death) as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

    • Determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

    • The fold-change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Conclusion

The available data, though not exhaustive, suggests that resistance to this compound is conferred by specific mutations in the viral RdRp and may not systematically lead to cross-resistance with other nucleoside analogs like ribavirin. This highlights the nuanced nature of antiviral resistance and underscores the importance of continued surveillance and characterization of resistant strains. The experimental protocols outlined in this guide provide a framework for conducting further cross-resistance studies to expand our understanding of the resistance profiles of this compound and other critical antiviral agents. Such knowledge is indispensable for the strategic development of combination therapies and the management of antiviral resistance in the clinical setting.

References

Efficacy of Antiviral Agents Against Favipiravir-Resistant Viral Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current understanding of Favipiravir resistance and the efficacy of alternative antiviral strategies. No direct experimental data comparing Tirfipiravir to Favipiravir-resistant strains was identified in the current body of scientific literature. This guide therefore focuses on the established mechanisms of Favipiravir action and resistance, providing a framework for evaluating potential alternative antiviral agents.

Introduction to Favipiravir and its Mechanism of Action

Favipiravir is a broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1][2][3] It functions as a prodrug, meaning it is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within the host's cells.[1][2][4][5][6] The primary target of favipiravir-RTP is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome.[1][6][7] By selectively inhibiting RdRp, favipiravir disrupts the viral life cycle.[1][7] The two main proposed mechanisms for its antiviral effect are the induction of lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA leads to an accumulation of fatal mutations, and chain termination, which halts the elongation of the viral RNA strand.[2][4][5]

The Emergence of Favipiravir Resistance

While initially believed to have a high barrier to resistance, studies have demonstrated that resistance to favipiravir can be induced in laboratory settings.[8][9][10] For influenza A virus, a key mutation, K229R, in the PB1 subunit of the RdRp has been shown to confer resistance to favipiravir.[8][9][11] This mutation is located in a highly conserved region of the polymerase, suggesting a potential for similar resistance mechanisms to emerge in other RNA viruses.[8][9][11] Interestingly, this resistance-conferring mutation can come at a cost to viral fitness, which can then be restored by a compensatory mutation, such as P653L in the PA subunit of the polymerase for influenza virus.[8][9][11]

Efficacy of Favipiravir Against Other Drug-Resistant Strains

Favipiravir has demonstrated efficacy against influenza virus strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and cap-dependent endonuclease inhibitors (e.g., baloxavir).[12] This makes it a valuable therapeutic option in cases where other treatments have failed. Studies have shown that favipiravir can protect mice from lethal infections with viruses carrying resistance mutations to both oseltamivir and baloxavir.[12]

Comparative Efficacy Data

The following tables summarize key quantitative data regarding the efficacy of favipiravir against both susceptible and resistant viral strains, as well as its activity against viruses resistant to other antivirals.

Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A Virus Strains

Virus StrainGenotypeEC50 (µM)Fold-change in EC50 (vs. Wild-Type)Reference
A(H1N1)pdm09 (Wild-Type)PA-wt/NA-wtData not available-[12]
A(H1N1)pdm09PA-I38T (Baloxavir-resistant)Data not available-[12]
A(H1N1)pdm09NA-R152K (Oseltamivir-resistant)Data not available-[12]
A(H1N1)pdm09PA-I38T/NA-R152K (Dual-resistant)Data not available-[12]

Note: While the referenced study demonstrated the in vivo efficacy of favipiravir against these strains, specific EC50 values from in vitro experiments were not provided in the abstract.

Table 2: In Vivo Efficacy of Favipiravir in a Mouse Model of Influenza A Virus Infection

Treatment GroupVirus StrainSurvival Rate (%)Reference
FavipiravirWild-Type100[12]
FavipiravirPA-I38T (Baloxavir-resistant)100[12]
FavipiravirNA-R152K (Oseltamivir-resistant)100[12]
FavipiravirPA-I38T/NA-R152K (Dual-resistant)100[12]
OseltamivirAll strains0[12]
BaloxavirPA-I38T and PA-I38T/NA-R152K0[12]

Experimental Protocols

Generation of Recombinant Viruses

Recombinant A(H1N1)pdm09 viruses possessing specific mutations (NA-R152K, PA-I38T, or both) were generated using a plasmid-based reverse genetics system.[12] This method involves the co-transfection of plasmids encoding the eight viral RNA segments and polymerase and nucleoprotein expression plasmids into host cells (e.g., HEK293T cells). The supernatant containing the rescued viruses is then harvested and propagated in appropriate cell lines (e.g., Madin-Darby canine kidney (MDCK) cells).

In Vitro Antiviral Assays

The antiviral activity of compounds is typically assessed using plaque reduction assays, yield reduction assays, or focus inhibition assays in cell culture.[7][13] For a plaque reduction assay, confluent monolayers of cells (e.g., MDCK) are infected with the virus in the presence of varying concentrations of the antiviral drug. After an incubation period, the cells are stained, and the number of plaques (zones of cell death) is counted to determine the drug concentration that inhibits plaque formation by 50% (EC50).

In Vivo Efficacy Studies

Animal models, such as mice or ferrets, are used to evaluate the in vivo efficacy of antiviral drugs.[10][12] Animals are infected with a lethal dose of the virus and then treated with the antiviral drug or a placebo. Key endpoints include survival rates, changes in body weight, and viral titers in various organs (e.g., lungs).

Visualizing Mechanisms and Workflows

Mechanism of Action of Favipiravir

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Targets Inhibition Inhibition Mutagenesis Lethal Mutagenesis Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Inhibition->Viral_RNA Blocks Elongation (Chain Termination) Mutagenesis->Viral_RNA Induces Errors

Caption: Mechanism of action of Favipiravir within a host cell.

Development of Favipiravir Resistance in Influenza Virus

Favipiravir_Resistance cluster_virus Influenza Virus Polymerase Complex WT_RdRp Wild-Type RdRp (PB1, PB2, PA) Viral_Replication Viral Replication WT_RdRp->Viral_Replication Enables Resistant_RdRp Resistant RdRp (PB1 K229R) Reduced_Fitness Reduced Viral Fitness Resistant_RdRp->Reduced_Fitness Leads to Compensated_RdRp Compensated Resistant RdRp (PB1 K229R + PA P653L) Restored_Fitness Restored Viral Fitness Compensated_RdRp->Restored_Fitness Results in Favipiravir Favipiravir Treatment Favipiravir->WT_RdRp Inhibits Favipiravir->Resistant_RdRp Ineffective against Reduced_Fitness->Compensated_RdRp Selection for compensatory mutation Restored_Fitness->Viral_Replication Enables

Caption: Evolutionary pathway to Favipiravir resistance in influenza virus.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Virus_Generation Generate Recombinant Resistant Virus Strains Cell_Culture Infect Cell Cultures (e.g., MDCK) Virus_Generation->Cell_Culture Animal_Infection Infect Animal Model (e.g., Mice) Virus_Generation->Animal_Infection Use generated virus strains Drug_Treatment_vitro Treat with Antiviral (Varying Concentrations) Cell_Culture->Drug_Treatment_vitro Plaque_Assay Plaque Reduction Assay Drug_Treatment_vitro->Plaque_Assay EC50_Determination Determine EC50 Value Plaque_Assay->EC50_Determination Drug_Treatment_vivo Treat with Antiviral Animal_Infection->Drug_Treatment_vivo Monitor_Endpoints Monitor Survival, Weight Loss, and Viral Titers Drug_Treatment_vivo->Monitor_Endpoints Efficacy_Assessment Assess In Vivo Efficacy Monitor_Endpoints->Efficacy_Assessment

Caption: General experimental workflow for antiviral efficacy testing.

Conclusion

While information regarding "this compound" is not available, the study of favipiravir provides a valuable model for understanding the mechanisms of action and resistance to broad-spectrum antiviral agents. Favipiravir's efficacy against strains resistant to other antivirals highlights its clinical importance. The development of resistance through mutations in the viral RdRp underscores the need for ongoing surveillance and the development of new antiviral therapies with different mechanisms of action. Future research should focus on identifying and evaluating novel compounds that can overcome existing resistance mechanisms to ensure a robust arsenal against emerging and evolving viral threats.

References

Comparing the safety profiles of Tirfipiravir and other antivirals

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Safety Profiles of Novel Antiviral Agents

A detailed guide for researchers and drug development professionals on the safety profiles of Favipiravir, Remdesivir, and Molnupiravir. This guide includes a summary of adverse event data, an overview of safety assessment methodologies in clinical trials, and visualizations of key experimental and logical workflows.

Note on Tirfipiravir: As of late 2025, publicly available data from clinical trials regarding the safety and efficacy of this compound, a nucleoside compound identified as an antiviral agent against influenza and coronaviruses, is not available. Therefore, a direct comparison of its safety profile with other antivirals is not currently feasible. This guide will focus on a comparative analysis of other prominent antiviral agents for which substantial safety data has been published.

Overview of Safety Profiles

The rapid development of antiviral therapeutics has been crucial in addressing global health crises. Understanding the safety profiles of these agents is paramount for their effective and safe use. This guide provides a comparative analysis of the safety data for three key antiviral drugs: Favipiravir, Remdesivir, and Molnupiravir, based on findings from clinical trials and post-marketing surveillance.

Quantitative Safety Data Summary

The following tables summarize the reported adverse events (AEs) for Favipiravir, Remdesivir, and Molnupiravir from various clinical studies. It is important to note that the incidence rates of AEs can vary depending on the patient population, disease severity, and study design.

Table 1: Common Adverse Events (Reported in ≥1% of Patients)

Adverse Event CategoryFavipiravirRemdesivirMolnupiravir
Gastrointestinal Diarrhea, Nausea, Vomiting, Abdominal Pain[1]Nausea[2], DiarrheaDiarrhea, Nausea, Dizziness
Hepatic Increased ALT/AST (liver enzymes)[1][3]Increased ALT/AST[2]-
Metabolic Hyperuricemia (increased uric acid)[1][4]--
Neurological -Headache-
Dermatological -RashRash[5]
Hematological Neutropenia, Thrombocytopenia[1]--

Table 2: Serious Adverse Events and Other Safety Concerns

Safety ConcernFavipiravirRemdesivirMolnupiravir
Serious Adverse Events Generally low incidence (around 0.4% in some studies)[4][6].Acute Kidney Injury, Hypotension, Serious Infusion-Related Reactions[7].Serious adverse events occurred in 7% of subjects in the MOVe-OUT trial, with most being COVID-19 related[8].
Teratogenicity/Embryo-fetal Toxicity Known teratogenic and embryotoxic effects in animal studies. Contraindicated in pregnancy[9].Limited data, but advised to be used during pregnancy only if the potential benefit justifies the potential risk.May cause fetal harm based on animal studies. Not recommended for use during pregnancy[8].
Bone and Cartilage Toxicity --Observed in animal studies, not authorized for use in patients under 18 years of age[8].
Mutagenicity --Potential for mutagenicity is a concern, though the risk to patients is considered low for the short treatment course[10].

Experimental Protocols for Safety Assessment

The safety of antiviral drugs is rigorously evaluated throughout the drug development process, from preclinical studies to post-marketing surveillance.

Preclinical Safety Assessment

Before human trials, antiviral candidates undergo extensive preclinical testing to identify potential toxicities.

  • In Vitro Cytotoxicity Assays: These assays determine the concentration of the drug that is toxic to various human cell lines. This helps in establishing an initial therapeutic window[11].

  • Animal Toxicology Studies: Rodent and non-rodent species are used to assess the effect of the drug on various organ systems. These studies include single-dose and repeat-dose toxicity studies to identify target organs for toxicity and to determine a no-observed-adverse-effect level (NOAEL)[12]. For example, repeat-dose toxicity studies in animals for favipiravir revealed adverse effects on hematopoietic tissues and liver function, as well as testis toxicity[9]. For molnupiravir, bone and cartilage toxicity was observed in rats[8].

  • Safety Pharmacology Studies: These studies investigate the potential undesirable effects of a drug on major physiological functions, such as the cardiovascular, respiratory, and central nervous systems[13].

  • Genotoxicity and Carcinogenicity Studies: These are conducted to assess the potential of the drug to cause genetic mutations or cancer.

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, fetal development (teratogenicity), and postnatal development[14].

Clinical Trial Safety Monitoring

In human clinical trials, safety is a primary endpoint. The methodology for safety assessment is predefined in the trial protocol.

  • Adverse Event (AE) Monitoring and Reporting: All AEs experienced by trial participants are recorded, regardless of whether they are considered to be related to the study drug. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational product[15]. In the MOVe-OUT trial for molnupiravir, adverse events were those reported while subjects were on the study drug or within 14 days of its completion or discontinuation[8].

  • Laboratory Safety Tests: Blood and urine samples are collected at regular intervals to monitor for changes in hematology, clinical chemistry (including liver and kidney function tests), and other relevant biomarkers[16].

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and physical examinations are conducted to detect any clinical signs of toxicity[15].

  • Electrocardiograms (ECGs): ECGs are performed to monitor for any adverse effects on cardiac rhythm.

  • Special Populations: Safety is carefully evaluated in specific populations, such as the elderly, patients with pre-existing conditions, and, when appropriate, pediatric patients[5][7].

Visualizations

General Workflow for Antiviral Drug Safety Assessment

The following diagram illustrates the typical stages of safety assessment for an antiviral drug, from preclinical studies through to post-marketing surveillance.

Antiviral_Safety_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials cluster_postmarket Post-Marketing in_vitro In Vitro Studies (Cytotoxicity, Mechanism) animal_studies Animal Studies (Toxicology, Safety Pharmacology) in_vitro->animal_studies Initial Safety Data phase1 Phase I (Safety in Healthy Volunteers) animal_studies->phase1 IND Submission phase2 Phase II (Dose-ranging, Safety & Efficacy) phase1->phase2 phase3 Phase III (Large-scale Safety & Efficacy) phase2->phase3 approval Regulatory Review & Approval phase3->approval NDA/BLA Submission phase4 Phase IV (Post-marketing Surveillance) approval->phase4

Caption: A generalized workflow for the safety assessment of antiviral drugs.

Mechanism of Action of Favipiravir

The following diagram illustrates the proposed mechanism of action for Favipiravir, which involves its conversion to an active form that inhibits the viral RNA-dependent RNA polymerase (RdRp).

Favipiravir_MoA cluster_cell Host Cell favipiravir Favipiravir (Prodrug) favipiravir_rtp Favipiravir-RTP (Active Form) favipiravir->favipiravir_rtp Intracellular Metabolism rdRp Viral RNA-dependent RNA Polymerase (RdRp) favipiravir_rtp->rdRp Targets inhibition Inhibition viral_rna Viral RNA Replication rdRp->viral_rna Catalyzes inhibition->viral_rna Blocks

References

A Comparative Guide to the Efficacy of Favipiravir and Other Antivirals Against Influenza A Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Favipiravir against various influenza A subtypes, alongside two other key antiviral agents: Oseltamivir and Baloxavir marboxil. The data presented is compiled from peer-reviewed studies to offer an objective overview for research and drug development purposes.

Mechanism of Action: A Brief Overview

Influenza A virus replication involves several key stages, each a potential target for antiviral intervention. Favipiravir, Oseltamivir, and Baloxavir marboxil each have distinct mechanisms of action:

  • Favipiravir: This drug is a broad-spectrum antiviral that targets the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[1] It is a prodrug that is intracellularly converted to its active form, favipiravir-RTP, which is recognized as a purine nucleotide by the viral RdRp.[1] Incorporation of favipiravir-RTP into the nascent viral RNA strand inhibits further elongation, thereby terminating viral replication.[1]

  • Oseltamivir: As a neuraminidase inhibitor, Oseltamivir targets the viral surface glycoprotein neuraminidase. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus to other cells.

  • Baloxavir marboxil: This antiviral targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the viral RNA polymerase complex. This "cap-snatching" mechanism is essential for the initiation of viral mRNA synthesis. By inhibiting this process, Baloxavir marboxil effectively halts viral gene transcription and replication.

Antiviral Mechanisms of Action cluster_favipiravir Favipiravir cluster_oseltamivir Oseltamivir cluster_baloxavir Baloxavir marboxil Favi Favipiravir (Prodrug) Favi_RTP Favipiravir-RTP (Active Form) Favi->Favi_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favi_RTP->RdRp Inhibits RNA_Elongation Viral RNA Elongation Termination Termination of Replication RdRp->Termination Blocks Osel Oseltamivir Neuraminidase Neuraminidase Osel->Neuraminidase Inhibits Virus_Release Virus Release Inhibition_Release Inhibition of Release Neuraminidase->Inhibition_Release Blocks Balo Baloxavir marboxil (Prodrug) Balo_Acid Baloxavir Acid (Active Form) Balo->Balo_Acid Metabolism PA_Endonuclease PA Endonuclease (Cap-snatching) Balo_Acid->PA_Endonuclease Inhibits mRNA_Synthesis Viral mRNA Synthesis Inhibition_Transcription Inhibition of Transcription PA_Endonuclease->Inhibition_Transcription Blocks

Figure 1: Mechanisms of action for Favipiravir, Oseltamivir, and Baloxavir marboxil.

Comparative In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Favipiravir, Oseltamivir, and Baloxavir acid (the active form of Baloxavir marboxil) against various influenza A subtypes. The data is primarily derived from studies utilizing Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Efficacy (EC50 in µM) Against Influenza A Subtypes

AntiviralA(H1N1)pdm09A(H3N2)Highly Pathogenic A(H5N1)
Favipiravir 4.05 ± 0.8810.32 ± 1.891.27 - 5.22
Oseltamivir 0.10 ± 0.050.42 ± 0.29Not directly compared in the same study
Baloxavir acid 0.00048 ± 0.000220.01955 ± 0.00566Not directly compared in the same study

Data for A(H1N1)pdm09 and A(H3N2) are from a direct comparative study.[2] Data for A(H5N1) for Favipiravir is from a separate study. Note the different units for Baloxavir acid (nM converted to µM for consistency in the table, original values were in nM). Lower EC50 values indicate higher potency.

Table 2: Cytotoxicity and Selectivity Index

AntiviralCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
Favipiravir MDCK> 12737 ( > 2000 µg/mL)> 3000
Oseltamivir Not reported in the same comparative studiesNot reported in the same comparative studiesNot reported in the same comparative studies
Baloxavir acid Not reported in the same comparative studiesNot reported in the same comparative studiesNot reported in the same comparative studies

CC50 for Favipiravir is based on a concentration of >2000 µg/mL.[3] The high SI for Favipiravir indicates a wide therapeutic window.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antiviral efficacy and cytotoxicity data presented above.

Plaque Reduction Assay (for EC50 Determination)

This assay is the gold standard for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

  • Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Compound Preparation: The antiviral drug is serially diluted to various concentrations.

  • Infection: The cell monolayers are washed and then infected with the virus in the presence of the different concentrations of the antiviral drug or a control (no drug).

  • Incubation: The plates are incubated for a period to allow for viral adsorption to the cells.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding drug concentration. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The number of plaques at each drug concentration is counted and compared to the control. The EC50 is the concentration of the drug that reduces the number of plaques by 50%.

Cell Viability Assay (e.g., MTT or MTS Assay for CC50 Determination)

This assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.

  • Cell Seeding: MDCK cells are seeded into 96-well plates.

  • Compound Addition: The antiviral drug is serially diluted and added to the cells.

  • Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: A tetrazolium salt solution (e.g., MTT or MTS) is added to each well.

  • Incubation: The plates are incubated for a few hours. Metabolically active (viable) cells will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • CC50 Calculation: The cell viability at each drug concentration is calculated relative to the untreated control cells. The CC50 is the concentration of the drug that reduces cell viability by 50%.

Antiviral Efficacy Assay Workflow cluster_EC50 EC50 Determination (Plaque Reduction Assay) cluster_CC50 CC50 Determination (Cell Viability Assay) cluster_SI Selectivity Index Calculation A1 Seed MDCK cells A2 Prepare virus and drug dilutions A1->A2 A3 Infect cells with virus + drug A2->A3 A4 Add semi-solid overlay with drug A3->A4 A5 Incubate and stain for plaques A4->A5 A6 Count plaques and calculate EC50 A5->A6 C1 SI = CC50 / EC50 A6->C1 B1 Seed MDCK cells B2 Add drug dilutions B1->B2 B3 Incubate B2->B3 B4 Add viability reagent (e.g., MTT) B3->B4 B5 Measure absorbance B4->B5 B6 Calculate cell viability and CC50 B5->B6 B6->C1

Figure 2: Generalized workflow for determining antiviral efficacy and selectivity.

References

Favipiravir's Preclinical Promise: A Meta-Analysis of Efficacy in Influenza Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative meta-analysis of the preclinical efficacy of Favipiravir (T-705), a broad-spectrum antiviral agent, benchmarked against the established neuraminidase inhibitor, Oseltamivir. This analysis synthesizes data from key preclinical studies in influenza virus-infected animal models, offering a comprehensive overview of experimental protocols and efficacy endpoints.

Favipiravir, a viral RNA-dependent RNA polymerase (RdRp) inhibitor, has demonstrated potent antiviral activity against a wide range of RNA viruses, including various strains of influenza A, B, and C viruses.[1][2][3] Its unique mechanism of action, which involves the selective inhibition of the viral RdRp, makes it an attractive candidate for combating influenza strains resistant to existing drug classes.[1][2] This guide delves into the preclinical data that underpins the therapeutic potential of Favipiravir, with a direct comparison to Oseltamivir, a standard-of-care antiviral for influenza.

Comparative Efficacy in Preclinical Influenza Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Favipiravir and Oseltamivir in mouse and ferret models of influenza virus infection. These models are crucial for assessing antiviral efficacy, with mice being a well-characterized model for immunological studies and ferrets offering a model that closely mimics human clinical symptoms and transmission.[4]

Table 1: Efficacy of Favipiravir vs. Oseltamivir in Mouse Models of Influenza Infection

Virus StrainAnimal ModelDrug & DosageTreatment DurationKey Efficacy EndpointsReference
Influenza A/PR/8/34 (H1N1)MiceFavipiravir: 200 mg/kg/day5 days, starting 1h post-infection100% survival[5]
Oseltamivir: 400 mg/kg/day5 days, starting 1h post-infectionProlonged survival but did not prevent death[5]
Influenza A/California/04/2009 (H1N1pdm)MiceFavipiravir: 100 mg/kg/day5 days, starting 4h post-infection100% protection from death[6]
Oseltamivir: 3 mg/kg/day5 days, starting 4h post-infectionPartial protection from death[6]
Oseltamivir-resistant Influenza A/Mississippi/3/2001 (H1N1; H275Y)MiceFavipiravir: 50 & 100 mg/kg/day5 days, starting 4h post-infection100% protection from death[6]
Oseltamivir: 100 mg/kg/day5 days, starting 4h post-infection30% protection from death[6]
Highly Pathogenic Avian Influenza A/Vietnam/1203/04 (H5N1)MiceFavipiravir: 300 mg/kg/day8 days, starting 1h post-infection100% survival[7]
Oseltamivir (GS4104): 50 mg/kg/day5 days, starting 1h post-infectionSimilar efficacy to Favipiravir (300 mg/kg/day for 5 days)[7]
Influenza B/Brisbane/60/2008Immunocompromised (BALB scid) MiceFavipiravir: 50 or 250 mg/kg/day10 days, starting 24h post-infection100% protection from death, significantly suppressed lung virus replication[8][9]

Table 2: Efficacy of Oseltamivir in Ferret Models of Influenza Infection

Virus StrainAnimal ModelDrug & DosageTreatment DurationKey Efficacy EndpointsReference
Influenza A (H1N1pdm09) - Low Dose (10^2 pfu)FerretsOseltamivir: 5 mg/kg/day or 10 mg/kg/day5 days (prophylactic or therapeutic)Significant delay in innate immune response and virus shedding, reduced lung pathology and viral RNA load.[10]
Influenza A (H1N1pdm09) - High Dose (10^6 pfu)FerretsOseltamivir: 5 mg/kg/day or 10 mg/kg/day5 days (prophylactic or therapeutic)Limited efficacy; reduction of virus shedding at 1 dpi, reduction of trachea viral RNA load on 4-5 dpi.[10]
Highly Pathogenic Avian Influenza A/Vietnam/1203/04 (H5N1)FerretsOseltamivir: 5 mg/kg/day5 days, starting 4h post-inoculationProtection from lethal infection.[11]
Oseltamivir: 25 mg/kg/day5 days, starting 24h post-inoculationRequired for protection when treatment is delayed.[11]
Influenza A (H1N1)FerretsOseltamivir: 5 mg/kg, twice dailyNot specifiedEffective in preventing infectious virus shedding in all exposed ferrets.[12]
Influenza A (H3N2)FerretsOseltamivir: 5 mg/kg, twice dailyNot specifiedEffective at preventing 50% of ferrets from shedding infectious virus.[12]
Influenza BFerretsOseltamivir: 5 mg/kg, twice dailyNot specifiedIneffective at preventing infection, but tended to lower peak viral titre and AUC.[12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following sections outline the typical protocols used in the preclinical evaluation of Favipiravir and Oseltamivir.

Mouse Model of Influenza Infection
  • Animal Strain: Typically, BALB/c mice are used. For studies involving immunocompromised hosts, BALB scid mice may be utilized.[8][9]

  • Virus Inoculation: Mice are anesthetized and intranasally infected with a specific dose of influenza virus suspended in a small volume (e.g., 90 µl).[6] The viral dose is often calibrated to a specific lethal dose (e.g., 10 MLD50).[7]

  • Drug Administration: Antiviral agents are administered orally via gavage.[6] Treatment regimens vary in terms of dosage, frequency (typically twice daily), and duration (commonly 5 to 10 days).[6][8][9][13] Treatment can be initiated prophylactically (before infection) or therapeutically (at various time points post-infection).[5][6][7]

  • Efficacy Endpoints:

    • Survival: Monitored daily for a specified period (e.g., 21 days).[6][7]

    • Body Weight: Daily monitoring of body weight changes as an indicator of morbidity.[13]

    • Viral Load: Lung viral titers are determined at specific time points post-infection by harvesting lung tissue and performing plaque assays or TCID50 assays.[13]

Ferret Model of Influenza Infection
  • Animal Strain: Ferrets are used as they are highly susceptible to human influenza viruses and exhibit similar clinical signs.[4]

  • Virus Inoculation: Ferrets can be infected intranasally with a defined plaque-forming unit (pfu) of the virus.[10] Alternatively, a more natural transmission model can be used where naive ferrets are exposed to experimentally infected donor ferrets.[14]

  • Drug Administration: Oseltamivir is typically dissolved in sterile water and administered orally via gavage, often twice daily.[10] The dosage is calculated based on the animal's weight (e.g., 5 mg/kg/day).[10][14]

  • Efficacy Endpoints:

    • Viral Shedding: Nasal washes are collected daily to measure the amount of virus being shed.[10][12]

    • Clinical Signs: Monitoring of symptoms such as lethargy, sneezing, and changes in body temperature.[15]

    • Viral Load in Respiratory Tissues: Measurement of viral titers in the nasal turbinates, trachea, and lungs at different days post-infection.[10]

    • Pathology: Histopathological analysis of respiratory tissues to assess inflammation and damage.[10]

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][16] Favipiravir-RTP acts as a purine nucleotide analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][17] This inhibition disrupts viral genome replication and transcription. The proposed mechanisms of action include chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of Favipiravir-RTP into the viral RNA leads to an accumulation of mutations that render the virus non-viable.[16]

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Nonviable_Virus Non-viable Virus (Lethal Mutagenesis) Viral_RNA->Nonviable_Virus Disrupted by Favipiravir-RTP incorporation Extracellular_Favipiravir Favipiravir Extracellular_Favipiravir->Favipiravir Enters Cell

Caption: Mechanism of action of Favipiravir.

Conclusion

The preclinical data strongly support the efficacy of Favipiravir against a broad range of influenza viruses, including strains resistant to Oseltamivir. In mouse models, Favipiravir consistently demonstrates high rates of survival, even against highly pathogenic and drug-resistant strains. While Oseltamivir shows efficacy, particularly in ferret models at appropriate doses, Favipiravir's distinct mechanism of action provides a crucial alternative and a potential combination therapy partner. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Favipiravir in the treatment of human influenza.

References

Tirfipiravir: A Comparative Analysis Against Standard-of-Care Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Tirfipiravir (also known as VV116), a novel antiviral agent, against established standard-of-care drugs for prevalent viral infections, including Influenza and COVID-19. The comparative analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and safety profiles.

Executive Summary

This compound (VV116) is a deuterated derivative of the antiviral drug remdesivir, designed for oral administration. It functions as a nucleoside analog, targeting the viral RNA-dependent RNA polymerase (RdRp) to inhibit viral replication. Preclinical and clinical studies have demonstrated its potential as a broad-spectrum antiviral. This guide presents a head-to-head comparison of this compound with Oseltamivir and Favipiravir for influenza, and with Nirmatrelvir/ritonavir, Remdesivir, and Molnupiravir for SARS-CoV-2.

Data Presentation

In Vitro Antiviral Activity

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and standard-of-care antiviral drugs against their respective target viruses. Lower values indicate higher potency.

Table 1: In Vitro Efficacy Against SARS-CoV-2

DrugTargetCell LineIC50 / EC50Citation
This compound (VV116) RNA-dependent RNA polymerase (RdRp)Vero E6IC50: 0.67 ± 0.24 μM[1]
Nirmatrelvir Main protease (Mpro)Vero E6EC50: 74.5 nM (with MDR1 inhibitor)[2]
Calu-3EC50: 0.45 μM[3]
Remdesivir RNA-dependent RNA polymerase (RdRp)Vero E6IC50: 770 nM[4]
Molnupiravir (NHC) RNA-dependent RNA polymerase (RdRp)Vero E6IC50: 0.3 μM[5]
Calu-3IC50: 0.08 μM[5]

Table 2: In Vitro Efficacy Against Influenza Virus

DrugTargetVirus Strain(s)IC50 / EC50Citation
This compound (VV116) RNA-dependent RNA polymerase (RdRp)Influenza A and BData not available in searched results
Oseltamivir Carboxylate NeuraminidaseInfluenza A (H1N1)IC50: 0.18 ± 0.11 nM[6]
Influenza BIC50: 16.76 ± 4.10 nM[6]
Favipiravir RNA-dependent RNA polymerase (RdRp)Influenza AEC50: 0.014–0.55 μg/mL[7]
Clinical Efficacy: Viral Load Reduction

The following table summarizes the observed reduction in viral load from clinical trials.

Table 3: Clinical Viral Load Reduction

DrugVirusStudy PopulationKey FindingCitation
This compound (VV116) SARS-CoV-2 (Omicron)Adults with mild-to-moderate COVID-19Noninferior to Nirmatrelvir/ritonavir in time to sustained clinical recovery.[8]
Nirmatrelvir/ritonavir SARS-CoV-2 (Omicron)Adults with mild-to-moderate COVID-19Significantly steeper slope of viral load reduction compared to supportive care.[9]
Oseltamivir Influenza A and BLow-risk adultsDecreased viral shedding at day 3 compared to placebo.[10]
Molnupiravir SARS-CoV-2Unvaccinated adults with COVID-19Accelerated SARS-CoV-2 RNA clearance.[11]
Remdesivir SARS-CoV-2Hospitalized patientsData on viral load reduction is conflicting across studies.[12]
Favipiravir COVID-19Mild to moderate COVID-19No significant difference in time to viral clearance compared to placebo in some studies.[9]
Safety Profile: Common Adverse Events

Table 4: Common Adverse Events Reported in Clinical Trials

DrugCommon Adverse EventsCitation
This compound (VV116) Generally well-tolerated, with no serious adverse events reported in some studies. Lower incidence of adverse events compared to nirmatrelvir-ritonavir.[1][13][14]
Oseltamivir Nausea, vomiting, headache.
Nirmatrelvir/ritonavir Dysgeusia (altered taste), diarrhea.[15]
Remdesivir Nausea, increased liver enzymes (AST, ALT).[16]
Molnupiravir Diarrhea, nausea, dizziness.[17][18]
Favipiravir Hyperuricemia, diarrhea, nausea, increased liver enzymes.[2][19]

Mechanism of Action Visualizations

The following diagrams illustrate the mechanisms of action for this compound and the compared standard-of-care antiviral drugs.

Tirfipiravir_Mechanism cluster_cell Host Cell This compound This compound (VV116) (Oral Prodrug) Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Binds to Viral_RNA Viral RNA Replication Active_Metabolite->Viral_RNA Blocks elongation RdRp->Viral_RNA Mediates Inhibition Inhibition

Mechanism of Action of this compound (VV116)

Oseltamivir_Mechanism cluster_virus Influenza Virus Neuraminidase Neuraminidase Virion_Release New Virion Release Neuraminidase->Virion_Release Enables Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Form) Oseltamivir->Oseltamivir_Carboxylate Metabolism Oseltamivir_Carboxylate->Neuraminidase Inhibits Oseltamivir_Carboxylate->Virion_Release Inhibition Inhibition

Mechanism of Action of Oseltamivir

Nirmatrelvir_Mechanism cluster_virus SARS-CoV-2 Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleaved by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Produces Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits Nirmatrelvir->Functional_Proteins Ritonavir Ritonavir Ritonavir->Nirmatrelvir Boosts concentration of Inhibition Inhibition

Mechanism of Action of Nirmatrelvir/ritonavir

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols used to generate the data in this guide. For specific parameters and reagents, refer to the cited publications.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits virus replication by 50% (IC50 or EC50).

Plaque_Reduction_Workflow A 1. Seed susceptible cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in multi-well plates. B 2. Prepare serial dilutions of the antiviral drug. A->B C 3. Infect cell monolayers with a known amount of virus. B->C D 4. Add drug dilutions to the infected cells. C->D E 5. Overlay cells with a semi-solid medium (e.g., agarose or Avicel) to restrict virus spread to adjacent cells. D->E F 6. Incubate for several days to allow plaque formation. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well. G->H I 9. Calculate the drug concentration that reduces the plaque number by 50% compared to the virus control (no drug). H->I

Plaque Reduction Assay Workflow
Viral Load Quantification (qRT-PCR)

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is used to measure the amount of viral RNA in a sample, providing a quantitative measure of viral load.

qRT_PCR_Workflow A 1. Collect clinical samples (e.g., nasopharyngeal swabs). B 2. Extract viral RNA from the samples. A->B C 3. Reverse transcribe the viral RNA into complementary DNA (cDNA). B->C D 4. Amplify a specific viral gene target in the cDNA using real-time PCR with fluorescent probes. C->D E 5. Monitor the fluorescence signal in real-time as the DNA is amplified. D->E F 6. Determine the cycle threshold (Ct) value, which is inversely proportional to the amount of viral RNA in the sample. E->F G 7. Quantify the viral load by comparing the Ct value to a standard curve of known concentrations. F->G

qRT-PCR Workflow for Viral Load

Conclusion

This compound (VV116) emerges as a promising oral antiviral with a mechanism of action similar to remdesivir. Against SARS-CoV-2, it has demonstrated non-inferiority to nirmatrelvir-ritonavir in clinical settings with a favorable safety profile. While its efficacy against influenza viruses requires further investigation to draw direct comparisons with established treatments like oseltamivir and favipiravir, its broad-spectrum potential warrants continued research and development. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound in the evolving landscape of antiviral therapeutics.

References

A Guide to Validating Novel Antiviral Mechanisms: A Comparative Analysis Using Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

To Our Fellow Researchers,

The development of novel antiviral agents is a cornerstone of pandemic preparedness and global health. A critical step in this process is the rigorous validation of a drug's mechanism of action. Identifying the precise viral target and understanding how the agent inhibits replication are paramount for predicting efficacy, anticipating resistance, and guiding further optimization. Tirfipiravir, an investigational nucleoside compound with potential activity against influenza virus and coronaviruses, represents a pertinent case study for exploring this validation process[1].

As detailed mutagenesis studies for this compound are not yet publicly available, this guide serves as a methodological framework for researchers. We will outline the essential principles and experimental workflows for validating the mechanism of a novel nucleoside analog like this compound. To provide a concrete foundation, we will draw direct comparisons with two well-characterized antiviral drugs that target the viral RNA-dependent RNA polymerase (RdRp): Favipiravir and Remdesivir .

Comparative Mechanisms of Action: RdRp Inhibition

Most nucleoside analogs function as prodrugs, which are metabolized within the host cell into their active triphosphate form. This active metabolite then mimics natural nucleotides (like ATP or GTP) and is incorporated into the growing viral RNA chain by the RdRp, disrupting viral replication. However, the precise outcome of this incorporation can differ, leading to distinct antiviral mechanisms.

  • Favipiravir: Lethal Mutagenesis Favipiravir is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP)[2][3]. This molecule primarily acts as a fraudulent purine (guanine and adenine) analog[4]. When the viral RdRp incorporates favipiravir-RTP into the nascent RNA strand, it does not immediately halt synthesis. Instead, it serves as an ambiguous template, causing the polymerase to make errors during subsequent replication rounds. This leads to a catastrophic increase in the mutation rate across the viral genome, a phenomenon known as "lethal mutagenesis," which results in non-viable viral progeny[5][6][7].

  • Remdesivir: Delayed Chain Termination Remdesivir is also a prodrug, metabolized into its active triphosphate form (RDV-TP), an adenosine analog[8][9]. When the SARS-CoV-2 RdRp incorporates RDV-TP into the new RNA strand, it does not immediately stop replication. Instead, termination occurs after the addition of three more nucleotides[10]. This "delayed chain termination" is a more direct mechanism of stopping viral genome synthesis compared to the error-prone approach of favipiravir[11][12].

These distinct mechanisms can be visualized as follows:

G cluster_0 Favipiravir: Lethal Mutagenesis cluster_1 Remdesivir: Delayed Chain Termination F_prodrug Favipiravir (Prodrug) F_active Favipiravir-RTP (Active) F_prodrug->F_active Host Kinases F_incorp Incorporation into Viral RNA (Mimics A or G) F_active->F_incorp Viral RdRp F_mutate Ambiguous Templating (Causes G->A / C->U Transitions) F_incorp->F_mutate F_lethal Catastrophic Mutation (Non-viable Virus) F_mutate->F_lethal R_prodrug Remdesivir (Prodrug) R_active Remdesivir-TP (Active) R_prodrug->R_active Host Enzymes R_incorp Incorporation into Viral RNA (Mimics ATP) R_active->R_incorp Viral RdRp R_add Addition of 3 More Nucleotides R_incorp->R_add R_term Chain Termination (Replication Halted) R_add->R_term G cluster_workflow Experimental Workflow for Resistance Profiling start Infect Host Cells with Wild-Type Virus passage Serial Passaging with Sub-lethal Drug Concentration start->passage increase Gradual Increase in Drug Concentration passage->increase increase->passage Repeat select Selection of Drug-Resistant Viral Population increase->select isolate Isolate and Clone Resistant Virus select->isolate sequence Whole Genome Sequencing of Resistant Clones isolate->sequence identify Identify Mutations in Target Gene (e.g., RdRp) sequence->identify confirm Confirm Resistance Phenotype (EC50 Shift Assay) identify->confirm end Mechanism Validated confirm->end G A Apply this compound Pressure to Replicating Virus B Select for and Isolate Surviving Viral Variants A->B C Sequence Viral Genome and Identify Mutations B->C D Mutations Cluster in RdRp Gene? C->D E Mechanism Validated: This compound is an RdRp Inhibitor D->E Yes F Mechanism Not Validated: Target is Likely Elsewhere D->F No

References

Tirfipiravir's Performance Across Host Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tirfipiravir's (also known as Favipiravir) performance in various animal models of viral diseases, supported by experimental data. We delve into its efficacy against different viruses in species such as hamsters, mice, and non-human primates, offering a comparative analysis with other antiviral agents. Detailed experimental methodologies are provided for key studies to aid in the design and interpretation of future research.

Mechanism of Action

This compound is a prodrug that, once metabolized intracellularly to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] This inhibition disrupts viral genome replication and transcription. Two primary mechanisms of action have been proposed: chain termination, where the incorporation of this compound-RTP into the nascent RNA strand halts further elongation, and lethal mutagenesis, where the drug introduces a high number of mutations into the viral genome, leading to non-viable virions.

This compound Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) Metabolism Intracellular Metabolism This compound->Metabolism Tirfipiravir_RTP This compound-RTP (Active Form) Metabolism->Tirfipiravir_RTP RdRp RNA-dependent RNA Polymerase (RdRp) Tirfipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Replicates Non_viable_virus Non-viable Virus Nascent_RNA->Non_viable_virus Lethal Mutagenesis/ Chain Termination

Caption: this compound's mechanism of action.

Performance in Different Host Species Models

The efficacy of this compound has been evaluated in several animal models against a range of RNA viruses. The following tables summarize the key findings.

SARS-CoV-2 in Syrian Hamster Model

The Syrian hamster model has been widely used to study SARS-CoV-2 pathogenesis and to evaluate antiviral therapies.

ParameterThis compoundRemdesivirControl (Untreated)Reference
Viral Load Reduction (Lung) Significant dose-dependent reduction in infectious virus titers.Significant reduction in viral RNA levels.High viral loads observed.[2][3]
Clinical Improvement Alleviation of disease signs at higher doses.N/AWeight loss and other clinical signs of disease.[2]
Histopathology (Lung) Reduction in lung damage at effective doses.N/ASignificant lung pathology.[2]
Toxicity Signs of toxicity observed at the highest doses.N/ANo drug-related toxicity.[2]
Ebola Virus (EBOV) in Mouse and Non-Human Primate (NHP) Models

This compound has shown promise in treating Ebola virus disease, with varying success depending on the model and treatment regimen.

Host SpeciesParameterThis compoundControl (Untreated)Reference
Mouse (IFNAR-/-) Survival Rate 100% survival when treatment initiated at day 6 post-infection.0% survival.[4]
Viral Load Rapid virus clearance.High viral titers.[4]
Non-Human Primate (Cynomolgus Macaque) Survival Rate No survival benefit with oral dosing in EBOV infection. 83% survival with IV dosing in Marburg virus infection.0% survival.[5]
Viral Load Reduced levels of viral RNA.High viral loads.[5]
Time to Death Extended time-to-death in EBOV-infected NHPs.Rapid progression to death.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols from key studies.

SARS-CoV-2 in Syrian Hamster Model

Syrian Hamster SARS-CoV-2 Experimental Workflow Animal_Model 4-week-old female Syrian hamsters Infection Intranasal inoculation with SARS-CoV-2 (e.g., 10^5 TCID50) Animal_Model->Infection Treatment This compound administration (e.g., intraperitoneally, TID) Infection->Treatment Monitoring Daily monitoring of clinical signs and weight Treatment->Monitoring Sacrifice Euthanasia at specific days post-infection (e.g., 3 dpi) Monitoring->Sacrifice Analysis Analysis of lung tissue for: - Viral load (RT-qPCR, TCID50) - Histopathology Sacrifice->Analysis

Caption: Experimental workflow for this compound efficacy testing in a Syrian hamster model of SARS-CoV-2.

Methodology Details:

  • Animal Model: 4-week-old female Syrian hamsters.[2]

  • Virus: SARS-CoV-2, with intranasal inoculation of varying titers (e.g., 10^4, 10^5, 10^6 TCID50).[2][6]

  • Drug Administration: this compound administered intraperitoneally three times a day (TID) at various doses (e.g., 18.75, 37.5, and 75 mg/day).[2][6] Treatment was often initiated on the day of infection (preemptive therapy).[2]

  • Monitoring: Animals were monitored daily for clinical signs of disease and weight loss.[2]

  • Endpoint Analysis: At specific days post-infection (e.g., 3 dpi), animals were euthanized, and lung tissues were collected for virological (RT-qPCR and TCID50 assays) and histopathological analysis.[2]

Ebola Virus in Mouse Model

Methodology Details:

  • Animal Model: Mice lacking the type I interferon receptor (IFNAR-/-) are used as they are susceptible to Ebola virus.[4]

  • Virus: Zaire Ebola virus (EBOV).[4]

  • Drug Administration: this compound administered orally (per os) via a stomach probe, typically twice daily at doses such as 300 mg/kg/day.[4]

  • Treatment Regimen: Treatment was initiated at different time points post-infection (e.g., day 6) to evaluate its therapeutic efficacy.[4]

  • Endpoint Analysis: Survival was monitored daily. Blood samples were collected to measure viral load and biochemical markers of disease severity.[4]

Ebola Virus in Non-Human Primate Model

NHP Ebola Virus Experimental Workflow Animal_Model Cynomolgus Macaques Infection Intramuscular infection with Ebola virus (e.g., 1000 PFU) Animal_Model->Infection Treatment This compound administration (Oral or Intravenous) Infection->Treatment Monitoring Monitoring of clinical signs, viral load, and survival Treatment->Monitoring Outcome Assessment of survival, viral clearance, and time to death Monitoring->Outcome

Caption: General experimental workflow for this compound studies in a non-human primate model of Ebola virus disease.

Methodology Details:

  • Animal Model: Cynomolgus macaques.[7]

  • Virus: Ebola virus, Gabon 2001 strain, administered intramuscularly.[7]

  • Drug Administration: Both oral and intravenous (IV) routes of administration have been tested. IV administration was found to be more effective for Marburg virus.[5]

  • Monitoring: Animals were monitored for clinical signs of disease, and blood samples were collected to determine viral load.[7]

  • Endpoint Analysis: The primary endpoints were survival, reduction in viral load, and extension of time-to-death.[5]

Conclusion

This compound demonstrates broad-spectrum antiviral activity in various animal models. Its efficacy is dependent on the host species, the virus, the dose, and the timing of administration. In the Syrian hamster model of SARS-CoV-2, high doses of this compound led to a significant reduction in viral load and clinical improvement, although toxicity at the highest doses is a concern. In rodent models of Ebola virus disease, this compound has shown high efficacy, leading to complete survival in some studies. However, its translation to non-human primate models of Ebola has been more challenging, with intravenous administration showing more promise than oral delivery. Further research is necessary to optimize dosing regimens to maximize efficacy while ensuring safety for potential clinical applications. This comparative guide highlights the importance of selecting appropriate animal models and experimental designs to accurately predict the therapeutic potential of antiviral candidates like this compound.

References

A Comparative Review of Tirfipiravir and Next-Generation Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics is rapidly evolving, driven by the persistent threat of emerging and re-emerging viral diseases. Nucleoside analogues remain a cornerstone of this therapeutic arsenal, leveraging their ability to mimic natural building blocks of viral genetic material and thereby disrupt replication. This guide provides a comparative analysis of Tirfipiravir (Molnupiravir, EIDD-2801), a broad-spectrum antiviral, against other next-generation nucleoside analogues, focusing on their mechanisms of action, antiviral efficacy, and metabolic activation.

Mechanism of Action: A Tale of Viral Deception

Nucleoside analogues function as prodrugs, requiring intracellular conversion to their active triphosphate form.[1] This active form is then incorporated into the nascent viral RNA or DNA chain by the viral polymerase, leading to the termination of replication or the accumulation of mutations.

This compound (Molnupiravir) operates through a mechanism known as "lethal mutagenesis."[2][3] After being converted to its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP), it can be incorporated into the viral RNA strand by the RNA-dependent RNA polymerase (RdRp).[2][4] The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine or adenine.[3] This leads to an accumulation of mutations in the viral genome with each replication cycle, ultimately resulting in a non-viable virus.[3]

Remdesivir , another prominent antiviral, functions as a delayed chain terminator.[5] Its active triphosphate form, GS-443902, is an adenosine analogue that gets incorporated into the viral RNA.[1][5] After the incorporation of a few more nucleotides, the viral polymerase is sterically hindered, causing a halt in RNA synthesis.[6]

Favipiravir also acts as a competitive inhibitor of RdRp after its intracellular conversion to the active favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[7][8] It is recognized as a purine analogue and is incorporated into the growing RNA chain, which can lead to non-viable viruses.[7][9]

Pritelivir , a next-generation antiviral primarily for herpes simplex virus (HSV), employs a distinct mechanism. It directly inhibits the viral helicase-primase complex, which is essential for unwinding the viral DNA for replication.[10][11][12] This mechanism is independent of viral enzyme activation, making it effective against strains resistant to traditional nucleoside analogues.[12]

Metabolic Activation Pathways

The efficiency of intracellular conversion to the active triphosphate form is a critical determinant of a nucleoside analogue's potency.

This compound (Molnupiravir) is an orally bioavailable prodrug that is rapidly converted to NHC in the plasma.[2] NHC is then taken up by cells and phosphorylated by host kinases to the active NHC-TP.[2]

Molnupiravir_Activation cluster_plasma Plasma cluster_cell Host Cell Molnupiravir This compound (Molnupiravir) (Oral Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Esterases NHC_MP NHC-MP NHC->NHC_MP NHC->NHC_MP Host Kinases NHC_DP NHC-DP NHC_MP->NHC_DP NHC_MP->NHC_DP Host Kinases NHC_TP NHC-TP (Active Form) NHC_DP->NHC_TP NHC_DP->NHC_TP Host Kinases Incorporation Incorporation into viral RNA by RdRp NHC_TP->Incorporation

Metabolic activation of this compound (Molnupiravir).

Remdesivir is administered intravenously and is metabolized within cells.[1] The process involves hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate, which is then converted to the monophosphate form by histidine triad nucleotide-binding protein 1 (HINT1).[1][13] Subsequent phosphorylations by host kinases yield the active triphosphate.[1]

Remdesivir_Activation cluster_cell Host Cell Remdesivir Remdesivir (IV Prodrug) Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite Remdesivir->Alanine_Metabolite CES1 / CatA GS_441524_MP GS-441524-MP Alanine_Metabolite->GS_441524_MP Alanine_Metabolite->GS_441524_MP HINT1 GS_441524_DP GS-441524-DP GS_441524_MP->GS_441524_DP GS_441524_MP->GS_441524_DP Host Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 GS_441524_DP->GS_443902 Host Kinases Incorporation Incorporation into viral RNA by RdRp GS_443902->Incorporation

Metabolic activation of Remdesivir.

Favipiravir is converted to its active form, Favipiravir-RTP, through phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequent phosphorylation by host kinases.[6]

Favipiravir_Activation cluster_cell Host Cell Favipiravir Favipiravir (Oral Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Favipiravir->Favipiravir_RMP HGPRT Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Favipiravir_RMP->Favipiravir_RDP Host Kinases Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Favipiravir_RDP->Favipiravir_RTP Host Kinases Inhibition Inhibition of viral RdRp Favipiravir_RTP->Inhibition

Metabolic activation of Favipiravir.

Comparative In Vitro Efficacy

The in vitro efficacy of antiviral compounds is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of the viral replication. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's safety profile, with a higher selectivity index (SI = CC50/EC50) indicating a more favorable therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound (Molnupiravir) SARS-CoV-2Vero E60.77>10>13[14]
MERS-CoVVero E60.58>10>17[14]
SARS-CoVVero E60.65>10>15[14]
Remdesivir (GS-5734) SARS-CoV-2Vero E60.77>100>129[14]
SARS-CoVHAE0.069>10>145[15]
MERS-CoVHAE0.074>10>135[15]
Favipiravir SARS-CoV-2Vero E661.88>400>6.46[8]
Bemnifosbuvir (AT-527) HCV Genotype 1bHuh-70.0092>100>10,870[16]
GS-5245 (Obeldesivir) SARS-CoV-2A549-hACE20.74>10>13.5[17]

Pharmacokinetics Overview

The pharmacokinetic properties of these antiviral agents, such as bioavailability and plasma half-life, are crucial for determining appropriate dosing regimens.

CompoundAdministrationBioavailabilityPlasma Half-lifeKey Metabolic EnzymesReference(s)
This compound (Molnupiravir) OralHighShort (active metabolite NHC ~7h)Esterases, Host Kinases[2]
Remdesivir IntravenousN/A~1 hour (parent drug)CES1, CatA, HINT1, Host Kinases[1][13]
Favipiravir Oral~97.6%2-5.5 hoursAldehyde oxidase, Xanthine oxidase[7][8]
Bemnifosbuvir (AT-527) OralFavorableNot specifiedHost Kinases[18][19]
GS-5245 (Obeldesivir) OralGoodNot specifiedHost Kinases[17][20]

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the in vitro antiviral activity of a compound.[21][22]

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the various compound dilutions. A virus-only control is also included.

  • Incubation: After a short adsorption period (e.g., 1 hour), the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Plaque Visualization: After an incubation period of several days (depending on the virus), the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.

Plaque_Reduction_Assay start Start seed_cells Seed susceptible cells in multi-well plates start->seed_cells prepare_compound Prepare serial dilutions of antiviral compound seed_cells->prepare_compound infect_cells Infect cell monolayers with virus and compound dilutions prepare_compound->infect_cells add_overlay Add semi-solid overlay with compound infect_cells->add_overlay incubate Incubate for several days add_overlay->incubate fix_stain Fix and stain cells (e.g., with crystal violet) incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Workflow for a plaque reduction assay.
In Vivo Animal Models for Antiviral Efficacy

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates before human clinical trials.[23][24]

Objective: To assess the ability of an antiviral compound to reduce viral load and disease severity in a relevant animal model of viral infection.

Methodology (Example: SARS-CoV-2 in Syrian Hamsters):

  • Animal Acclimatization: House animals in appropriate biosafety level containment (e.g., BSL-3 for SARS-CoV-2) and allow them to acclimatize.

  • Infection: Animals are intranasally inoculated with a standardized dose of the virus.

  • Treatment: The test compound is administered to the treatment group at various doses and schedules (e.g., oral gavage twice daily), starting at a specified time point relative to infection (prophylactic or therapeutic). A control group receives a placebo (vehicle).

  • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, changes in activity, and respiratory distress.

  • Sample Collection: At predetermined time points, subgroups of animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected to measure viral titers (e.g., by plaque assay or RT-qPCR) and to assess tissue pathology (histopathology).

  • Data Analysis: The viral load and pathological scores in the treated groups are compared to the placebo group to determine the antiviral efficacy of the compound.

Conclusion

This compound and the next generation of antiviral nucleosides represent a significant advancement in our ability to combat viral infections. While they share the common strategy of disrupting viral replication by targeting the polymerase, their specific mechanisms—lethal mutagenesis versus chain termination—and metabolic activation pathways differ. This compound's oral bioavailability offers a distinct advantage for outpatient treatment. Next-generation compounds like Bemnifosbuvir and GS-5245 show promise with potent in vitro activity and are being developed for various viral threats. The continued development and comparative evaluation of these agents, through rigorous in vitro and in vivo studies, are crucial for expanding our therapeutic options and preparing for future viral outbreaks.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Tirfipiravir in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Tirfipiravir Disposal

The primary objective of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved. The following procedures are based on best practices for chemical waste management and information derived from the safety data sheet (SDS) of Favipiravir, a similar antiviral compound.

Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

  • Initial Preparation:

    • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Containment of Unused this compound:

    • For solid this compound, carefully sweep up the material and place it into a suitable, clearly labeled, and sealed container for disposal. Avoid generating dust.

    • For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into a sealed container.

  • Decontamination of Empty Containers:

    • Triple rinse the original container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, deface or remove the original label to prevent misuse. The clean, empty container can then be disposed of according to institutional guidelines for non-hazardous waste.

  • Final Disposal:

    • The sealed container with the this compound waste must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup of the chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes key information for Favipiravir, which can be used as a conservative reference.

ParameterValue/Information
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[2][3] Use only in a well-ventilated area.[1][4]
First Aid Measures Eyes: Rinse cautiously with water for several minutes.[1][3] Skin: Wash with plenty of soap and water.[1] Inhalation: Remove victim to fresh air.[1][2]
Fire Extinguishing Media Use CO2, dry chemical, or foam.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][4] Should not be released into the environment.[1]
Incompatible Materials Strong oxidizing agents, Bases.[1]

Experimental and Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

Tirfipiravir_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Contain Unused this compound in a Sealed Container B->C F Label Waste Container According to Regulations C->F D Decontaminate Empty Containers (Triple Rinse) E Collect Rinsate as Chemical Waste D->E E->C Add to Waste G Store Waste in a Designated Secure Area F->G H Arrange for Pickup by Approved Waste Disposal Service G->H

This compound Disposal Workflow Diagram

Disclaimer: This information is intended for guidance in a laboratory setting and is based on general chemical safety principles and data from a similar compound. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional and regulatory guidelines for waste disposal.

References

Essential Safety and Operational Guidance for Handling Tirfipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Tirfipiravir, a nucleoside compound investigated for its antiviral properties. Given that this compound is a research compound, comprehensive toxicological data is not yet available. Therefore, a cautious approach grounded in a thorough risk assessment is paramount. The following guidance is based on established principles for handling chemicals with unknown hazards and general safety protocols for nucleoside analogs.

Precautionary Approach to Handling

Due to the limited safety data for this compound, it must be handled as a potentially hazardous substance. Nucleoside analogs as a class can have biological activity and potential toxicity.[1][2] Standard laboratory safety protocols should be strictly followed, and a substance-specific risk assessment must be conducted before any handling, storage, or disposal activities.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are a baseline and should be adapted based on the specific procedures and quantities being used.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may provide adequate protection for incidental contact with small quantities.[3][4] For prolonged handling or when working with larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Always consult the glove manufacturer's compatibility charts.[4]

  • Eye Protection: Chemical splash goggles are required at all times when handling this compound in liquid or solid form.[3][5] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[3]

  • Body Protection: A laboratory coat is the minimum requirement.[6][7] For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.[3][6]

  • Respiratory Protection: Work with this compound, especially in powdered form, should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. If engineering controls are not sufficient to control exposure, a properly fitted respirator (e.g., an N95 or higher) may be necessary, based on your institution's respiratory protection program.[3]

Operational and Disposal Plans

Engineering Controls:

  • Always handle solid this compound within a chemical fume hood to prevent inhalation of dust.

  • Ensure that a safety shower and eyewash station are readily accessible in the work area.[5]

Spill Management:

  • In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a designated waste container.

  • For liquid spills, absorb with a chemically inert material and place in a sealed container for disposal.

  • Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Waste Disposal:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data for this compound

The following table summarizes the known physical and chemical properties of this compound. The lack of comprehensive safety data underscores the need for cautious handling.

PropertyValue
Molecular Formula C₁₄H₁₇N₃O₈
Molecular Weight 355.3 g/mol
Appearance Not Available
Odor Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
Occupational Exposure Limits Not Established
Toxicity Data (LD50/LC50) Not Available

Visual Guidance: Risk Assessment and PPE Selection Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with handling a research chemical with limited safety data, like this compound, and selecting the appropriate personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Procedure start Start: Handling this compound task_assessment Task Assessment (e.g., weighing, dissolving, reacting) start->task_assessment quantity Quantity Handled (small vs. large) task_assessment->quantity physical_form Physical Form (solid vs. liquid) quantity->physical_form aerosol_risk Risk of Aerosol/Dust Generation? physical_form->aerosol_risk eng_controls Use Engineering Controls (Fume Hood, Ventilated Enclosure) aerosol_risk->eng_controls Yes ppe_selection Select Base PPE (Lab Coat, Goggles, Gloves) aerosol_risk->ppe_selection No enhanced_ppe Select Enhanced PPE (Face Shield, Respirator, Coveralls) eng_controls->enhanced_ppe procedure Perform Task ppe_selection->procedure enhanced_ppe->procedure disposal Dispose of Waste Properly procedure->disposal end End disposal->end

Caption: Workflow for Risk Assessment and PPE Selection for this compound.

References

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